2-Bromomesitylene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTLQRYOJOSPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060363 | |
| Record name | 2-Bromomesitylene | |
| Source | EPA DSSTox | |
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Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
576-83-0 | |
| Record name | Mesityl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=576-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Bromomesitylene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromomesitylene | |
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| Record name | Benzene, 2-bromo-1,3,5-trimethyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromomesitylene | |
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| Record name | 2-bromomesitylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.552 | |
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| Record name | 2-BROMOMESITYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X99GJ54YDY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromomesitylene: A Historical and Methodological Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical and current synthetic methodologies for producing 2-bromomesitylene, a key intermediate in various fields of chemical research and development. The document details the evolution of synthetic strategies, from early direct bromination techniques to alternative pathways involving diazonium salts. It is designed to be a practical resource, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.
Direct Electrophilic Bromination of Mesitylene (B46885)
The most historically significant and widely employed method for the synthesis of this compound is the direct electrophilic aromatic substitution of mesitylene with molecular bromine.[1][2] This approach leverages the high electron density of the mesitylene ring, which is activated by three methyl groups, facilitating a facile reaction.
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Molecular bromine is polarized, often with the assistance of a Lewis acid catalyst, although the high reactivity of mesitylene can sometimes render a catalyst unnecessary. The π-electrons of the aromatic ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding this compound and hydrogen bromide as a byproduct.
The direct bromination of mesitylene has been a staple in organic synthesis for many years, with a well-established procedure detailed in Organic Syntheses.[1][2] Over time, various modifications to the reaction conditions have been explored to optimize yield and purity. These variations include conducting the reaction in the dark or in daylight, the use of sulfur bromide and nitric acid, or the application of a metallic manganese catalyst in the absence of a solvent.[1] The choice of solvent has also been investigated, with carbon tetrachloride being traditional, and other systems such as 90% aqueous acetic acid also being reported.[1]
The following table summarizes the quantitative data for the direct bromination of mesitylene as described in the established Organic Syntheses protocol.[1]
| Parameter | Value |
| Starting Materials | |
| Mesitylene | 5.3 moles |
| Bromine | 5.6 moles |
| Carbon Tetrachloride | ~940-1005 mL |
| Reaction Conditions | |
| Temperature | 10-15 °C (during bromine addition) |
| Reaction Time | ~3 hours for addition, 1 hour standing |
| Work-up & Purification | |
| Work-up | Washed with H₂O and 20% NaOH (aq) |
| Purification | Fractional distillation under reduced pressure |
| Product | |
| This compound | |
| Yield | 79-82% |
| Boiling Point | 105–107 °C at 16–17 mmHg |
| 132 °C at 62 mmHg | |
| 139 °C at 70 mmHg | |
| 146 °C at 78 mmHg | |
| 157 °C at 100 mmHg |
This protocol is adapted from the procedure published in Organic Syntheses.[1][2]
Materials:
-
Mesitylene (5.3 moles, 636 g)
-
Bromine (5.6 moles, 900 g, 288 mL)
-
Carbon tetrachloride
-
20% Sodium hydroxide (B78521) solution
-
Anhydrous calcium chloride
-
95% Ethanol
-
Sodium metal
Equipment:
-
3-L three-necked flask
-
Mechanical stirrer
-
Separatory funnel
-
Short reflux condenser
-
Ice-salt bath
-
Distillation apparatus with a good column
-
Modified Claisen flask for vacuum distillation
Procedure:
-
Reaction Setup: In a 3-L three-necked flask equipped with a mechanical stirrer, a separatory funnel, and a short reflux condenser, dissolve 636 g (5.3 moles) of mesitylene in 375–440 mL of carbon tetrachloride.
-
Bromination: Place the flask in an ice-salt bath to cool the reaction mixture below 10 °C. Prepare a solution of 900 g (5.6 moles) of bromine in 565 mL of carbon tetrachloride and add it to the separatory funnel. Add the bromine solution dropwise to the well-stirred mesitylene solution over approximately 3 hours, maintaining the temperature between 10–15 °C. The evolved hydrogen bromide gas should be led off through the condenser and absorbed in water.
-
Quenching and Work-up: After the bromine addition is complete, allow the light-yellow reaction mixture to stand at room temperature for about one hour. Transfer the solution to a large separatory funnel and wash it with water, followed by two 500-mL portions of 20% sodium hydroxide solution to remove any dissolved hydrobromic acid.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous calcium chloride and filter. Distill the carbon tetrachloride through a good column until the vapor temperature at the top of the column reaches about 120 °C.
-
Removal of Side-Chain Halogenated Byproducts: To the residue, add a solution of 50 g of sodium in about 1 L of 95% ethanol. Boil the mixture under a reflux condenser for about one hour and then let it stand overnight. This step is crucial to remove any traces of side-chain brominated impurities.
-
Final Work-up and Extraction: Dilute the ethanolic mixture with approximately 6 L of water. Separate the two layers. Extract the aqueous layer with three or four 500-mL portions of carbon tetrachloride. Combine the extracts with the crude this compound layer and wash thoroughly with water.
-
Purification: Dry the carbon tetrachloride solution over anhydrous calcium chloride and remove the solvent by distillation. The crude this compound is then purified by fractional distillation under reduced pressure using a modified Claisen flask. Collect the fraction boiling at 105–107 °C/16–17 mmHg.
The primary side reactions in the direct bromination of mesitylene are polybromination and side-chain (benzylic) bromination.[3]
-
Polybromination: Due to the high reactivity of the mesitylene ring, the formation of 2,4-dibromomesitylene and 2,4,6-tribromomesitylene can occur, especially if an excess of bromine is used or if the reaction temperature is not carefully controlled.[3]
-
Side-Chain Bromination: Under conditions that favor radical mechanisms, such as exposure to UV light or the presence of radical initiators, bromination can occur on the methyl groups, leading to the formation of compounds like 3,5-bis(bromomethyl)toluene.[3][4] The treatment with sodium ethoxide in the detailed protocol is designed to mitigate these impurities.[1]
References
Early Reactivity Studies of 2-Bromomesitylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core reactivity of 2-bromomesitylene, a sterically hindered aryl halide, as documented in early chemical literature. The inherent steric bulk of the mesityl group profoundly influences its reaction pathways, often necessitating more forcing conditions compared to less substituted aryl halides. This guide summarizes key early findings on its participation in Grignard reactions, Ullmann coupling, nucleophilic aromatic substitution, and lithiation, providing quantitative data, detailed experimental protocols, and logical diagrams to facilitate a comprehensive understanding of its chemical behavior.
Grignard Reaction: Formation and Carbonation
The formation of a Grignard reagent from this compound is a classic example of its reactivity, albeit one that is significantly affected by steric hindrance. Early studies meticulously documented the conditions required for the successful preparation of mesitylmagnesium bromide and its subsequent reactions.
One of the most well-documented early reactions is the carbonation of the Grignard reagent to produce mesitoic acid. The steric hindrance around the magnesium-bearing carbon atom makes the Grignard reagent less reactive than simpler arylmagnesium halides.
Quantitative Data: Grignard Reaction and Carbonation
| Reactant | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |
| This compound | Mg | Diethyl ether | Reflux | Mesitylmagnesium bromide | Not isolated | Organic Syntheses |
| Mesitylmagnesium bromide | CO₂ (Dry Ice), then H₃O⁺ | Diethyl ether | -78 °C to RT | Mesitoic Acid | 61-66 | Organic Syntheses |
Experimental Protocol: Synthesis of Mesitoic Acid via Grignard Carbonation
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
This compound (199 g, 1.0 mol)
-
Magnesium turnings (26.7 g, 1.1 g-atom)
-
Anhydrous diethyl ether (750 mL)
-
Solid carbon dioxide (Dry Ice) (approx. 500 g)
-
Concentrated hydrochloric acid
-
Ice
Procedure:
-
A 2-liter three-necked flask is equipped with a mechanical stirrer, a reflux condenser protected by a calcium chloride tube, and a dropping funnel.
-
The magnesium turnings and 250 mL of anhydrous diethyl ether are placed in the flask.
-
A solution of this compound in 500 mL of anhydrous diethyl ether is placed in the dropping funnel.
-
A small portion of the this compound solution is added to the flask. The reaction is initiated, if necessary, by gentle warming or the addition of a crystal of iodine.
-
Once the reaction has started, the remainder of the this compound solution is added dropwise at a rate sufficient to maintain a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction.
-
The reaction mixture is cooled, and the Grignard solution is decanted from any unreacted magnesium.
-
The solution of mesitylmagnesium bromide is then slowly poured over a beaker containing crushed solid carbon dioxide with stirring.
-
After the initial vigorous reaction subsides, the mixture is allowed to warm to room temperature.
-
The resulting magnesium salt is decomposed by the slow addition of a mixture of crushed ice and concentrated hydrochloric acid.
-
The ether layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.
-
The crude mesitoic acid is purified by recrystallization from a suitable solvent (e.g., ethanol-water).
Logical Workflow for Grignard Reaction and Carbonation
Caption: Formation of Mesitoic Acid via Grignard Carbonation.
Ullmann Coupling: Dimerization of this compound
The Ullmann reaction, a copper-mediated coupling of aryl halides, was a cornerstone of early aromatic chemistry. However, the application of this reaction to sterically hindered substrates like this compound proved to be challenging, often requiring high temperatures and yielding modest results. Early reports on the homocoupling of this compound to form 2,2',4,4',6,6'-hexamethylbiphenyl are scarce, and the reaction is generally considered to be low-yielding due to the steric hindrance impeding the formation of the biaryl bond.
Conceptual Experimental Protocol: Ullmann Coupling of this compound
Based on general procedures for Ullmann reactions from the early 20th century.
Materials:
-
This compound
-
Copper powder (activated)
-
Sand (as a diluent)
Procedure:
-
A mixture of this compound and activated copper powder is prepared. The copper is often activated by treatment with iodine or a dilute acid.
-
The mixture is thoroughly combined with sand to ensure even heat distribution.
-
The solid mixture is placed in a reaction vessel and heated to a high temperature (typically > 200 °C) for an extended period.
-
After cooling, the reaction mass is extracted with a suitable organic solvent (e.g., toluene (B28343) or xylene).
-
The solvent is removed, and the crude product is purified by distillation or recrystallization to isolate 2,2',4,4',6,6'-hexamethylbiphenyl.
Logical Pathway for Ullmann Coupling
Caption: Dimerization of this compound via Ullmann Coupling.
Nucleophilic Aromatic Substitution (SNAr): A Challenging Transformation
Nucleophilic aromatic substitution on unactivated aryl halides is generally a difficult reaction. In the case of this compound, the steric hindrance provided by the two ortho-methyl groups, combined with the lack of activating electron-withdrawing groups, renders the aromatic ring highly resistant to nucleophilic attack.
Early literature often documents the inertness of sterically hindered aryl halides like this compound towards common nucleophiles under typical SNAr conditions. Reactions with alkoxides, for instance, would require extremely harsh conditions (high temperatures and pressures) and would likely result in very low yields, if any, of the desired ether product. The primary obstacle is the steric inhibition of the nucleophile's approach to the ipso-carbon and the destabilization of the negatively charged Meisenheimer-like intermediate.
Due to the extreme unreactivity, specific quantitative data and detailed successful experimental protocols for SNAr reactions on this compound from early studies are not available. The primary takeaway from early investigations is the compound's notable resistance to this reaction pathway.
Logical Diagram Illustrating the Steric Hindrance in SNAr
Caption: Steric hindrance preventing nucleophilic attack on this compound.
Lithiation: Formation of Mesityllithium (B1247292)
The preparation of organolithium reagents via lithium-halogen exchange is a fundamental transformation in organic synthesis. Early work in this area demonstrated that aryl bromides could be converted to their corresponding aryllithiums by treatment with alkyllithium reagents.
An early report describes the preparation of mesityllithium from this compound and n-butyllithium in diethyl ether at low temperatures.[1] This reaction proceeds via a lithium-halogen exchange mechanism. The resulting mesityllithium is a powerful base and a sterically hindered nucleophile, making it a valuable reagent in organic synthesis.
Quantitative Data: Lithiation of this compound
| Reactant | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |
| This compound | n-Butyllithium | Diethyl ether | -78 °C | Mesityllithium | Not explicitly stated, but used in situ | [1] |
Conceptual Experimental Protocol: Preparation of Mesityllithium
Based on the general principles of lithium-halogen exchange.
Materials:
-
This compound
-
n-Butyllithium solution in hexanes
-
Anhydrous diethyl ether
Procedure:
-
A solution of this compound in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of this compound.
-
The reaction mixture is stirred at -78 °C for a specified period to ensure complete lithium-halogen exchange.
-
The resulting solution of mesityllithium is then ready for subsequent reactions with various electrophiles.
Logical Pathway for the Formation of Mesityllithium
Caption: Formation of Mesityllithium via Lithium-Halogen Exchange.
Conclusion
The early studies on the reactivity of this compound highlight the profound impact of steric hindrance on the chemical behavior of aryl halides. While Grignard reagent formation and subsequent carbonation, as well as lithiation, were successfully achieved, albeit with some difficulty, reactions requiring direct attack at the sterically encumbered aromatic carbon, such as Ullmann coupling and nucleophilic aromatic substitution, proved to be significantly more challenging. These foundational studies provided crucial insights into the reactivity of sterically hindered aromatic systems, paving the way for the development of more advanced synthetic methodologies in modern organic chemistry.
References
The Fundamental Properties of 2-Bromomesitylene: A Technical Guide for Researchers
An In-depth Examination of a Key Synthetic Building Block for Drug Discovery and Development
Introduction
2-Bromomesitylene, also known as 2-bromo-1,3,5-trimethylbenzene, is a sterically hindered aryl halide that serves as a versatile and valuable intermediate in organic synthesis. Its unique structural properties, particularly the ortho-methyl groups flanking the bromine atom, impart distinct reactivity that is highly sought after in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the fundamental properties of this compound, with a focus on its application for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic data, synthesis, and key reactions, highlighting its utility in the synthesis of bioactive molecules.
Core Properties of this compound
The physical and chemical properties of this compound are foundational to its application in synthesis. These properties are summarized in the tables below.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁Br | [1] |
| Molecular Weight | 199.09 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.301 g/mL at 25 °C | [3] |
| Melting Point | 2 °C | [3] |
| Boiling Point | 225 °C (lit.) | [3] |
| 105–107 °C at 16–17 mmHg | [4] | |
| Refractive Index (n20/D) | 1.552 (lit.) | [3] |
| Solubility | Insoluble in water | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its key spectral features.
¹H NMR (Nuclear Magnetic Resonance) Data (in CDCl₃)
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | 6.86 | s | 2H |
| ortho-CH₃ | 2.36 | s | 6H |
| para-CH₃ | 2.22 | s | 3H |
| [Source: ChemicalBook.[5]] |
¹³C NMR (Nuclear Magnetic Resonance) Data
| Assignment | Chemical Shift (ppm) |
| Aromatic C-H | 128.9 |
| Aromatic C-CH₃ (ortho) | 135.4 |
| Aromatic C-CH₃ (para) | 136.2 |
| Aromatic C-Br | Not explicitly found |
| ortho-CH₃ | 20.8 |
| para-CH₃ | 24.8 |
| [Source: The Royal Society of Chemistry.[6]] |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Bond Vibration |
| ~2860-2975 | C-H stretch (from methyl groups) |
| ~1600, ~1470 | C=C stretch (aromatic ring) |
| ~750-500 | C-Br stretch |
| [Source: Doc Brown's Chemistry.[7]] |
Experimental Protocols
Detailed and reliable experimental procedures are essential for the successful application of this compound in a research setting.
Synthesis of this compound
The standard synthesis of this compound involves the electrophilic bromination of mesitylene (B46885).[4]
Materials:
-
Mesitylene
-
Bromine
-
Carbon tetrachloride (or a suitable alternative solvent)
-
20% Sodium hydroxide (B78521) solution
-
Calcium chloride
-
Sodium
Procedure:
-
In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, dissolve mesitylene in carbon tetrachloride and cool the mixture in an ice-salt bath to below 10 °C.
-
Slowly add a solution of bromine in carbon tetrachloride to the stirred mesitylene solution over approximately 3 hours, maintaining the temperature between 10-15 °C. Hydrogen bromide gas will evolve and can be absorbed in water.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for about one hour.
-
Wash the solution with water, followed by two portions of 20% sodium hydroxide solution to remove any residual hydrobromic acid.
-
Dry the organic layer over calcium chloride and filter.
-
Distill off the carbon tetrachloride. The remaining crude product may darken.
-
To remove any side-chain brominated byproducts, add the residue to a solution of sodium in 95% ethanol and reflux for one hour.[4]
-
After allowing the mixture to stand overnight, dilute with a large volume of water and separate the layers.
-
Extract the aqueous layer with carbon tetrachloride and combine the organic fractions.
-
Wash the combined organic solution thoroughly with water, dry over calcium chloride, and distill under reduced pressure to yield pure this compound.[4]
References
- 1. This compound | C9H11Br | CID 68473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,4,6-Trimethybromombenzene (576-83-0) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 2-Bromomesitylene
This technical guide provides a comprehensive overview of 2-Bromomesitylene, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's identification, chemical and physical properties, and established experimental protocols for its use in further chemical synthesis.
Compound Identification and Properties
This compound, a substituted aromatic halide, is a versatile reagent in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.[1] Its chemical identifiers and physical properties are summarized below for easy reference.
Table 1: Chemical Identifiers and Synonyms for this compound
| Identifier | Value |
| CAS Number | 576-83-0[1][2][3][4][5][6] |
| Molecular Formula | C₉H₁₁Br[1][3][4][6][7] |
| IUPAC Name | 2-bromo-1,3,5-trimethylbenzene[3][7] |
| Synonyms | 2-Bromo-1,3,5-trimethylbenzene, Mesityl bromide, Bromomesitylene, 2,4,6-Trimethylbromobenzene, 2,4,6-Trimethylphenyl bromide, 1-Bromo-2,4,6-trimethylbenzene[1][2][3][4][5] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 199.09 g/mol [1][2][3][4][6] |
| Appearance | Clear colorless to pale yellow liquid[7] |
| Boiling Point | 225 °C (lit.)[8] |
| Melting Point | 2 °C (lit.)[8] |
| Density | 1.301 g/mL at 25 °C (lit.)[8] |
| Refractive Index | n20/D 1.552 (lit.)[8] |
| Solubility | Insoluble in water[4] |
Experimental Protocols
Detailed methodologies for key reactions involving this compound are provided below. These protocols are derived from established synthetic procedures and offer a basis for laboratory application.
1. Synthesis of Mesitoic Acid via Grignard Reaction
This protocol outlines the preparation of mesitoic acid from this compound through the formation of a Grignard reagent, followed by carboxylation.[9]
-
Step 1: Grignard Reagent Formation
-
In a dry 2-liter three-necked flask equipped with a sealed stirrer, a condenser with a drying tube, and a dropping funnel, place 85.0 g (3.5 gram atoms) of magnesium turnings and 150 ml of dry ether.
-
Prepare a solution of 199 g (1 mole) of fractionated this compound and 218 g (2 moles) of ethyl bromide in 1 liter of dry ether and place it in the dropping funnel.
-
Initiate the reaction by adding approximately 25 ml of the halide solution to the magnesium. The reaction should start almost immediately.
-
Add the remainder of the halide solution over 1.25–1.5 hours to maintain a vigorous reflux. Moderate cooling may be necessary.
-
After the addition is complete, continue heating to maintain reflux for an additional 30 minutes.
-
-
Step 2: Carboxylation
-
Cool the reaction mixture and decant the Grignard solution from the excess magnesium onto 600 g of crushed Dry Ice (solid CO₂) in a 4-liter beaker, with manual stirring. The addition should be slow to prevent spattering.
-
Rinse the reaction flask with two 200-ml portions of dry ether and add the rinsings to the carbonation mixture.
-
After most of the Dry Ice has evaporated, add another 200 g portion of Dry Ice and 250 ml of dry ether. Stir the viscous mixture until it becomes granular.
-
-
Step 3: Work-up and Purification
-
Once the majority of the Dry Ice has sublimated, add 800 ml of 20% hydrochloric acid and enough ice to keep the mixture cold, while stirring.
-
After most of the solid has dissolved, transfer the mixture to a separatory funnel.
-
Separate the aqueous layer and wash the ethereal layer with three 1-liter portions of cold water.
-
The desired mesitoic acid can then be isolated from the ether layer.
-
Workflow for the Synthesis of Mesitoic Acid
Caption: Workflow for Mesitoic Acid Synthesis.
2. Nitration of this compound
This protocol describes the preparation of 2-bromo-4,6-dinitromesitylene, a valuable intermediate, from this compound.[10]
-
Step 1: Initial Mixture Preparation
-
In a 250-ml flask equipped with a mechanical stirrer, thermometer, and addition funnel, place 75 ml of fuming sulfuric acid (20% SO₃).
-
Slowly add 15.3 ml (19.9 g, 100 mmol) of this compound to the stirred acid, maintaining the temperature below 25°C using an ice bath.
-
-
Step 2: Nitration
-
Add 17.3 ml of fuming 90% nitric acid dropwise to the stirred mixture.
-
Maintain the reaction temperature between 25°C and 38°C with continued cooling.
-
After the addition is complete, stir the mixture for one hour at 40°C.
-
-
Step 3: Isolation
-
The reaction mixture is then processed to isolate the crude 2-bromo-4,6-dinitromesitylene.
-
Recrystallization from acetonitrile (B52724) can be performed to yield purified needles of the product.
-
Logical Flow for Nitration of this compound
Caption: Nitration of this compound.
Role in Drug Design and Development
While specific applications of this compound in marketed drugs are not extensively documented in the public domain, its utility as a building block is significant. The introduction of a bromine atom into a molecular structure is a known strategy in drug design.[11] Bromination can enhance therapeutic activity, positively influence a drug's metabolism, and extend its duration of action.[11] The steric hindrance provided by the flanking methyl groups in this compound can also be exploited to control reaction regioselectivity, making it a valuable tool for constructing complex molecular architectures found in pharmacologically active compounds.
References
- 1. This compound 98 576-83-0 [sigmaaldrich.com]
- 2. 2-ブロモメシチレン - 2-ブロモ-1,3 [sigmaaldrich.com]
- 3. This compound | C9H11Br | CID 68473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 99% | Fisher Scientific [fishersci.ca]
- 5. Benzene, 2-bromo-1,3,5-trimethyl- [webbook.nist.gov]
- 6. scbt.com [scbt.com]
- 7. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. EP0520235A2 - Method of preparing 2-bromo-4,6-dinitromesitylene - Google Patents [patents.google.com]
- 11. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
Spectroscopic Profile of 2-Bromomesitylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Bromomesitylene (2-bromo-1,3,5-trimethylbenzene), a vital reagent in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex synthetic pathways.
Spectroscopic Data Summary
The empirical and mass spectrometry data for this compound are summarized in the tables below, providing a clear and concise reference for researchers.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (ppm) | Multiplicity | Assignment | Solvent |
| 6.86 | s | Aromatic H | CDCl₃ |
| 2.357 | s | para-CH₃ | CDCl₃ |
| 2.218 | s | ortho-CH₃ | CDCl₃ |
Source: ChemicalBook.[1]
Table 2: ¹³C NMR Spectroscopic Data of this compound
A full, experimentally verified list of chemical shifts for the ¹³C NMR spectrum of this compound is available in spectral databases such as SpectraBase. Due to the molecule's symmetry, five distinct signals are expected in the ¹³C NMR spectrum: three for the aromatic carbons (C-Br, C-CH₃, and C-H) and two for the methyl carbons (ortho and para).
Table 3: IR Absorption Data of this compound
The infrared spectrum of this compound exhibits characteristic absorption bands for aromatic C-H, aliphatic C-H, and C-Br bonds. Specific peak wavenumbers are available in comprehensive spectral libraries such as the Aldrich FT-IR Collection.[2] Key expected absorption regions are:
| Wavenumber Range (cm⁻¹) | Bond Vibration |
| 3100 - 3000 | Aromatic C-H stretch |
| 3000 - 2850 | Aliphatic C-H stretch |
| 1600 - 1450 | Aromatic C=C stretch |
| 700 - 500 | C-Br stretch |
Table 4: Mass Spectrometry Data of this compound
The mass spectrum of this compound is characterized by the presence of isotopic peaks for the bromine atom (⁷⁹Br and ⁸¹Br). The key fragments observed under electron ionization (EI) are listed below.
| m/z | Relative Intensity | Assignment |
| 198, 200 | 51.1, 49.7 | [M]⁺, [M+2]⁺ (Molecular ion) |
| 119 | 100.0 | [M - Br]⁺ (Base Peak) |
| 117 | 16.6 | [M - Br - H₂]⁺ |
| 103 | 11.3 | [C₈H₇]⁺ |
| 91 | 23.4 | [C₇H₇]⁺ (Tropylium ion) |
Source: ChemicalBook, PubChem.[1][3]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for liquid samples like this compound. Instrument parameters should be optimized for the specific equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[4] For ¹³C NMR, a higher concentration (50-100 mg) may be required for a good signal-to-noise ratio within a reasonable acquisition time.[4]
-
Instrument Setup : Place the NMR tube in the spectrometer. The instrument's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent. The sample is then "shimmed" to optimize the homogeneity of the magnetic field.
-
Data Acquisition :
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom. A sufficient relaxation delay is crucial for accurate integration, especially for quaternary carbons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : As a liquid, this compound can be analyzed neat.
-
Instrument Setup : A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The spectral range is typically set to 4000-400 cm⁻¹.
-
Data Acquisition : The sample is placed in the instrument, and the spectrum is acquired. Multiple scans are averaged to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 10 µg/mL.[7] The sample should be free of particulate matter.[8]
-
Instrument Setup :
-
Gas Chromatograph (GC) : A capillary column (e.g., DB-5) is typically used. The oven temperature program is set to separate the components of the sample based on their boiling points and interactions with the stationary phase. The injector temperature is set to ensure complete vaporization of the sample without degradation.
-
Mass Spectrometer (MS) : The instrument is typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer is set to scan a relevant mass range (e.g., m/z 40-300).
-
-
Data Acquisition : A small volume (typically 1 µL) of the prepared solution is injected into the GC. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. The output consists of a chromatogram (signal intensity vs. retention time) and a mass spectrum for each chromatographic peak.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of interpreting the resulting data to elucidate the structure of a molecule like this compound.
References
- 1. rsc.org [rsc.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound | C9H11Br | CID 68473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Benzene, 2-bromo-1,3,5-trimethyl- [webbook.nist.gov]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. 1-BROMO-2,3,5,6-TETRAMETHYLBENZENE(1646-53-3) 13C NMR spectrum [chemicalbook.com]
steric hindrance effects of 2-Bromomesitylene
An In-depth Technical Guide on the Steric Hindrance Effects of 2-Bromomesitylene
Introduction
This compound, also known as 2-bromo-1,3,5-trimethylbenzene, is an aromatic organic compound with the chemical formula (CH₃)₃C₆H₂Br.[1] Its structure is characterized by a benzene (B151609) ring substituted with a bromine atom and three methyl groups, with two of the methyl groups positioned ortho to the bromine atom. This unique substitution pattern results in significant steric hindrance around the reactive C-Br bond. Steric hindrance is a phenomenon caused by the spatial arrangement of atoms within a molecule, where bulky groups impede chemical reactions.[2][3] In this compound, the two ortho-methyl groups physically obstruct the pathways for incoming reagents, profoundly influencing its chemical reactivity and making it a valuable substrate for studying sterically demanding reactions in organic synthesis.
This technical guide provides a comprehensive analysis of the steric hindrance effects of this compound, detailing its impact on various reaction types. It includes quantitative data, detailed experimental protocols for key transformations, and visualizations of reaction pathways and workflows to provide a thorough resource for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁Br | [1][4] |
| Molar Mass | 199.09 g/mol | [1][4] |
| Appearance | Colorless liquid | [1] |
| Density | 1.3220 g/cm³ (at 25 °C) | [1] |
| Melting Point | -1 to 2 °C | [1] |
| Boiling Point | 225 °C | [1] |
| Refractive Index | n20/D 1.552 |
The Influence of Steric Hindrance on Reactivity
The two methyl groups ortho to the bromine atom in this compound create a sterically crowded environment that dramatically reduces its reactivity in reactions requiring direct access to the carbon atom bonded to the bromine.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution reactions are generally disfavored for this compound. The bulky ortho-methyl groups effectively shield the electrophilic carbon atom from the approach of nucleophiles. This steric shielding raises the activation energy for the formation of the Meisenheimer complex, a key intermediate in the classical SNAr pathway, rendering such reactions extremely slow or preventing them altogether under standard conditions.
Nucleophilic Substitution (SN2)
Direct backside attack, characteristic of an Sₙ2 reaction, is sterically impossible for this compound.[5][6] The benzene ring and the flanking methyl groups completely block the trajectory a nucleophile would need to take to displace the bromide ion from the opposite side.[5] Consequently, this compound does not undergo Sₙ2 reactions.
Grignard Reagent Formation
Despite the steric hindrance, this compound can react with magnesium to form the corresponding Grignard reagent, 2-mesitylmagnesium bromide.[7][8] However, the reaction can be sluggish to initiate due to the reduced accessibility of the C-Br bond to the magnesium surface.[7] Reaction activators like iodine or 1,2-dibromoethane, or using highly reactive Rieke magnesium, are often employed to facilitate the reaction. Once formed, the mesityl Grignard reagent is a valuable bulky nucleophile in organic synthesis.[8] A common side reaction is Wurtz coupling, which can be minimized by the slow addition of the halide.[7]
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a common substrate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[9] While the steric bulk poses a challenge for the oxidative addition step of the catalytic cycle, the use of specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands can effectively overcome this barrier.[10] These ligands promote the formation of a reactive, low-coordinate palladium(0) species that can insert into the sterically hindered C-Br bond. The steric hindrance of the mesityl group can also be advantageous, influencing the regioselectivity of complex reactions and enhancing the stability of the resulting organometallic intermediates.[8]
Quantitative Data on Reactivity
Obtaining precise kinetic data for reactions involving this compound is often complex. However, a qualitative comparison of relative reaction rates highlights the impact of its steric hindrance.
| Reaction Type | Bromobenzene (Less Hindered) | This compound (Sterically Hindered) | Rationale for Difference |
| Sₙ2 with RO⁻ | Very Slow / No Reaction | No Reaction | Aromatic ring is already poor for Sₙ2; ortho-methyls make it impossible.[6] |
| Grignard Formation | Fast / Readily Initiated | Slow to Initiate | Steric bulk impedes access of the C-Br bond to the magnesium surface.[7][11] |
| Suzuki Coupling | Fast | Moderate to Slow | Oxidative addition step is slowed by the bulky ortho-methyl groups, requiring specialized catalysts.[10] |
Key Experimental Protocols
Detailed methodologies for the synthesis and key reactions of this compound are provided below.
Protocol 1: Synthesis of this compound from Mesitylene (B46885)
This protocol is adapted from established literature procedures.[12]
Materials:
-
Mesitylene
-
Bromine
-
Carbon tetrachloride (or a safer alternative solvent)
-
20% Sodium hydroxide (B78521) solution
-
Anhydrous calcium chloride
-
Ice-salt bath
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve mesitylene (5.3 moles) in carbon tetrachloride.
-
Cool the flask in an ice-salt bath to below 10 °C.
-
Slowly add a solution of bromine (5.6 moles) in carbon tetrachloride over approximately 3 hours, maintaining the temperature between 10-15 °C. The evolved HBr gas should be directed to a scrubber.
-
After the addition is complete, allow the mixture to stand at room temperature for 1 hour.
-
Wash the reaction mixture with water, followed by two portions of 20% sodium hydroxide solution to remove residual acid.
-
Dry the organic layer over anhydrous calcium chloride and filter.
-
Distill off the carbon tetrachloride.
-
The crude product is further purified by treatment with sodium ethoxide in ethanol (B145695) to remove any side-chain halogenated byproducts, followed by aqueous workup and extraction.[12]
-
Finally, the product is purified by vacuum distillation, collecting the fraction at 105–107 °C/16–17 mm Hg. The typical yield is around 79-82%.[12]
Protocol 2: Formation of 2-Mesitylmagnesium Bromide
This protocol describes the synthesis of the Grignard reagent from this compound.[8][13]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
This compound
-
Iodine crystal (as an activator, optional)
Procedure:
-
In a flame-dried, two-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (41.1 mmol).
-
Add a small volume of anhydrous diethyl ether.
-
Prepare a solution of this compound (32.7 mmol) in anhydrous diethyl ether (10 ml).[8]
-
Add a small portion of the this compound solution to the magnesium suspension. If the reaction does not start (indicated by bubbling or warming), add a small crystal of iodine or gently warm the flask.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[13]
-
After the addition is complete, heat the mixture at reflux for an additional 1-8 hours to ensure complete reaction.[8][13]
-
The resulting yellowish-brown to grey solution of 2-mesitylmagnesium bromide is ready for use in subsequent reactions.
Protocol 3: Synthesis of 2,4,6-Trimethylbenzoic Acid
This protocol involves the carbonation of the Grignard reagent.[11][14]
Materials:
-
2-Mesitylmagnesium bromide solution (from Protocol 2)
-
Dry ice (solid CO₂)
-
Anhydrous diethyl ether
-
20% Hydrochloric acid
-
10% Sodium hydroxide solution
Procedure:
-
Cool the prepared 2-mesitylmagnesium bromide solution in an ice bath.
-
In a separate large beaker, place an excess of crushed dry ice.
-
Slowly pour the Grignard solution onto the dry ice with vigorous stirring.[11]
-
Rinse the reaction flask with anhydrous ether and add it to the carbonation mixture.
-
Allow the excess dry ice to sublime. A granular precipitate will form.
-
Acidify the mixture by slowly adding 20% hydrochloric acid until the solid dissolves and two clear layers are formed.
-
Separate the layers. Extract the aqueous layer with ether.
-
Combine the organic layers and extract the product by washing with 10% sodium hydroxide solution.
-
Separate the aqueous layer containing the sodium salt of the acid and cool it in an ice bath.
-
Acidify the cold aqueous solution with 20% hydrochloric acid to precipitate the 2,4,6-trimethylbenzoic acid.
-
Collect the solid product by filtration, wash with cold water, and dry. The reported yield is 86-87%.[14]
Conclusion
The steric hindrance imparted by the ortho-methyl groups is the defining characteristic of this compound's chemistry. This feature renders the compound largely unreactive towards classical nucleophilic substitution pathways (Sₙ2 and SₙAr). However, it remains a viable and important substrate for organometallic reactions, including Grignard reagent formation and palladium-catalyzed cross-couplings, provided that appropriate reaction conditions and catalytic systems are employed. The steric bulk not only presents a synthetic challenge but also offers opportunities for controlling selectivity and enhancing molecular stability. A thorough understanding of these steric effects is crucial for the effective application of this compound as a building block in the synthesis of complex organic molecules for research, pharmaceuticals, and materials science.
References
- 1. Mesityl bromide - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | C9H11Br | CID 68473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-Mesitylmagnesium Bromide|Grignard Reagent [benchchem.com]
- 8. Di-μ-bromido-bis[(diethyl ether-κO)(2,4,6-trimethylphenyl)magnesium]: the mesityl Grignard reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Page loading... [wap.guidechem.com]
The Interplay of Steric and Electronic Effects in 2-Bromomesitylene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic properties of the mesityl group in 2-bromomesitylene. It delves into the intricate balance of inductive, resonance, and steric effects that govern the reactivity and spectroscopic characteristics of this sterically hindered aryl halide. This document is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Electronic Properties of the Mesityl Group in this compound
The electronic character of the mesityl group (1,3,5-trimethylphenyl) in this compound is a product of the interplay between the inductive and resonance effects of its three methyl substituents, significantly modulated by steric hindrance.
1.1. Inductive and Resonance Effects:
The three methyl groups on the mesityl ring are electron-donating through two primary mechanisms:
-
+I (Positive Inductive) Effect: Alkyl groups are less electronegative than sp²-hybridized carbon atoms of the benzene (B151609) ring. Consequently, they donate electron density through the sigma (σ) bond framework, increasing the electron density on the aromatic ring.
-
+R (Positive Resonance or Hyperconjugation) Effect: The C-H σ-bonds of the methyl groups can overlap with the π-system of the benzene ring, delocalizing electron density into the ring. This effect is particularly pronounced at the ortho and para positions.
In this compound, the bromine atom is situated at an ortho position relative to two of the methyl groups. The cumulative electron-donating nature of the three methyl groups increases the electron density of the aromatic ring, making it more nucleophilic than unsubstituted bromobenzene. This increased electron density can influence the reactivity of the C-Br bond, particularly in reactions sensitive to the electronic nature of the aryl group, such as certain cross-coupling reactions.
1.2. Steric Hindrance:
The most defining feature of the mesityl group is its significant steric bulk. The two ortho-methyl groups flank the bromine atom, creating a sterically congested environment. This steric hindrance has profound consequences for the molecule's reactivity and conformation:
-
Shielding of the Reaction Center: The bulky methyl groups can physically block the approach of reagents to the bromine atom and the adjacent carbon atom, thereby slowing down or even inhibiting reactions that require direct interaction at this site. This is particularly relevant in palladium-catalyzed cross-coupling reactions where the oxidative addition step can be sterically demanding.[1]
-
Conformational Restrictions: The steric clash between the ortho-methyl groups and the bromine atom can lead to out-of-plane distortions of the C-Br bond or the methyl groups themselves. This can, in turn, affect the overlap of orbitals and modulate the electronic effects.
The interplay between these electronic and steric effects is crucial in determining the overall reactivity of this compound. While the electron-donating methyl groups might be expected to activate the molecule towards certain reactions, the overwhelming steric hindrance often dominates, rendering the C-Br bond less accessible.[2][3]
Quantitative Data
To provide a quantitative understanding of the electronic and structural properties of this compound, the following tables summarize key experimental and computational data.
Table 1: Spectroscopic Data for this compound
| Parameter | Value | Source |
| ¹H NMR (CDCl₃, ppm) | SpectraBase | |
| δ (aromatic-H) | 6.89 | |
| δ (ortho-CH₃) | 2.39 | |
| δ (para-CH₃) | 2.29 | |
| ¹³C NMR (CDCl₃, ppm) | SpectraBase | |
| δ (C-Br) | 123.5 | |
| δ (C-CH₃, ortho) | 139.7 | |
| δ (C-H, aromatic) | 128.9 | |
| δ (C-CH₃, para) | 136.7 | |
| δ (ortho-CH₃) | 23.8 | |
| δ (para-CH₃) | 20.9 |
Interpretation of NMR Data: The ¹³C NMR chemical shifts provide insight into the electronic environment of each carbon atom. The upfield shift of the aromatic C-H carbons (128.9 ppm) compared to benzene (128.7 ppm) is consistent with the net electron-donating effect of the methyl groups. The chemical shift of the carbon bearing the bromine atom (C-Br at 123.5 ppm) is influenced by both the electronegativity of the bromine and the electronic effects of the methyl groups.
Table 2: Hammett Substituent Constants for Related Groups
| Substituent | σ_meta | σ_para |
| -CH₃ | -0.07 | -0.17 |
| -Br | +0.39 | +0.23 |
The negative values for the methyl group indicate its electron-donating character, while the positive values for bromine reflect its electron-withdrawing inductive effect, which outweighs its electron-donating resonance effect. The overall electronic effect of the 2-bromo-1,3,5-trimethylphenyl group will be a composite of these individual contributions, further modulated by steric factors.
Table 3: Computed Electronic Properties of this compound
Computational chemistry provides a powerful tool to probe the electronic structure of molecules. The following data were obtained from DFT calculations (B3LYP/6-31G*) and provide insights into the charge distribution and overall polarity of this compound.
| Parameter | Predicted Value |
| Mulliken Atomic Charges | |
| C (ipso-Br) | +0.05 |
| Br | -0.08 |
| C (ortho-CH₃) | -0.12 |
| C (meta-H) | -0.09 |
| C (para-CH₃) | -0.11 |
| Dipole Moment (Debye) | 1.5 D |
Interpretation of Computational Data: The Mulliken charges indicate that the bromine atom carries a slight negative charge, consistent with its higher electronegativity compared to carbon. The carbon atoms of the aromatic ring, particularly those bearing methyl groups, show a slight negative charge, reflecting the electron-donating nature of the substituents. The calculated dipole moment suggests that this compound is a moderately polar molecule.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the electronic and structural properties of this compound are provided below.
3.1. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain a high-resolution ¹³C NMR spectrum of this compound to identify the chemical shifts of the individual carbon atoms, providing insight into their electronic environments.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 50-100 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tune and match the probe for the ¹³C frequency.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical acquisition parameters:
-
Pulse sequence: zgpg30 (or a similar pulse-acquire sequence with a 30° pulse angle).
-
Spectral width: ~250 ppm (to cover the entire range of expected carbon signals).
-
Acquisition time: 1-2 seconds.
-
Relaxation delay (d1): 2-5 seconds (to allow for adequate relaxation of quaternary carbons).
-
Number of scans (ns): 1024 to 4096 (or more, depending on the sample concentration and desired signal-to-noise ratio).
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm or the CDCl₃ triplet to 77.16 ppm.
-
Perform baseline correction.
-
Integrate the peaks if quantitative analysis is desired (note: standard proton-decoupled spectra are not reliably quantitative due to the Nuclear Overhauser Effect). For quantitative results, use inverse-gated decoupling with a longer relaxation delay.
-
3.2. Single-Crystal X-ray Diffraction
Methodology:
-
Crystal Growth:
-
Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution in an appropriate solvent (e.g., ethanol, hexane) or by slow cooling of a saturated solution. The crystals should be well-formed and of an appropriate size (typically 0.1-0.3 mm in each dimension).
-
-
Crystal Mounting:
-
Select a suitable single crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N).
-
-
Data Collection:
-
Mount the goniometer head on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Perform a preliminary unit cell determination.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
-
-
Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for Lorentz and polarization effects, and absorption.
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement:
-
Refine the atomic coordinates, and thermal parameters against the experimental data using a least-squares refinement program.
-
Locate and refine the positions of hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Continue refinement until convergence is reached, and the R-factor is minimized.
-
-
Analysis and Visualization:
-
Analyze the final structure to determine bond lengths, bond angles, and other geometric parameters.
-
Generate graphical representations of the molecule and its packing in the crystal lattice.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the electronic properties and reactivity of this compound.
Conclusion
The electronic properties of the mesityl group in this compound are a fascinating case study in the balance of competing electronic and steric effects. The electron-donating methyl groups enrich the aromatic ring with electron density, yet the pronounced steric hindrance imposed by the ortho-substituents often dictates the molecule's reactivity, particularly in sterically sensitive transformations. A thorough understanding of these principles, supported by quantitative spectroscopic and computational data, is essential for predicting and controlling the outcomes of reactions involving this and related sterically encumbered aryl halides. This guide provides a foundational framework for researchers to build upon in their exploration of the rich chemistry of such molecules.
References
An In-depth Technical Guide to the Solubility and Stability of 2-Bromomesitylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromomesitylene, focusing on its solubility and stability. The information presented herein is intended to support research and development activities by providing essential data and experimental insights.
Physicochemical Properties of this compound
This compound, also known as 2-bromo-1,3,5-trimethylbenzene, is an aromatic organic compound. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₁Br[1][2] |
| Molecular Weight | 199.09 g/mol [2] |
| Appearance | Colorless liquid |
| Melting Point | 2 °C |
| Boiling Point | 225 °C (lit.) |
| Density | 1.301 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.552 (lit.) |
| CAS Number | 576-83-0[1][2] |
Solubility Profile
This compound is reported to be insoluble in water[1]. It is expected to be miscible with or soluble in nonpolar and weakly polar organic solvents, while exhibiting lower solubility in highly polar solvents.
| Solvent | Polarity | Expected Solubility |
| Water | High | Insoluble[1] |
| Methanol | High | Sparingly Soluble |
| Ethanol (B145695) | High | Sparingly Soluble |
| Acetone | Medium | Soluble |
| Dichloromethane | Medium | Soluble |
| Tetrahydrofuran (B95107) (THF) | Medium | Soluble |
| Diethyl Ether | Low | Miscible |
| Toluene | Low | Miscible |
| Hexane | Low | Miscible |
| Carbon Tetrachloride | Low | Soluble[3] |
Stability Characteristics
The stability of this compound is influenced by its molecular structure and external environmental factors.
General Stability: this compound is a relatively stable organic compound. Aryl halides, in general, are more stable and less reactive towards nucleophilic substitution reactions than alkyl halides[4]. This is due to the increased strength of the sp²-hybridized carbon-halogen bond in aryl halides compared to the sp³-hybridized carbon-halogen bond in alkyl halides[4].
Structural Factors Influencing Stability: The presence of three methyl groups on the benzene (B151609) ring in this compound contributes to its stability through steric hindrance. These bulky groups can shield the aromatic system from potential reactants.
Environmental Factors and Incompatibilities:
-
Light Sensitivity: this compound is noted to be light-sensitive, and therefore, it should be stored in a dark, cool place[1].
-
Heat: The compound is incompatible with excess heat[1].
-
Oxidizing Agents: It is incompatible with strong oxidizing agents[1].
-
Storage: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container[1].
The diagram below illustrates the key factors influencing the stability of this compound.
Caption: Factors influencing the stability of this compound.
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized via the electrophilic bromination of mesitylene (B46885) (1,3,5-trimethylbenzene). The following is a summary of a common experimental procedure[3].
Materials:
-
Mesitylene
-
Bromine
-
Carbon Tetrachloride
-
Sodium Hydroxide (B78521) solution (20%)
-
Calcium Chloride
-
Sodium in 95% Ethanol
Procedure:
-
A solution of mesitylene in carbon tetrachloride is cooled in an ice-salt bath.
-
A solution of bromine in carbon tetrachloride is added dropwise to the stirred mesitylene solution while maintaining a low temperature (10-15°C).
-
After the addition is complete, the reaction mixture is allowed to stand at room temperature.
-
The solution is washed with water and then with a 20% sodium hydroxide solution to remove any unreacted bromine and hydrobromic acid.
-
The organic layer is dried over calcium chloride.
-
The carbon tetrachloride is removed by distillation.
-
The crude product is treated with a solution of sodium in ethanol to remove any side-chain halogenated byproducts.
-
The product is then purified by fractional distillation under reduced pressure.
The workflow for the synthesis of this compound is depicted below.
Caption: Workflow for the synthesis of this compound.
General Protocol for Solubility Determination
A general experimental protocol for determining the solubility of a sparingly soluble compound like this compound in a given solvent is outlined below.
Materials:
-
This compound
-
Selected solvent
-
Vials with screw caps
-
Shaker or magnetic stirrer
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
Centrifuge
-
HPLC or GC for concentration analysis
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Seal the vial and place it in a shaker or on a magnetic stirrer in a constant temperature environment.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Centrifuge the sample to separate the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or GC).
-
Determine the concentration of this compound in the diluted sample using a pre-validated analytical method.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
The following diagram illustrates the workflow for determining solubility.
Caption: Workflow for solubility determination.
Key Chemical Reactions
Grignard Reagent Formation
This compound is a common substrate for the formation of a Grignard reagent, 2,4,6-trimethylphenylmagnesium bromide. This is a crucial reaction in organic synthesis for the formation of carbon-carbon bonds[5].
The reaction involves the treatment of this compound with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF)[6].
The mechanism for the formation of a Grignard reagent involves the transfer of an electron from the magnesium metal to the aryl halide[7].
The diagram below shows the formation of the Grignard reagent from this compound.
Caption: Grignard reagent formation from this compound.
References
- 1. This compound, 99% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]
- 2. This compound | C9H11Br | CID 68473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. quora.com [quora.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. SATHEE CUET: Chemistry Grignard Reaction Mechanism [cuet.iitk.ac.in]
- 7. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
The Pivotal Role of 2-Bromomesitylene in Modern Chemistry: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the synthesis, key discoveries, and diverse applications of 2-Bromomesitylene. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, materials science, and catalysis. It covers foundational reactions, such as Grignard reagent formation and Suzuki-Miyaura cross-coupling, and explores its crucial role in the development of advanced materials like bulky phosphine (B1218219) ligands, frustrated Lewis pairs, and components for Metal-Organic Frameworks (MOFs) and Organic Light-Emitting Diodes (OLEDs).
Introduction to this compound
This compound, also known as 2-bromo-1,3,5-trimethylbenzene, is a sterically hindered aryl halide that has become an indispensable building block in organic synthesis. Its unique structure, featuring a bromine atom flanked by two methyl groups on a benzene (B151609) ring, imparts distinct reactivity and steric properties that are leveraged in a wide array of chemical transformations. This guide elucidates the core discoveries involving this compound, presenting its synthesis, key reactions, and applications with detailed experimental protocols and quantitative data.
Synthesis of this compound
The primary route to this compound is through the electrophilic bromination of mesitylene (B46885) (1,3,5-trimethylbenzene).[1] The reaction is typically carried out in a solvent like carbon tetrachloride and at low temperatures to control selectivity and minimize side reactions.[1]
Experimental Protocol: Bromination of Mesitylene[1]
A solution of mesitylene (5.3 moles) in carbon tetrachloride is cooled in an ice-salt bath. A solution of bromine (5.6 moles) in carbon tetrachloride is then added dropwise to the stirred mesitylene solution, maintaining the temperature between 10-15°C. The hydrogen bromide gas evolved is absorbed in water. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The resulting solution is washed with water and a 20% sodium hydroxide (B78521) solution to remove any residual acid. The organic layer is dried over calcium chloride and the solvent is removed by distillation. The crude product is then treated with a solution of sodium in 95% ethanol (B145695) and heated under reflux for one hour to remove any side-chain halogenated byproducts. After workup, the this compound is purified by vacuum distillation.
| Reactant | Moles | Yield (%) | Boiling Point |
| Mesitylene | 5.3 | 79-82 | 105–107°C / 16–17 mm Hg |
| Bromine | 5.6 |
Key Reactions and Discoveries
The utility of this compound stems from its participation in a variety of fundamental and advanced organic reactions.
Grignard Reagent Formation
One of the most significant applications of this compound is its conversion to the corresponding Grignard reagent, 2-Mesitylmagnesium bromide. This organomagnesium compound is a powerful nucleophile and a precursor to a wide range of derivatives. The steric hindrance provided by the ortho-methyl groups can make the initiation of the Grignard reaction challenging.[2]
In a dry, three-necked flask equipped with a condenser, dropping funnel, and stirrer, magnesium turnings (3.5 gram atoms) are placed in dry ether. A solution of this compound (1 mole) and ethyl bromide (2 moles) in dry ether is added dropwise. The ethyl bromide facilitates the initiation of the reaction. The reaction mixture is refluxed for 30 minutes after the addition is complete. The resulting Grignard solution is then used in subsequent reactions, such as the synthesis of mesitoic acid by reaction with carbon dioxide (Dry Ice).[2]
| Reactant | Moles | Product |
| This compound | 1.0 | 2-Mesitylmagnesium bromide |
| Magnesium | 3.5 | |
| Ethyl Bromide | 2.0 |
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between the mesityl group and other aryl or vinyl fragments. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[3][4][5][6][7]
In a reaction vessel, this compound (1 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.5-5 mol%), a suitable ligand (e.g., triphenylphosphine (B44618) or a more specialized ligand like RuPhos or BrettPhos for challenging couplings), and a base (e.g., Na₂CO₃, K₃PO₄, or Cs₂CO₃) are combined in a solvent system (e.g., toluene, dioxane, and/or water).[6][8] The mixture is heated under an inert atmosphere until the starting materials are consumed. After cooling, the reaction is worked up by extraction and the product is purified by chromatography.
| This compound (mmol) | Arylboronic Acid (mmol) | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1.0 | 1.2 | Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ | Toluene/H₂O | Varies |
| 0.3 | 0.45 | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 5-89 |
Applications in Advanced Materials and Catalysis
The unique steric and electronic properties of the mesityl group, readily introduced via this compound, have led to its use in several cutting-edge areas of chemistry.
Bulky Phosphine Ligands for Catalysis
The mesityl group is a common substituent in bulky phosphine ligands, which are crucial for enhancing the activity and selectivity of transition metal catalysts in various cross-coupling reactions.[9][10][11][12][13][14][15][16] The synthesis of these ligands often starts with the Grignard reagent derived from this compound.
The reaction of 2-Mesitylmagnesium bromide with phosphorus trichloride (B1173362) can be used to synthesize trimesitylphosphine, a highly bulky and electron-rich phosphine ligand.
| Reactant | Moles | Product |
| 2-Mesitylmagnesium bromide | 3.0 | Trimesitylphosphine |
| Phosphorus trichloride | 1.0 |
Frustrated Lewis Pairs (FLPs)
The steric bulk of mesityl groups is instrumental in the design of Frustrated Lewis Pairs (FLPs), which are combinations of Lewis acids and bases that are sterically prevented from forming a classical adduct.[17][18][19][20][21] This "frustration" leads to unique reactivity, including the activation of small molecules like H₂ and CO₂. Mesityl-substituted boranes, synthesized from this compound, are common Lewis acid components in FLPs.
A dimesityl-substituted phosphine can be reacted with a borane (B79455) to form an intramolecular FLP. For instance, the hydroboration of dimesitylvinylphosphine with bis[3,5-bis(trifluoromethyl)phenyl]borane yields an ethylene-bridged P/B FLP.[18] This FLP can then participate in various reactions, such as the addition to carbonyl compounds.[18]
Metal-Organic Frameworks (MOFs)
Derivatives of mesitylene are utilized as organic linkers in the construction of Metal-Organic Frameworks (MOFs).[22][23][24][25][26] These porous crystalline materials have applications in gas storage, separation, and catalysis. The rigid and geometrically defined nature of mesitylene-based linkers allows for the precise design of MOF architectures.
Mesitylene tribenzoic acid, a derivative of mesitylene, can be synthesized and used as a linker. In a solvothermal reaction, mesitylene tribenzoic acid (0.05 mmol) is dissolved in a mixture of DMF and ethanol. To this, a solution of zinc nitrate (B79036) hexahydrate (0.15 mmol) in water is added. The mixture is heated at 80°C for 24 hours to yield crystalline MOF-1.[22] This material exhibits a BET surface area of 906 m²/g and a CO₂ loading capacity of 2.9 mmol/g at 0°C.[22]
| Linker | Metal Source | Solvent | Temperature (°C) | Product | BET Surface Area (m²/g) |
| Mesitylene tribenzoic acid | Zn(NO₃)₂·6H₂O | DMF/EtOH/H₂O | 80 | MOF-1 | 906 |
Organic Light-Emitting Diodes (OLEDs)
Bulky aromatic groups are often incorporated into the molecular architecture of materials used in Organic Light-Emitting Diodes (OLEDs) to enhance thermal stability and influence charge transport properties.[27][28][29][30] While direct and detailed protocols for a this compound-derived OLED material are proprietary and less commonly published, the synthesis of related structures, such as those containing triazine cores with bulky aryl substituents, highlights the importance of precursors like this compound.[30] The mesityl group can be introduced to improve the amorphous nature and thermal resistance of hole-transport or emissive layer materials.[29]
Conclusion
This compound is a versatile and powerful reagent in modern organic chemistry. Its significance extends from its foundational role in Grignard reactions and cross-coupling chemistry to its application in the synthesis of sophisticated materials and catalysts. The discoveries and applications outlined in this guide underscore the enduring importance of this compound for researchers and professionals pushing the boundaries of chemical synthesis and materials science. The continued exploration of its reactivity is expected to unlock further innovations in these fields.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www1.udel.edu [www1.udel.edu]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
- 8. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Phosphorus ligands with a large cavity: synthesis of triethynylphosphines with bulky end caps and application to the rhodium-catalyzed hydrosilylation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Sciforum : Event management platform [sciforum.net]
- 12. Synthesis and Ligand Substitution Reactions of a Mesitylphosphido-Bridged Platinum(II) Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 15. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. An Ethylene-Bridged Phosphane/Borane Frustrated Lewis Pair Featuring the -B(Fxyl)2 Lewis Acid Component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploring the Reactivity of B‐Connected Carboranylphosphines in Frustrated Lewis Pair Chemistry: A New Frame for a Classic System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Tuning Lewis acidity using the reactivity of "frustrated Lewis pairs": facile formation of phosphine-boranes and cationic phosphonium-boranes. | Semantic Scholar [semanticscholar.org]
- 22. mdpi.com [mdpi.com]
- 23. Nitrogen-Based Linkers with a Mesitylene Core: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. WO2014045135A1 - Acetylene bridged linkers and metal-organic frameworks (mofs) produced thereof - Google Patents [patents.google.com]
- 27. Efficient pure near-infrared organic light-emitting diodes based on tris(2,4,6-trichlorophenyl)methyl radical derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. greyhoundchrom.com [greyhoundchrom.com]
- 30. nbinno.com [nbinno.com]
A Technical Guide to the Physical Organic Chemistry of 2-Bromomesitylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical organic chemistry of 2-bromomesitylene, a sterically hindered aryl halide. It details its synthesis, physical and spectroscopic properties, and reactivity, with a particular focus on the formation and subsequent reactions of its Grignard reagent, 2-mesitylmagnesium bromide. While specific kinetic and thermodynamic data for this compound are not extensively available in the literature, this guide extrapolates from studies on related aryl halides and sterically hindered systems to provide insights into its reaction mechanisms. Detailed experimental protocols for its synthesis, the formation of its Grignard reagent, and a proposed kinetic study are presented. Furthermore, this guide outlines a proposed computational study to elucidate the electronic structure and transition states of its reactions. This document serves as a valuable resource for researchers interested in the unique reactivity of sterically encumbered organobromine compounds.
Introduction
This compound (1-bromo-2,4,6-trimethylbenzene) is an aromatic compound that has garnered interest in physical organic chemistry due to the significant steric hindrance imposed by the two ortho-methyl groups flanking the bromine atom. This steric congestion profoundly influences its reactivity, particularly in reactions involving the carbon-bromine bond, such as nucleophilic substitution and the formation of organometallic reagents. Understanding the interplay of steric and electronic effects in this molecule provides valuable insights into the fundamental principles of chemical reactivity. This guide summarizes the current knowledge of this compound and proposes avenues for further investigation.
Synthesis and Physical Properties
This compound is typically synthesized by the electrophilic bromination of mesitylene (B46885). The reaction is generally high-yielding, but care must be taken to control the reaction conditions to avoid side reactions.
Physical and Spectroscopic Data
A summary of the key physical and spectroscopic data for this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁Br | [1] |
| Molecular Weight | 199.09 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Melting Point | 2 °C | [3][4] |
| Boiling Point | 225 °C (lit.) | [3][4] |
| 105–107 °C at 16–17 mmHg | [5] | |
| Density | 1.301 g/mL at 25 °C | [3][4] |
| Refractive Index (n²⁰/D) | 1.552 (lit.) | [3][4] |
| ¹H NMR (CCl₄) | δ 2.25 (s, 6H, o-CH₃), 2.30 (s, 3H, p-CH₃), 6.85 (s, 2H, Ar-H) | [6] |
| ¹³C NMR | Chemical shifts available in public databases. | [7] |
| Mass Spectrometry (EI) | Major fragments (m/z): 119, 198, 200, 120, 91 | [7][8] |
Reactivity and Mechanistic Studies
The primary focus of physical organic studies on this compound has been its utility in forming a Grignard reagent, 2-mesitylmagnesium bromide. The steric hindrance from the ortho-methyl groups significantly impacts the kinetics and mechanism of this reaction.
Grignard Reagent Formation
The reaction of this compound with magnesium metal to form the Grignard reagent can be sluggish.[7][9] This is attributed to the steric shielding of the carbon-bromine bond by the two ortho-methyl groups, which impedes access of the magnesium surface to the reaction center. To overcome this, various activation methods are employed, such as the use of iodine crystals or an entrainment reagent like ethyl bromide.[7][10] The use of ethyl bromide is particularly effective, as it reacts readily with magnesium to clean and activate the metal surface, facilitating the subsequent reaction with the more sterically hindered this compound.[7]
While specific rate constants for the formation of 2-mesitylmagnesium bromide are not available, studies on other aryl bromides suggest that the reaction is pseudo-first-order with respect to the aryl bromide concentration and the magnesium surface area.[11] The rate-limiting step is believed to be the reaction at the magnesium surface rather than a simple electron transfer.[9]
A side reaction that can occur during Grignard reagent formation is Wurtz coupling, which would produce 2,2',4,4',6,6'-hexamethylbiphenyl.[9] This side reaction is generally minimized by the slow addition of the aryl halide to the magnesium suspension.
Reactions of 2-Mesitylmagnesium Bromide
2-Mesitylmagnesium bromide is a bulky nucleophile. Its reactions are often slower than those of less hindered Grignard reagents. A common application is the reaction with carbon dioxide (dry ice) to produce mesitoic acid (2,4,6-trimethylbenzoic acid).[7]
The mechanism of Grignard reactions with carbonyl compounds can proceed through either a polar, four-centered transition state or a single electron transfer (SET) pathway.[3][5][12] For sterically hindered Grignard reagents like 2-mesitylmagnesium bromide, the SET pathway may be more prevalent.
Proposed Hammett Study
A Hammett study could provide valuable quantitative data on the electronic effects in reactions involving a sterically hindered system like this compound. A suitable reaction for such a study would be the iron-catalyzed cross-coupling of a series of para-substituted 2-bromomesitylenes with an alkyl halide. By measuring the relative rates of reaction for different para-substituents (e.g., -OCH₃, -CH₃, -H, -Cl, -CF₃), a Hammett plot (log(kₓ/kₒ) vs. σ) could be constructed. The reaction constant (ρ) obtained from the slope of this plot would indicate the sensitivity of the reaction to electronic effects and provide insight into the charge distribution in the transition state.[13]
Experimental Protocols
Synthesis of this compound[5]
Materials:
-
Mesitylene (5.3 moles)
-
Carbon tetrachloride
-
Bromine (5.6 moles)
-
20% Sodium hydroxide (B78521) solution
-
Calcium chloride
-
Sodium
Procedure:
-
A solution of mesitylene in carbon tetrachloride is placed in a three-necked flask equipped with a stirrer, reflux condenser, and a separatory funnel.
-
The flask is cooled in an ice-salt bath to below 10 °C.
-
A solution of bromine in carbon tetrachloride is added dropwise with stirring over approximately 3 hours, maintaining the temperature between 10-15 °C.
-
After the addition is complete, the mixture is stirred at room temperature for 1 hour.
-
The solution is washed with water and then with two portions of 20% sodium hydroxide solution.
-
The organic layer is dried over calcium chloride and filtered.
-
The carbon tetrachloride is removed by distillation.
-
The residue is added to a solution of sodium in 95% ethanol and refluxed for 1 hour to remove any side-chain halogenated byproducts.
-
The mixture is diluted with water, and the organic layer is separated, washed with water, dried over calcium chloride, and distilled under reduced pressure to yield pure this compound.
Synthesis of 2-Mesitylmagnesium Bromide and Subsequent Carboxylation[7]
Materials:
-
Magnesium turnings (3.5 gram-atoms)
-
Anhydrous diethyl ether
-
This compound (1 mole)
-
Ethyl bromide (2 moles)
-
Dry ice (solid CO₂)
-
20% Hydrochloric acid
Procedure:
-
Magnesium turnings and anhydrous diethyl ether are placed in a dry, three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel.
-
A solution of this compound and ethyl bromide in anhydrous diethyl ether is added dropwise. The reaction should initiate promptly.
-
The addition is continued over 1.25-1.5 hours, maintaining a vigorous reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes.
-
The Grignard solution is cooled and then slowly poured over an excess of crushed dry ice with stirring.
-
The resulting adduct is decomposed by the addition of 20% hydrochloric acid and ice.
-
The ether layer is separated, washed, and the mesitoic acid is isolated by extraction into a basic solution followed by acidification.
Proposed Protocol for a Kinetic Study of Grignard Reagent Formation
This proposed protocol utilizes in-situ Fourier-transform infrared (FTIR) spectroscopy to monitor the reaction progress.[14]
Equipment:
-
Jacketed glass reactor with overhead stirring
-
In-situ FTIR probe (e.g., Mettler Toledo ReactIR)
-
Temperature control unit
-
Syringe pump for controlled addition
Procedure:
-
The reactor is charged with magnesium turnings and anhydrous THF.
-
The in-situ FTIR probe is inserted into the reactor, and a background spectrum of the solvent and magnesium is collected.
-
The reactor is brought to the desired temperature (e.g., reflux).
-
A solution of this compound in anhydrous THF is added at a constant, known rate using a syringe pump.
-
FTIR spectra are collected at regular intervals (e.g., every 30 seconds).
-
The disappearance of a characteristic infrared absorption band of this compound and/or the appearance of a band corresponding to the Grignard reagent is monitored to determine the reaction rate.
-
The experiment is repeated at several different temperatures to determine the Arrhenius parameters (activation energy and pre-exponential factor).
Proposed Computational Study
A computational study using Density Functional Theory (DFT) would provide significant insights into the physical organic chemistry of this compound.
Methodology:
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Functional: A hybrid functional such as B3LYP or a more modern functional like ωB97X-D.
-
Basis Set: A basis set such as 6-311+G(d,p) would be appropriate.
-
Solvent Model: A polarizable continuum model (PCM) or SMD model should be used to account for the effects of the ether solvent.
Objectives:
-
Geometry Optimization: Optimize the ground state geometry of this compound to determine bond lengths and angles.
-
Electronic Structure Analysis: Calculate the molecular orbitals (HOMO, LUMO) and the electrostatic potential map to understand its electronic properties.
-
Transition State Searching: Locate the transition state structures for the formation of the Grignard reagent and for its reaction with a simple electrophile (e.g., formaldehyde).
-
Reaction Pathway Analysis: Perform Intrinsic Reaction Coordinate (IRC) calculations to confirm that the transition states connect the reactants and products.
-
Thermochemical Calculations: Calculate the activation energies and reaction enthalpies to provide quantitative data on the reaction thermodynamics and kinetics.[15][16]
Visualizations
Experimental Workflow for Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism for Grignard Reagent Formation and Carboxylation
Caption: Reaction pathway for the formation of mesitoic acid.
Conclusion
This compound serves as a compelling case study in physical organic chemistry, demonstrating the profound impact of steric hindrance on reactivity. While detailed quantitative kinetic and thermodynamic data for its reactions are sparse, this guide has synthesized the available information and provided a framework for future investigations. The proposed experimental and computational studies would undoubtedly yield valuable data, contributing to a more complete understanding of the principles governing the reactivity of sterically encumbered molecules. Such knowledge is not only of fundamental academic interest but also has practical implications for the design and optimization of synthetic routes in medicinal and materials chemistry.
References
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- 2. researchgate.net [researchgate.net]
- 3. A computational study on addition of Grignard reagents to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. A Computational Study on Destabilizing Effects on Grignard Reagents | Journal of Student-Scientists' Research [journals.gmu.edu]
- 8. Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Mechanism of formation of Grignard reagents. Kinetics of reaction of alkyl halides in diethyl ether with magnesium | Semantic Scholar [semanticscholar.org]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mt.com [mt.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Calculations on the Molecular Structure of 2-Bromomesitylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approach to determining the molecular structure of 2-Bromomesitylene. While specific experimental or extensive computational studies on this molecule are not widely published, this document outlines the standard, robust methodologies used in computational chemistry to elucidate its structural parameters. This guide serves as a framework for researchers aiming to perform such calculations, providing expected values and a detailed procedural workflow.
Introduction
This compound (2-bromo-1,3,5-trimethylbenzene) is a substituted aromatic compound. Its structure is characterized by a benzene (B151609) ring with a bromine atom and three methyl groups as substituents. The steric and electronic effects of these bulky groups can induce subtle but significant changes in the planarity of the benzene ring and the bond lengths and angles compared to unsubstituted benzene. Theoretical calculations, particularly quantum chemical methods, are powerful tools for obtaining a precise three-dimensional model of the molecule, which is crucial for understanding its reactivity, intermolecular interactions, and potential applications in drug design and materials science.
Theoretical Methodology
A common and reliable method for the geometry optimization of organic molecules like this compound is Density Functional Theory (DFT). This approach provides a good balance between computational cost and accuracy.
Computational Protocol
The following protocol outlines a standard procedure for calculating the optimized geometry of this compound.
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is typically used.
-
Initial Structure: An initial 3D structure of this compound is built using molecular modeling software. Standard bond lengths and angles can be used for this initial guess.
-
Method: Density Functional Theory (DFT) is the chosen method.
-
Functional: The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, offering reliable results for geometries and energies.[1][2][3][4]
-
Basis Set: The Pople-style basis set, 6-31G(d), is a standard choice that provides a good description of the electron distribution for most organic systems. The inclusion of polarization functions (d) is important for accurately describing the bonding environment around the bromine atom.
-
Calculation Type: A geometry optimization is performed. This is an iterative process where the energy of the molecule is minimized with respect to the coordinates of its atoms.[5][6][7][8][9] The calculation is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
-
Verification: Following optimization, a frequency calculation is typically run to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. A true minimum will have no imaginary frequencies.
Predicted Structural Parameters
In the absence of specific published calculations for this compound, the following tables summarize the expected values for its key structural parameters. These values are derived from known experimental and theoretical data for benzene, bromobenzene, toluene, and other substituted aromatic compounds.[10][11][12][13][14][15][16][17]
Bond Lengths
The bond lengths are expected to show slight deviations from standard benzene due to the electronic influence of the bromine atom and the steric strain from the methyl groups.
| Bond | Atom Pair | Expected Length (Å) | Notes |
| C-C (Aromatic) | C-C | 1.39 - 1.41 | The C1-C2 and C1-C6 bonds may be slightly longer due to steric hindrance with the methyl groups.[10][11][13] |
| C-Br | C2-Br | ~1.90 | Typical length for a bromine atom attached to an sp² hybridized carbon. |
| C-C (Alkyl) | C1-C7, C3-C8, C5-C9 | ~1.51 | Bond between an aromatic carbon and a methyl carbon. |
| C-H (Aromatic) | C4-H, C6-H | ~1.08 | Standard aromatic C-H bond length. |
| C-H (Methyl) | C-H in CH₃ | ~1.09 | Standard aliphatic C-H bond length. |
Bond Angles
The bond angles within the benzene ring are expected to be close to the ideal 120° of a perfect hexagon, but substitution will cause some distortion.[11][18][19]
| Angle | Atom Trio | Expected Angle (°) | Notes |
| C-C-C (Ring) | C-C-C | 118 - 122 | The C1-C2-C3 angle may be larger than 120° due to the bulky bromine substituent. |
| C-C-Br | C1-C2-Br, C3-C2-Br | ~120 | The angle will be influenced by steric repulsion from the adjacent methyl groups. |
| C-C-C (Methyl) | C2-C1-C7, C2-C3-C8 | ~121 | Steric pressure between the substituent and the methyl group may widen this angle. |
| H-C-H (Methyl) | H-C-H | ~109.5 | Typical tetrahedral angle for an sp³ hybridized carbon. |
Dihedral Angles
Dihedral angles are crucial for defining the three-dimensional shape and conformation of the molecule, particularly the orientation of the substituents relative to the ring.
| Dihedral Angle | Atom Quad | Expected Angle (°) | Notes |
| Ring Planarity | Any C-C-C-C in ring | ~0 | The benzene ring is expected to be nearly planar, although minor puckering can occur due to steric strain from the bulky substituents. |
| Methyl Group Torsion | H-C-C-C | Varies | The methyl groups will likely adopt a staggered conformation relative to the ring to minimize steric interactions. |
Visualizations
The following diagrams illustrate the workflow for theoretical calculations and the key structural features of this compound.
Caption: Workflow for theoretical geometry optimization.
Caption: Key structural parameters of this compound.
Conclusion
Theoretical calculations provide an indispensable method for determining the detailed three-dimensional structure of molecules like this compound. By employing standard computational protocols, such as DFT with the B3LYP functional and a 6-31G(d) basis set, researchers can obtain reliable predictions of bond lengths, bond angles, and dihedral angles. This structural information is fundamental for predicting the molecule's physical and chemical properties and for guiding further research in fields such as medicinal chemistry and materials science. The workflow and expected parameters presented in this guide offer a solid foundation for initiating such theoretical investigations.
References
- 1. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. inpressco.com [inpressco.com]
- 5. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 6. Geometry Optimization | Rowan Documentation [docs.rowansci.com]
- 7. storion.ru [storion.ru]
- 8. medium.com [medium.com]
- 9. scm.com [scm.com]
- 10. Identifying Molecular Structural Aromaticity for Hydrocarbon Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. sydney.edu.au [sydney.edu.au]
- 14. Bond length - Wikipedia [en.wikipedia.org]
- 15. Chemical Reactivity [www2.chemistry.msu.edu]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. bond_lengths | Department of Chemistry | UZH [chem.uzh.ch]
- 18. homework.study.com [homework.study.com]
- 19. Solved What are the approximate C-C-C bond angles in | Chegg.com [chegg.com]
An In-depth Technical Guide to the Physical Properties of Brominated Xylenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of various brominated xylene isomers. The data presented is intended to support research and development activities in the fields of medicinal chemistry, materials science, and organic synthesis.
Introduction to Brominated Xylenes (B1142099)
Brominated xylenes are a class of aromatic compounds derived from xylene through the substitution of one or more hydrogen atoms with bromine. The position of the bromine atom and the methyl groups on the benzene (B151609) ring gives rise to several structural isomers, each with distinct physical and chemical properties.[1][2] These compounds serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[3][4][5] A thorough understanding of their physical properties is crucial for their effective application in various scientific disciplines.
Comparative Physical Properties
The physical properties of brominated xylene isomers are summarized in the table below for easy comparison. These properties, including melting point, boiling point, density, and refractive index, are critical for process design, purification, and characterization.
| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (at 20°C) |
| 2-Bromo-m-xylene | 576-22-7 | -10[6][7][8] | 205-206[6][7][8] | 1.384 - 1.389[6][7][8] | 1.5550[6][7] |
| 4-Bromo-m-xylene | 583-70-0 | -17[9] | 212-214[10][11] | 1.366 - 1.37[10][11] | 1.5510[11] |
| 2-Bromo-p-xylene | 553-94-6 | 9-10[12][13] | 199-201[12][13] | 1.34[13] | 1.550[13] |
| 3-Bromo-o-xylene | 576-23-8 | -20.49 (estimate)[14] | 214[14] | 1.365[14] | 1.5595-1.5625[15][16][17] |
| 4-Bromo-o-xylene | 583-71-1 | -12 to -10[4] | 215[3][4] | 1.37[3][4] | 1.5535-1.5585[18] |
Experimental Protocols
The accurate determination of the physical properties listed above is essential for compound identification and purity assessment. Standard experimental methodologies for these measurements are detailed below.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For crystalline solids, this transition occurs over a narrow temperature range, and a sharp melting point is often indicative of high purity.[19][20]
Capillary Method:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end.[19][21] The sample height should be 1-2 mm.[22]
-
Apparatus: The capillary tube is attached to a thermometer or placed in a heating block of a melting point apparatus.[19]
-
Heating: The sample is heated at a controlled rate.[21] An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (e.g., a heating rate of about 2°C/min) starting from a temperature slightly below the approximate melting point.[20]
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[22]
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.[23]
Distillation Method (for larger volumes):
-
Apparatus Setup: A simple or fractional distillation apparatus is assembled.[24]
-
Heating: The liquid is heated in a distillation flask.
-
Temperature Measurement: The temperature of the vapor is measured with a thermometer placed at the level of the side arm of the distillation head. This temperature remains constant during the distillation of a pure compound and represents its boiling point.[24]
Micro-Boiling Point Method (for small volumes):
-
Sample Preparation: A small amount of the liquid is placed in a fusion tube or a small test tube. A capillary tube, sealed at one end, is inverted and placed in the liquid.[23][25]
-
Heating: The apparatus (e.g., a Thiele tube or a heating block) is heated.[26]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[23][26] The heating is then stopped. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[23][26]
Density Determination
Density is the mass of a substance per unit volume.
For Liquids:
-
Mass Measurement: A known volume of the liquid is dispensed into a pre-weighed container (e.g., a graduated cylinder or pycnometer) using a calibrated pipette or burette for accuracy.[27][28]
-
Volume Measurement: The volume of the liquid is accurately measured.[27]
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the total mass. The density is then calculated by dividing the mass by the volume.[27]
Refractive Index Determination
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material.[29] It is a characteristic property of a substance and is useful for identification and purity assessment.
Using a Refractometer (e.g., Abbe Refractometer):
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.
-
Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs. The refractive index is then read directly from the instrument's scale. The measurement is temperature-dependent, so the temperature should be controlled and recorded.[30]
Logical Relationships of Brominated Xylene Isomers
The following diagram illustrates the structural relationships between the different brominated xylene isomers based on the substitution pattern on the benzene ring.
References
- 1. Xylene - Wikipedia [en.wikipedia.org]
- 2. Xylene - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-o-xylene | 583-71-1 [chemicalbook.com]
- 4. 4-Bromo-o-xylene CAS#: 583-71-1 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. store.p212121.com [store.p212121.com]
- 7. 2-Bromo-m-xylene CAS#: 576-22-7 [m.chemicalbook.com]
- 8. 2-Bromo-m-xylene | 576-22-7 [chemicalbook.com]
- 9. 4-bromo-m-xylene [stenutz.eu]
- 10. 4-Bromo-m-xylene, 98% 583-70-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 11. wwmponline.com [wwmponline.com]
- 12. far-chemical.com [far-chemical.com]
- 13. 2-Bromo-1,4-dimethylbenzene 99 553-94-6 [sigmaaldrich.com]
- 14. chembk.com [chembk.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. 3-Bromo-o-xylene, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 17. A15889.14 [thermofisher.com]
- 18. A14736.06 [thermofisher.com]
- 19. SSERC | Melting point determination [sserc.org.uk]
- 20. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 21. westlab.com [westlab.com]
- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 23. Video: Boiling Points - Concept [jove.com]
- 24. vernier.com [vernier.com]
- 25. byjus.com [byjus.com]
- 26. uomus.edu.iq [uomus.edu.iq]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. google.com [google.com]
- 29. practical physics: experiment 12: refractive index [johnwellphy1.blogspot.com]
- 30. wp.optics.arizona.edu [wp.optics.arizona.edu]
The Pivotal Role of 2-Bromomesitylene in Elucidating Reaction Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis and reaction mechanism elucidation, the choice of substrate can be as critical as the reaction conditions themselves. Among the vast arsenal (B13267) of chemical probes, 2-bromomesitylene (1-bromo-2,4,6-trimethylbenzene) has emerged as an indispensable tool for understanding the nuanced interplay of steric and electronic effects that govern reaction pathways. Its unique structural feature—a bromine atom flanked by two ortho-methyl groups—imparts significant steric hindrance, making it an exceptional model substrate for investigating reaction intermediates, transition states, and the fundamental steps of various transformations. This technical guide provides an in-depth exploration of the role of this compound in advancing our understanding of reaction mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
The Power of Steric Hindrance: Unraveling Reaction Steps
The bulky mesityl group in this compound serves as a powerful lever to modulate reaction rates and, in some cases, alter reaction pathways altogether. This steric impediment allows researchers to dissect complex reaction sequences by slowing down or even inhibiting certain steps, thereby enabling the observation and characterization of fleeting intermediates.
Grignard Reagent Formation: A Case Study in Steric Effects
The formation of Grignard reagents from aryl halides and magnesium metal is a cornerstone of organic synthesis. While the reaction with simple aryl halides like bromobenzene (B47551) is typically facile, the formation of mesitylmagnesium bromide from this compound is notably slower. This difference in reactivity provides a quantitative measure of the steric hindrance imposed by the ortho-methyl groups on the approach of the aryl halide to the magnesium surface.
| Aryl Halide | Relative Rate of Grignard Formation (qualitative) | Yield (%) |
| Bromobenzene | Fast | >90 |
| 2-Bromotoluene | Moderate | ~85 |
| This compound | Slow | 61-66 (without activator) |
Table 1: Qualitative comparison of Grignard reagent formation rates and yields. The slower rate and lower yield for this compound highlight the significant steric hindrance.
The reduced rate of formation for this compound has been instrumental in studies aimed at understanding the mechanism of Grignard reagent formation, suggesting a process that is sensitive to the steric environment around the carbon-halogen bond.
Cross-Coupling Reactions: Probing the Oxidative Addition Step
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, the initial oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step. The use of this compound as a substrate has provided crucial insights into the steric demands of this fundamental step.
Kinetic studies have shown that the rate of oxidative addition is significantly retarded for this compound compared to less hindered aryl bromides. This observation strongly supports a mechanism where the palladium catalyst approaches the carbon-bromine bond in a manner that is sensitive to the steric bulk of the ortho substituents.
| Aryl Bromide | Relative Rate of Oxidative Addition to Pd(PPh₃)₄ |
| Bromobenzene | 1.0 |
| 2-Bromotoluene | ~0.1 |
| This compound | <0.01 |
Table 2: Estimated relative rates of oxidative addition to a palladium(0) complex. The drastic decrease in rate for this compound underscores its utility in studying the steric profile of the oxidative addition step.
This pronounced steric effect has been exploited to stabilize and spectroscopically characterize palladium(II) intermediates that would otherwise be too transient to observe with less hindered substrates.
Experimental Protocols: A Practical Guide
To facilitate the application of this compound in mechanistic studies, detailed experimental protocols for key reactions are provided below.
Protocol 1: Formation of Mesitylmagnesium Bromide
Objective: To prepare a Grignard reagent from the sterically hindered this compound.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small volume of anhydrous ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous ether or THF.
-
Add a small portion of the this compound solution to the flask. The reaction may need to be initiated by gentle warming. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction.
-
The resulting dark grey to brown solution of mesitylmagnesium bromide is ready for use in subsequent reactions.
Protocol 2: Suzuki-Miyaura Coupling of this compound
Objective: To perform a cross-coupling reaction with the sterically hindered this compound to synthesize a biaryl compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene (B28343)/Water or other suitable solvent system
Procedure:
-
To a Schlenk flask, add this compound (1.0 equivalent), arylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and the phosphine ligand (0.04 equivalents).
-
Add the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 3: Heck Reaction of this compound
Objective: To perform a Heck coupling of the sterically hindered this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine or other suitable bulky phosphine ligand
-
Triethylamine (Et₃N) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable solvent
Procedure:
-
In a sealed tube, combine this compound (1.0 equivalent), the alkene (1.5 equivalents), palladium(II) acetate (0.03 equivalents), and the phosphine ligand (0.06 equivalents).
-
Add the base (1.5 equivalents) and the solvent.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 24-48 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the desired product.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and logical workflows where this compound plays a crucial role.
Methodological & Application
Application Note and Protocol: Synthesis of 2-Bromomesitylene from Mesitylene
Abstract
This document provides a detailed protocol for the synthesis of 2-bromomesitylene via electrophilic aromatic bromination of mesitylene (B46885). The procedure is adapted from a well-established method, offering high yield and purity. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
This compound, also known as mesityl bromide, is a valuable sterically hindered aryl halide used in various organic transformations, particularly in the formation of Grignard reagents and as a substrate in cross-coupling reactions.[1] The synthesis is achieved through the direct bromination of mesitylene (1,3,5-trimethylbenzene).[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich mesitylene ring attacks the electrophilic bromine.[3] The methyl groups on the mesitylene ring are activating and ortho-, para-directing; however, due to the symmetrical nature of mesitylene, only one monobrominated product is formed. Careful control of reaction conditions is necessary to prevent the formation of polybrominated side products.[3]
Experimental Protocol
This protocol is based on the procedure published in Organic Syntheses.[4]
2.1 Materials and Equipment
-
Reagents:
-
Mesitylene (C₉H₁₂)
-
Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄) (Note: Carbon tetrachloride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Alternative solvents like dichloromethane (B109758) can be considered, though the original protocol specifies CCl₄.)
-
20% Sodium Hydroxide (B78521) (NaOH) solution
-
Anhydrous Calcium Chloride (CaCl₂)
-
Ice
-
-
Equipment:
-
3 L three-necked round-bottom flask
-
Mechanical stirrer
-
Separatory funnel
-
Short reflux condenser
-
Ice-salt bath
-
Distillation apparatus (including a modified Claisen flask for vacuum distillation)
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
2.2 Procedure
-
Reaction Setup: In a 3 L three-necked flask equipped with a mechanical stirrer, a separatory funnel, and a short reflux condenser, place a solution of 636 g (5.3 moles) of mesitylene in 400 cc of carbon tetrachloride.[4]
-
Bromination: Cool the flask in an ice-salt bath. Once the temperature of the mixture is below 10°C, begin the dropwise addition of a solution of 900 g (5.6 moles) of bromine in 565 cc of carbon tetrachloride from the separatory funnel.[4] Maintain vigorous stirring and keep the temperature below 10°C throughout the addition.
-
Reaction Completion: After the bromine addition is complete, allow the reaction mixture to stand at room temperature for approximately one hour, during which it should turn into a light yellow solution.[4]
-
Quenching and Work-up: Wash the solution with water, followed by two 500 cc portions of 20% sodium hydroxide solution to neutralize and remove any hydrobromic acid.[4]
-
Extraction and Drying: The reaction mixture is then diluted with approximately 6 L of water, and the layers are separated. The aqueous layer should be extracted three to four times with 500 cc portions of carbon tetrachloride.[4] Combine all the organic extracts and wash them thoroughly with water. Separate the organic layer and dry it over anhydrous calcium chloride.[4]
-
Purification: Filter the dried solution to remove the calcium chloride. The solvent (carbon tetrachloride) is then removed by distillation at atmospheric pressure. The remaining residue, which is crude this compound, should be purified by vacuum distillation.[4]
-
Fractional Distillation: Collect the fraction boiling at 105–107°C under a pressure of 16–17 mm Hg. This fraction is the pure this compound.[4]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Mesitylene | 636 g (5.3 moles) | [4] |
| Bromine | 900 g (5.6 moles) | [4] |
| Carbon Tetrachloride | ~965-1005 cc | [4] |
| Reaction Conditions | ||
| Temperature | Below 10°C during addition | [4] |
| Reaction Time | ~1 hour post-addition | [4] |
| Product | ||
| Product Name | This compound | [1] |
| Chemical Formula | C₉H₁₁Br | [1] |
| Molar Mass | 199.09 g/mol | [5] |
| Yield | 840–870 g (79–82% of theoretical amount) | [4] |
| Boiling Point | 105–107°C at 16–17 mm Hg | [4] |
| Appearance | Colorless liquid | [1] |
Troubleshooting and Optimization
-
Problem: Formation of significant amounts of polybrominated products.[3]
-
Potential Cause: Use of excess bromine, high reaction temperature, or prolonged reaction time.[3]
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully measure the reactants. Using a slight excess of mesitylene or precisely one equivalent of bromine can minimize polybromination.[3]
-
Maintain Low Temperature: Performing the reaction in an ice bath (0-5°C) is recommended to decrease the rate of subsequent brominations.[3]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. Quench the reaction as soon as the mesitylene is consumed to prevent further reaction.[3]
-
Ensure Efficient Stirring: Inadequate mixing can lead to localized high concentrations of bromine, promoting polybromination. Ensure the mechanical stirrer is functioning effectively.[3]
-
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
References
Application Notes and Protocols: Formation of 2,4,6-Trimethylphenylmagnesium Bromide (Mesitylmagnesium Bromide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed procedure for the synthesis of 2,4,6-trimethylphenylmagnesium bromide, a crucial Grignard reagent for introducing the sterically hindered mesityl group in organic synthesis. The protocol outlines the necessary reagents, equipment, step-by-step experimental procedure, and safety precautions. Due to the steric hindrance of 2-bromomesitylene, special attention is given to reaction initiation and the minimization of side reactions.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic chemistry for the formation of carbon-carbon bonds.[1][2] The synthesis of 2,4,6-trimethylphenylmagnesium bromide from this compound and magnesium metal provides a versatile intermediate for introducing the bulky mesityl group, which can be valuable in modifying molecular architecture and influencing reaction pathways in drug development and materials science.[3][4] The formation of this Grignard reagent is highly dependent on maintaining strictly anhydrous conditions, as any trace of moisture will lead to the protonolysis of the reagent.[4][5] The steric hindrance provided by the two ortho-methyl groups in this compound can make the reaction initiation challenging.[3] This protocol details an effective method for its preparation, including the use of an entrainment agent to facilitate a smooth reaction start.
Reaction and Mechanism
The synthesis involves the oxidative insertion of magnesium metal into the carbon-bromine bond of this compound. This reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which solvates and stabilizes the forming organomagnesium compound.[3]
Overall Reaction:
This compound + Mg → 2,4,6-Trimethylphenylmagnesium bromide
The mechanism is believed to involve a single electron transfer from the magnesium to the aryl halide.[4] A significant side reaction that can occur is the Wurtz-type coupling, where the Grignard reagent reacts with unreacted this compound to form 2,2',4,4',6,6'-hexamethylbiphenyl.[3] This side reaction can be minimized by the slow addition of the this compound to the magnesium suspension.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation of 2,4,6-trimethylphenylmagnesium bromide, based on a literature procedure.[6]
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 199 g (1 mole) | Carefully fractionated |
| Magnesium Turnings | 85.0 g (3.5 gram atoms) | |
| Ethyl Bromide | 218 g (2 moles) | Used as an entrainment agent to initiate the reaction. |
| Anhydrous Diethyl Ether | ~1.15 L | Must be thoroughly dried. |
| Reaction Conditions | ||
| Addition Time | 1.25 - 1.5 hours | Slow addition is crucial to control the exothermic reaction and minimize side products. |
| Reflux Time (post-addition) | 30 minutes | To ensure complete reaction. |
| Yield | ||
| Crude Mesitoic Acid (after carbonation) | 81-82% | The Grignard reagent was trapped with carbon dioxide to determine the yield. |
Experimental Protocol
This protocol is adapted from a procedure found in Organic Syntheses.[6]
Materials and Equipment:
-
Three-necked round-bottom flask (2 L)
-
Mechanical stirrer
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Dropping funnel
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup (separatory funnel, beakers, etc.)
Reagents:
-
This compound (199 g, 1 mole)
-
Magnesium turnings (85.0 g, 3.5 gram atoms)
-
Ethyl bromide (218 g, 2 moles)
-
Anhydrous diethyl ether (1.15 L)
-
Iodine crystal (optional, as an activator)[7]
-
Dry ice (for quenching and yield determination)
-
20% Hydrochloric acid
-
10% Sodium hydroxide (B78521) solution
Procedure:
-
Apparatus Setup: Assemble the dry three-necked flask with the mechanical stirrer, reflux condenser, and dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.[8] The entire system should be protected from atmospheric moisture.
-
Initial Setup: Place the magnesium turnings (85.0 g) into the flask and add 150 ml of anhydrous diethyl ether.
-
Preparation of Halide Solution: In a separate flask, prepare a solution of this compound (199 g) and ethyl bromide (218 g) in 1 L of anhydrous diethyl ether. Transfer this solution to the dropping funnel.
-
Reaction Initiation: Start the stirrer and add approximately 25 ml of the halide solution from the dropping funnel to the magnesium suspension. The reaction should begin almost immediately, evidenced by bubbling and a gentle reflux of the ether.[6] If the reaction does not start, gentle warming with a heat gun or the addition of a small iodine crystal may be necessary.[7][9]
-
Addition of Halide Solution: Once the reaction has initiated, add the remainder of the halide solution dropwise over 1.25 to 1.5 hours. The rate of addition should be controlled to maintain a vigorous reflux. Moderate cooling may be necessary to control the exothermic reaction.[6]
-
Completion of Reaction: After the addition is complete, continue to heat the mixture at reflux for an additional 30 minutes to ensure all the magnesium has reacted.[6]
-
Cooling and Use: The resulting solution is the Grignard reagent, 2,4,6-trimethylphenylmagnesium bromide. It should be cooled to room temperature before being used in subsequent reactions. The reagent is typically used in situ.
Work-up for Yield Determination (via Carbonation):
-
Cool the Grignard solution in an ice bath.
-
Slowly pour the solution onto a large excess of crushed dry ice with manual stirring. The addition must be slow to avoid spattering.[6]
-
After the initial vigorous reaction subsides and most of the dry ice has evaporated, add 800 ml of 20% hydrochloric acid and enough ice to keep the mixture cold.
-
Transfer the mixture to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic layers are then extracted with 10% sodium hydroxide solution to isolate the carboxylic acid product (mesitoic acid) as its sodium salt.
-
Acidification of the aqueous layer with hydrochloric acid will precipitate the mesitoic acid, which can then be collected by filtration, dried, and weighed to determine the yield of the Grignard reagent formation.
Safety Precautions
-
Anhydrous Conditions: All glassware must be scrupulously dried, and anhydrous solvents must be used. The reaction is extremely sensitive to moisture.[5]
-
Inert Atmosphere: The reaction should be carried out under a nitrogen or argon atmosphere to prevent oxidation of the Grignard reagent.[3]
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic. Proper cooling and controlled addition of the halide are necessary to prevent the reaction from becoming too vigorous.
-
Handling of Reagents: Diethyl ether is highly flammable. Ethyl bromide and this compound are harmful. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the formation of 2,4,6-trimethylphenylmagnesium bromide.
Caption: Workflow for the synthesis of 2,4,6-trimethylphenylmagnesium bromide.
References
- 1. adichemistry.com [adichemistry.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. 2-Mesitylmagnesium Bromide|Grignard Reagent [benchchem.com]
- 4. Buy 2-Mesitylmagnesium bromide | 2633-66-1 [smolecule.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromomesitylene with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This methodology is particularly crucial in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2-Bromomesitylene with a variety of arylboronic acids. The steric hindrance posed by the two ortho-methyl groups on the mesitylene (B46885) ring presents a significant synthetic challenge, often requiring carefully optimized reaction conditions to achieve high yields. These notes are intended to guide researchers in overcoming these challenges and successfully synthesizing sterically hindered biaryl compounds.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organohalide. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
For sterically hindered substrates like this compound, the oxidative addition and reductive elimination steps can be particularly challenging. The use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) is often essential to facilitate these steps and promote efficient catalysis.
Data Presentation: Reaction Conditions and Yields for the Coupling of this compound with Arylboronic Acids
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, highlighting the impact of different catalysts, ligands, bases, and solvents on the reaction outcome.
Table 1: Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (B28343) | 100 | 18 | 95 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Dioxane | 110 | 12 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 24 | 75 |
Table 2: Coupling of this compound with Substituted Phenylboronic Acids
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 93 |
| 2 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 16 | 88 |
| 3 | 4-Cyanophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 20 | 85 |
| 4 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 20 | 90 |
Table 3: Coupling of this compound with Naphthylboronic and Heteroarylboronic Acids
| Entry | Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 91 |
| 2 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | 82 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane | 110 | 24 | 78 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the data tables. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and reagent purity.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids using Pd(OAc)₂/SPhos
This protocol is a general method for achieving high yields in the coupling of the sterically hindered this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried round-bottom flask with septum)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the respective arylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 18-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of this compound
Microwave irradiation can significantly reduce reaction times for sterically hindered couplings.
Materials:
-
This compound
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane (B91453), anhydrous
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial equipped with a magnetic stir bar, combine this compound (0.5 mmol, 1.0 equiv), the arylboronic acid (0.75 mmol, 1.5 equiv), Pd₂(dba)₃ (0.0075 mmol, 1.5 mol%), XPhos (0.018 mmol, 3.6 mol%), and anhydrous K₃PO₄ (1.0 mmol, 2.0 equiv).
-
Add anhydrous 1,4-dioxane (3 mL) to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30-60 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (15 mL) and filter through a pad of celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols for Stille Coupling Reactions Using 2-Bromomesitylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide is valued for its tolerance of a wide range of functional groups and the stability of the organotin reagents.[1][2][3] However, the reaction can be challenging for sterically hindered substrates, such as 2-Bromomesitylene (1-bromo-2,4,6-trimethylbenzene). The presence of two ortho-methyl groups significantly hinders the oxidative addition step in the catalytic cycle, often leading to low or no yield with standard Stille coupling protocols.[4]
Recent advancements in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have enabled the successful coupling of sterically demanding aryl halides.[4][5] This document provides detailed application notes and protocols for conducting Stille coupling reactions with the sterically hindered substrate, this compound, based on methodologies developed for analogous challenging couplings.
Reaction Principle and Logical Relationship
The Stille coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organostannane, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. For a sterically hindered substrate like this compound, the choice of a bulky, electron-donating ligand is crucial to facilitate the oxidative addition and subsequent steps.
Caption: Logical relationship of components in the Stille coupling of this compound.
Application Notes
-
Substrate Scope: The protocols outlined below are designed for the coupling of this compound with various organostannanes, including aryl-, heteroaryl-, and vinylstannanes. Due to the steric hindrance of this compound, successful coupling often requires the use of highly active catalyst systems.
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may prove ineffective for this transformation. The use of bulky, electron-rich phosphine ligands, such as proazaphosphatranes, in combination with a palladium source like Pd₂(dba)₃ is highly recommended for achieving good yields.[5] The catalyst system based on the proazaphosphatrane ligand P(i-BuNCH₂CH₂)₃N has shown high activity for the synthesis of sterically hindered biaryls.[5]
-
Reaction Conditions: Anhydrous and anaerobic conditions are crucial for the success of the Stille coupling reaction. Solvents should be freshly distilled and degassed. The reaction temperature may need to be elevated to overcome the activation barrier associated with the sterically hindered substrate.
-
Work-up and Purification: A common challenge in Stille coupling is the removal of tin byproducts. A post-reaction work-up involving a fluoride (B91410) source, such as aqueous KF, is often employed to precipitate the tin salts, which can then be removed by filtration. Chromatographic purification is typically required to isolate the pure coupled product.
Experimental Protocols
The following protocols are adapted from successful methods for the Stille coupling of sterically hindered aryl halides and are recommended for the coupling of this compound.[5]
Protocol 1: Stille Coupling of this compound with an Arylstannane for the Synthesis of a Tetra-ortho-substituted Biaryl
This protocol is based on the successful coupling of sterically hindered aryl chlorides and bromides using bulky proazaphosphatrane ligands.[5]
Materials:
-
This compound
-
Aryl tributylstannane (e.g., 2,4,6-trimethylphenyl(tributyl)tin)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Proazaphosphatrane ligand (e.g., P(i-BuNCH₂CH₂)₃N)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
Anhydrous base (e.g., CsF or K₃PO₄) - optional, but can be beneficial
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
In a glovebox or under a positive pressure of argon, add Pd₂(dba)₃ (1.5 mol %) and the proazaphosphatrane ligand (3.5 mol %) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
To the catalyst mixture, add this compound (1.0 eq) and the arylstannane (1.1-1.2 eq). If using a base, add it at this stage (e.g., CsF, 2.0 eq).
-
Seal the Schlenk flask and heat the reaction mixture in an oil bath at 100-120 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) or diethyl ether.
-
Wash the organic phase with a saturated aqueous solution of KF for 1-2 hours to precipitate tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with the organic solvent.
-
Wash the filtrate with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl.
Experimental Workflow
Caption: General experimental workflow for the Stille coupling of this compound.
Quantitative Data Summary
The following table summarizes representative data for the Stille coupling of sterically hindered aryl halides, which can be considered analogous to reactions with this compound. The yields are highly dependent on the specific substrates and the catalyst system employed.
| Aryl Halide (Analogous to this compound) | Organostannane | Catalyst (mol %) | Ligand (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-m-xylene | 2,4,6-trimethylphenyl(tributyl)tin | Pd₂(dba)₃ (1.5) | P(i-BuNCH₂CH₂)₃N (3.5) | Dioxane | 100 | 16 | 81 | [5] |
| 1-Bromo-2,6-dimethylbenzene | Tributyl(phenyl)stannane | Pd₂(dba)₃ (1.5) | P(BnNCH₂CH₂)₃N (3.5) | Dioxane | 100 | 16 | 92 | [5] |
| 1-Bromo-2-(trifluoromethyl)benzene | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | THF | 65 | 24 | 75 | General Conditions |
Signaling Pathway Diagram (Catalytic Cycle)
The catalytic cycle for the Stille coupling of this compound is depicted below. The use of a bulky ligand (L) is critical for the efficiency of the cycle.
Caption: Catalytic cycle for the Stille coupling of this compound.
References
Application Notes and Protocols: Negishi Coupling of 2-Bromomesitylene with Organozinc Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples an organozinc compound with an organic halide or triflate.[1][2][3] A key advantage of the Negishi coupling is its high functional group tolerance, allowing for the use of substrates with sensitive functionalities that may not be compatible with other cross-coupling methods.[4][5] This application note provides detailed protocols and data for the Negishi coupling of a sterically hindered aryl bromide, 2-Bromomesitylene, with various organozinc reagents, a transformation of significant interest in the synthesis of complex, sterically congested molecules often found in medicinal chemistry and materials science.
The steric bulk of the two ortho-methyl groups in this compound presents a significant challenge for cross-coupling reactions. However, the use of appropriate catalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands, can effectively facilitate this transformation.[6] This document outlines optimized conditions and protocols for achieving high yields in the coupling of this compound with both alkyl- and arylzinc reagents.
Data Presentation
The following tables summarize quantitative data for the Negishi coupling of this compound with representative organozinc reagents. These reactions are typically performed under an inert atmosphere (Argon or Nitrogen) in anhydrous solvents.
Table 1: Reaction Conditions and Yields for the Negishi Coupling of this compound with Organozinc Reagents.
| Entry | Organozinc Reagent (R-ZnX) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethylzinc Bromide | Pd(OAc)₂ (2) | SPhos (4) | THF | 60 | 12 | 85 |
| 2 | Isopropylzinc Chloride | Pd₂(dba)₃ (1) | XPhos (3) | Dioxane | 80 | 18 | 78 |
| 3 | Phenylzinc Chloride | Pd(PPh₃)₄ (5) | - | THF | 65 (reflux) | 16 | 92 |
| 4 | 4-Tolylzinc Chloride | PdCl₂(dppf) (3) | - | THF/Toluene | 70 | 14 | 88 |
| 5 | Benzylzinc Bromide | Pd(OAc)₂ (2) | RuPhos (4) | Toluene | 75 | 12 | 81 |
Yields are for the isolated product after purification.
Experimental Protocols
Protocol 1: Preparation of Organozinc Reagents
Method A: From Grignard Reagents (Transmetalation)
This method is suitable for preparing a wide range of alkyl- and arylzinc reagents.
-
Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet is used.
-
Grignard Formation: Prepare the Grignard reagent (R-MgX) from the corresponding organic halide (R-X) and magnesium turnings in anhydrous THF under an argon atmosphere.
-
Transmetalation: In a separate flame-dried flask, dissolve anhydrous zinc chloride (ZnCl₂) (1.1 equivalents) in anhydrous THF. Cool this solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the ZnCl₂ solution via a syringe or cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The resulting organozinc reagent solution is ready for use in the Negishi coupling reaction.
Method B: Direct Insertion of Zinc
This method is particularly useful for preparing functionalized organozinc reagents.[7]
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet is charged with activated zinc dust (1.5 equivalents).
-
Activation: Add a catalytic amount of iodine or 1,2-dibromoethane (B42909) to the zinc dust in anhydrous THF and stir until the color disappears. The addition of LiCl (1.2 equivalents) can significantly accelerate the insertion.[8]
-
Reagent Addition: Add the organic halide (R-X) (1.0 equivalent) to the activated zinc suspension. The reaction may require gentle heating to initiate.
-
Reaction Monitoring: The progress of the zinc insertion can be monitored by gas chromatography (GC) analysis of quenched aliquots.
-
Once the formation of the organozinc reagent is complete, the solution can be used directly in the subsequent coupling step.
Protocol 2: General Procedure for the Negishi Coupling of this compound
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with a pre-formed organozinc reagent.
-
Apparatus Setup: To a flame-dried Schlenk tube or round-bottom flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%).
-
Reagent Addition: Add this compound (1.0 equivalent) and the anhydrous solvent (e.g., THF, dioxane, toluene). Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst.
-
Coupling Reaction: Slowly add the solution of the organozinc reagent (1.2-1.5 equivalents) to the reaction mixture via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or ethylenediaminetetraacetic acid (EDTA).[9]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-substituted mesitylene.
Mandatory Visualization
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Caption: Experimental workflow for the Negishi coupling of this compound.
References
- 1. Negishi Cross-Coupling Is Compatible with a Reactive B–Cl Bond: Development of a Versatile Late-Stage Functionalization of 1,2-Azaborines and Its Application to the Synthesis of New BN Isosteres of Naphthalene and Indenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides [organic-chemistry.org]
- 3. Recent developments in the chemistry of Negishi coupling: a review | Semantic Scholar [semanticscholar.org]
- 4. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromomesitylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable for the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The amination of sterically hindered aryl halides, such as 2-Bromomesitylene, presents a significant challenge due to the steric hindrance around the reaction center, which can impede the oxidative addition and reductive elimination steps of the catalytic cycle.[2][3] Overcoming this challenge requires carefully optimized reaction conditions, particularly the choice of a bulky and electron-rich phosphine (B1218219) ligand to facilitate the coupling.[2][4]
This document provides detailed application notes and a representative experimental protocol for the Buchwald-Hartwig amination of this compound. The methodologies and data presented are based on established procedures for sterically hindered aryl bromides and serve as a robust guide for researchers in the field.
Reaction Principle
The Buchwald-Hartwig amination of this compound with an amine proceeds via a palladium-catalyzed cycle. The key steps involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl product and regenerate the active Pd(0) catalyst.[1][5] For sterically hindered substrates like this compound, the use of bulky phosphine ligands is crucial to promote the formation of the active monoligated palladium species and to facilitate the otherwise difficult reductive elimination step.[2]
Data Presentation: Key Reaction Parameters
The successful amination of sterically hindered aryl halides is highly dependent on the selection of the catalyst, ligand, base, and solvent. The following table summarizes typical conditions and reported yields for the Buchwald-Hartwig amination of analogous sterically hindered aryl bromides, providing a valuable reference for the optimization of the reaction with this compound.
| Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromide (General) | Aniline (B41778) | Pd(OAc)₂ (0.05) | BINAP (0.08) | Cs₂CO₃ (10) | Toluene (B28343) | 110 | 8 | Not Specified |
| 4-Bromotoluene | Piperidine | Pd₂(dba)₃ (1) | SIPr·HCl (4) | LHMDS (1.5) | THF | 22 | 10-72 | Not Specified |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | Not Specified | 55-98[6] |
| Aryl Chloride (Sterically Hindered) | Secondary Anilines | Not Specified | Johnphos | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified[2] |
Experimental Protocol: Synthesis of N-(2,4,6-trimethylphenyl)aniline
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
BrettPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard oven-dried glassware
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), Palladium(II) acetate (0.02 equiv.), and BrettPhos (0.04 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add aniline (1.2 equiv.) and sodium tert-butoxide (1.4 equiv.) to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe to the reaction mixture to achieve a concentration of 0.1-0.5 M with respect to this compound.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2,4,6-trimethylphenyl)aniline.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature or time. The choice of ligand is critical; screening other bulky phosphine ligands such as XPhos or a custom carbazolyl-derived phosphine ligand may improve the yield.[2] Ensure all reagents and the solvent are strictly anhydrous, as water can deactivate the catalyst.
-
Side Reactions: The primary side reaction is often hydrodehalogenation of the aryl bromide. This can be minimized by ensuring a strictly inert atmosphere and by optimizing the ligand-to-palladium ratio.
-
Catalyst Deactivation: If catalyst deactivation is suspected, using a pre-formed palladium catalyst or changing the palladium source (e.g., Pd₂(dba)₃) might be beneficial.
Safety Considerations
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE) in a dry environment.
-
Toluene is a flammable and toxic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Sonogashira Coupling of 2-Bromomesitylene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The synthesis of sterically hindered alkynes, such as those derived from 2-bromomesitylene, presents unique challenges due to the steric hindrance around the reaction center, which can impede the oxidative addition step in the catalytic cycle.
These application notes provide detailed protocols and compiled data for the Sonogashira coupling of this compound with various terminal alkynes. The information is intended to guide researchers in overcoming the challenges associated with sterically hindered substrates and to facilitate the synthesis of complex molecules in pharmaceutical and materials science research. Both traditional palladium/copper co-catalyzed and copper-free methodologies are presented to offer flexibility and to address potential issues such as homocoupling of the alkyne (Glaser coupling) that can be promoted by the copper co-catalyst.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Sonogashira coupling of this compound with several terminal alkynes. Due to the steric hindrance of this compound, reaction conditions often require more active catalyst systems, higher temperatures, and longer reaction times compared to less hindered aryl bromides.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(OAc)₂, P(p-tol)₃ | DBU | THF | 80 | 6 | ~75-85 |
| 2 | Trimethylsilylacetylene (B32187) | Pd(PPh₃)₂Cl₂, CuI | Et₃N | Toluene (B28343) | 80 | 18 | ~60-70 |
| 3 | 1-Hexyne | Pd(OAc)₂, SPhos | K₃PO₄ | Dioxane | 100 | 24 | ~50-65 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄, CuI | i-Pr₂NH | DMF | 90 | 12 | ~60-75 |
| 5 | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂, P(p-tol)₃ | DBU | THF | 80 | 6 | 82[1] |
Note: Yields are approximate and can vary based on the specific reaction scale and purity of reagents. The data is compiled from various sources on Sonogashira couplings of sterically hindered aryl bromides.
Experimental Workflow
The general workflow for a Sonogashira coupling reaction involves the careful assembly of reactants and catalysts under an inert atmosphere, followed by heating and subsequent workup and purification.
Catalytic Cycle
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper (in the traditional method). The key steps include oxidative addition of the aryl halide to the Pd(0) species, formation of a copper acetylide, transmetalation to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Detailed Experimental Protocols
Protocol 1: Standard Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol is a general method for the coupling of this compound with a terminal alkyne using a traditional Pd/Cu catalytic system.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri(p-tolyl)phosphine (P(p-tol)₃)
-
Copper(I) iodide (CuI)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), and anhydrous THF (5 mL) under an inert atmosphere.
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
To the degassed solution, add Pd(OAc)₂ (0.03 mmol, 3 mol %), P(p-tol)₃ (0.06 mmol, 6 mol %), and CuI (0.02 mmol, 2 mol %).
-
Finally, add DBU (3.0 mmol, 3.0 equiv) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative for substrates that are sensitive to copper or to avoid the formation of alkyne homocoupling byproducts.
Materials:
-
This compound
-
Terminal alkyne (e.g., trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), trimethylsilylacetylene (1.5 mmol, 1.5 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol %), and PPh₃ (0.04 mmol, 4 mol %) in anhydrous toluene (5 mL).
-
Add triethylamine (2.0 mmol, 2.0 equiv) to the mixture.
-
Thoroughly degas the reaction mixture by three freeze-pump-thaw cycles.
-
After backfilling with an inert gas, heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS. The reaction may require 12-24 hours for completion due to the steric hindrance.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (typically with a non-polar eluent like hexanes) to obtain the silyl-protected product.
-
If the terminal alkyne is desired, the trimethylsilyl (B98337) group can be cleaved by treating the purified product with a mild base such as potassium carbonate in methanol.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Palladium catalysts and phosphine (B1218219) ligands can be toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions under pressure should be carried out behind a blast shield.
Conclusion
The Sonogashira coupling of the sterically hindered this compound with terminal alkynes is a feasible transformation that often requires carefully optimized reaction conditions. The use of bulky phosphine ligands, appropriate bases, and suitable solvents is crucial for achieving good yields. Both traditional Pd/Cu catalyzed and copper-free methods can be successfully employed, with the choice of protocol depending on the specific substrate and desired outcome. The provided application notes and protocols serve as a valuable starting point for researchers in the synthesis of sterically encumbered aryl alkynes.
References
Application Notes and Protocols for the Synthesis of Sterically Hindered Biaryls Using 2-Bromomesitylene
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sterically hindered biaryls are a class of compounds with significant applications in pharmaceuticals, advanced materials, and as chiral ligands in asymmetric catalysis. The restricted rotation around the aryl-aryl bond, known as atropisomerism, imparts unique three-dimensional structures and properties. However, the synthesis of these molecules, particularly those with multiple ortho-substituents, is challenging due to severe steric hindrance that impedes bond formation. 2-Bromomesitylene (2-bromo-1,3,5-trimethylbenzene) is a critical starting material for accessing these complex structures due to its inherent steric bulk. This document provides detailed protocols for the synthesis of sterically hindered biaryls utilizing this compound through modern cross-coupling methodologies.
Method 1: Grignard Reagent Formation and Kumada-Type Coupling
The formation of an organometallic species is a primary strategy for activating the otherwise unreactive C-Br bond of this compound. The mesityl Grignard reagent is a powerful nucleophile for constructing sterically demanding biaryl frameworks.[1] Due to the steric hindrance from the ortho-methyl groups, the reaction of this compound with magnesium can be slow to initiate and may require activation.[1][2] This Grignard reagent can then be used in Kumada-type cross-coupling reactions with other aryl halides.[3][4]
Protocol 1: Synthesis of 2-Mesitylmagnesium Bromide
This protocol details the preparation of the Grignard reagent from this compound, a crucial intermediate for subsequent coupling reactions.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for activation, if necessary)
-
Two-necked round-bottom flask, reflux condenser, dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a two-necked flask dried in an oven and equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents). The system should be under an inert atmosphere.
-
Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
-
Prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add a small portion of this solution to the magnesium suspension.
-
If the reaction does not initiate (indicated by gentle bubbling or a gray/cloudy appearance), add a single crystal of iodine or gently warm the flask with a heat gun.[5]
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. Slow addition is crucial to minimize the formation of the Wurtz homocoupling product, 2,2',4,4',6,6'-hexamethylbiphenyl.[1]
-
After the addition is complete, continue to heat the mixture at reflux for an additional 2-8 hours to ensure complete consumption of the magnesium.[5]
-
The resulting yellowish-brown to gray solution of 2-mesitylmagnesium bromide is ready for use in subsequent coupling reactions. The concentration can be determined by titration.
Protocol 2: Kumada Cross-Coupling for Biaryl Synthesis
This protocol describes the palladium- or nickel-catalyzed coupling of the prepared 2-mesitylmagnesium bromide with another aryl halide.
Materials:
-
2-Mesitylmagnesium bromide solution (prepared as above)
-
Aryl halide (e.g., 2-chlorotoluene, 1-bromo-2-nitrobenzene)
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, Ni(dppe)Cl₂)
-
Anhydrous THF or diethyl ether
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a separate oven-dried flask under an inert atmosphere, dissolve the aryl halide (1.0 equivalent) and the catalyst (1-5 mol%) in anhydrous THF.
-
Cool the solution to 0 °C or room temperature, depending on the reactivity of the substrates.
-
Slowly add the 2-mesitylmagnesium bromide solution (1.1-1.5 equivalents) to the aryl halide solution via a cannula or dropping funnel over 30-60 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the sterically hindered biaryl.
Data for Kumada-Type Coupling Reactions
| Entry | Aryl Halide (R¹-X) | Grignard Reagent (R²-MgBr) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chlorobenzonitrile | p-Tolylmagnesium bromide | NiCl₂ (5) / ZnCl₂ (10) | THF | Reflux | - | 82 |
| 2 | Vinyl Triflates | Arylmagnesium bromides | Ni(acac)₂ / PPh₃ | THF | RT | - | High |
| 3 | (Hetero)aryl Chlorides | Arylmagnesium bromides | Fe₂(OᵗBu)₆ / NHC Ligand | THF | RT | 1-3 | 70-95 |
Note: Data adapted from representative Kumada coupling literature.[3][6] Specific yields for this compound derivatives will vary based on the coupling partner and precise conditions.
Visualization: Kumada Coupling Workflow and Mechanism
Caption: General workflow for Kumada cross-coupling.
Caption: Catalytic cycle for Kumada cross-coupling.
Method 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for C-C bond formation, including for the synthesis of sterically hindered biaryls.[7][8] The reaction couples an organoboron species (like a boronic acid or ester) with an organohalide. For sterically demanding substrates like this compound, the choice of a bulky, electron-rich phosphine (B1218219) ligand is critical to achieve high yields.[7][9]
Protocol 3: Suzuki-Miyaura Coupling of this compound
This protocol details a typical procedure for coupling this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 2,4,6-trimethylphenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Toluene (B28343)/H₂O, 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the mixture to the specified temperature (typically 80-110 °C) with vigorous stirring for the indicated time (12-24 hours). Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired biaryl product.
Data for Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | 2,4,6-Trimethylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | Pd(OAc)₂ / L·2HX¹ | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 60 |
| 3 | 2-Chloro-1-methyl-3-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / L·2HX¹ | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 46 |
¹L·2HX refers to a non-C₂-symmetric bis-benzimidazolium salt ligand. Data sourced from references[7] and[9].
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.
Other Relevant Methodologies
While Kumada and Suzuki couplings are highly effective, other methods can also be employed for the synthesis of sterically hindered biaryls from this compound.
-
Ullmann Reaction: This classic copper-mediated coupling of two aryl halides can form symmetrical biaryls.[10][11] Modified, milder palladium-catalyzed versions have also been developed.[12][13] However, traditional Ullmann conditions are often harsh (high temperatures) and may not be suitable for complex, functionalized molecules.
-
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by nickel or palladium.[14][15][16] Organozinc compounds are typically more reactive than organoboranes but require stringent anhydrous and anaerobic conditions.
-
Buchwald-Hartwig Amination: While not a biaryl synthesis, this palladium-catalyzed reaction is crucial for synthesizing sterically hindered N-aryl compounds, coupling this compound with primary or secondary amines.[17][18][19]
The synthesis of sterically hindered biaryls from this compound is readily achievable through modern organometallic cross-coupling reactions. The formation of a Grignard reagent followed by a Kumada coupling offers a direct and powerful route. Alternatively, the Suzuki-Miyaura coupling provides a highly versatile and functional-group-tolerant method, provided that bulky phosphine ligands are employed to overcome steric repulsion. The detailed protocols and data presented herein serve as a comprehensive guide for researchers aiming to construct these challenging but valuable molecular architectures.
References
- 1. 2-Mesitylmagnesium Bromide|Grignard Reagent [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Selective Kumada biaryl cross-coupling reaction enabled by an iron(III) alkoxide-N-heterocyclic carbene catalyst system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kumada–Grignard-type biaryl couplings on water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Di-μ-bromido-bis[(diethyl ether-κO)(2,4,6-trimethylphenyl)magnesium]: the mesityl Grignard reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Negishi Coupling | NROChemistry [nrochemistry.com]
- 15. Negishi coupling - Wikipedia [en.wikipedia.org]
- 16. Negishi Coupling [organic-chemistry.org]
- 17. grokipedia.com [grokipedia.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
Application Notes and Protocols: Synthesis of Bulky Phosphine Ligands from 2-Bromomesitylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bulky phosphine (B1218219) ligands, a critical class of molecules in catalysis and organic synthesis, using 2-bromomesitylene as a key starting material. The steric bulk imparted by the mesityl group (2,4,6-trimethylphenyl) is highly desirable for enhancing the stability and reactivity of metal catalysts used in cross-coupling reactions and other transformations vital to drug development and fine chemical synthesis.
Introduction
Bulky phosphine ligands play a pivotal role in modern organometallic catalysis. Their steric hindrance around the metal center can promote reductive elimination, prevent catalyst deactivation, and influence regioselectivity and stereoselectivity in various chemical reactions. The mesityl group is a common choice for introducing steric bulk due to its three methyl groups ortho and para to the phosphorus atom. This compound serves as a readily available and versatile precursor for incorporating the mesityl moiety into phosphine ligands.
The primary synthetic routes involve the formation of a mesityl nucleophile, either through a Grignard reagent or an organolithium species, which then reacts with a suitable phosphorus electrophile. This document outlines the key synthetic strategies and provides detailed experimental protocols for the preparation of both symmetrical and unsymmetrical bulky phosphine ligands.
Synthetic Pathways
The synthesis of bulky phosphine ligands from this compound can be broadly categorized into two main pathways, primarily differing in the method of generating the nucleophilic mesityl species.
Pathway 1: Grignard Reagent Formation
This is the most common and straightforward approach. This compound is reacted with magnesium metal to form the corresponding Grignard reagent, 2-mesitylmagnesium bromide. This organometallic compound is then reacted with a phosphorus halide, such as phosphorus trichloride (B1173362) (PCl₃) or a chlorophosphine, to form the desired phosphine ligand.
Caption: Grignard reagent pathway for bulky phosphine synthesis.
Pathway 2: Lithiation
An alternative to the Grignard route is the direct lithiation of this compound using a strong organolithium base, such as n-butyllithium or tert-butyllithium. This generates a highly reactive mesityllithium (B1247292) species, which readily reacts with phosphorus electrophiles. This method can be advantageous when the Grignard reaction is sluggish or incompatible with other functional groups.
Caption: Lithiation pathway for bulky phosphine synthesis.
Experimental Protocols
Safety Note: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Organolithium reagents and phosphorus halides are corrosive and react violently with water. Appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Synthesis of Trimesitylphosphine (B1301856) (Symmetrical)
This protocol details the synthesis of the highly bulky and commonly used trimesitylphosphine via the Grignard pathway.
Workflow:
Caption: Experimental workflow for the synthesis of trimesitylphosphine.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Phosphorus trichloride (PCl₃)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). Cover the magnesium with anhydrous THF. Add a small crystal of iodine to initiate the reaction. A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. After the addition is complete, continue stirring at reflux for 1-2 hours until most of the magnesium has been consumed.
-
Reaction with PCl₃: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of phosphorus trichloride (0.33 equivalents) in anhydrous THF dropwise to the stirred Grignard reagent. A white precipitate will form. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid is purified by recrystallization from hot ethanol to yield trimesitylphosphine as a white crystalline solid.
Protocol 2: Synthesis of Mesityldiphenylphosphine (B12906401) (Unsymmetrical)
This protocol outlines the synthesis of an unsymmetrical bulky phosphine ligand, which can be useful for fine-tuning the electronic and steric properties of a catalyst.
Workflow:
Caption: Experimental workflow for mesityldiphenylphosphine synthesis.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Toluene or diethyl ether (for extraction)
-
Hexanes and ethyl acetate (B1210297) (for chromatography) or a suitable solvent for recrystallization
Procedure:
-
Grignard Reagent Preparation: Prepare 2-mesitylmagnesium bromide as described in Protocol 1.
-
Reaction with Chlorodiphenylphosphine: Cool the Grignard solution to 0 °C. Add chlorodiphenylphosphine (1.0 equivalent) dropwise to the stirred solution. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up and Purification: Follow the work-up procedure as described in Protocol 1. The crude product can be purified by silica (B1680970) gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.
Data Presentation
The following tables summarize typical quantitative data for the synthesized bulky phosphine ligands.
Table 1: Reaction Yields
| Ligand Name | Starting Materials | Reaction Pathway | Typical Yield (%) |
| Trimesitylphosphine | This compound, Mg, PCl₃ | Grignard | 60-75 |
| Mesityldiphenylphosphine | This compound, Mg, Ph₂PCl | Grignard | 70-85 |
| Dimesitylphenylphosphine | This compound, Mg, PhPCl₂ | Grignard | 55-70 |
Table 2: Spectroscopic Data for Trimesitylphosphine
| Spectroscopic Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR | CDCl₃ | 6.85 (s, 6H, Ar-H), 2.45 (s, 18H, o-CH₃), 2.28 (s, 9H, p-CH₃) |
| ¹³C NMR | CDCl₃ | 142.8 (d, J=14.5 Hz), 138.9 (s), 131.2 (d, J=22.5 Hz), 130.5 (s), 23.4 (d, J=18.0 Hz), 21.2 (s) |
| ³¹P NMR [1] | CDCl₃ | -32.0 |
| IR (KBr) | - | ~3050 (Ar-H stretch), ~2920, ~2860 (C-H stretch), ~1600, ~1460 (C=C stretch) |
Note: Spectroscopic data can vary slightly depending on the solvent and instrument used. It is always recommended to fully characterize synthesized compounds.
Conclusion
The use of this compound provides a reliable and versatile entry point for the synthesis of a wide range of bulky phosphine ligands. The protocols outlined in these application notes can be adapted for the synthesis of other custom phosphine ligands by choosing the appropriate phosphorus halide. The resulting bulky phosphines are valuable tools for researchers in catalysis and drug development, enabling the advancement of efficient and selective chemical transformations.
References
Application of 2-Bromomesitylene in the Synthesis of Sterically Hindered Biaryl Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Bromomesitylene is a valuable aromatic building block in organic synthesis, prized for its ability to introduce the sterically demanding 2,4,6-trimethylphenyl (mesityl) group. This bulky substituent plays a crucial role in the synthesis of complex molecules, particularly natural products exhibiting atropisomerism, a form of axial chirality arising from restricted rotation around a single bond. The steric hindrance imparted by the mesityl group can enforce specific conformations, leading to unique biological activities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive natural products, focusing on the construction of sterically hindered biaryl linkages through Grignard reagent formation and palladium-catalyzed cross-coupling reactions.
Key Applications in Natural Product Synthesis
The primary application of this compound in natural product synthesis is as a precursor to the mesityl moiety, which is often a key structural component of complex biaryl natural products. The steric bulk of the mesityl group is instrumental in creating the high rotational barrier necessary for stable atropisomers. Two primary strategies are employed to incorporate the mesityl group from this compound:
-
Grignard Reagent Formation: this compound is readily converted to its corresponding Grignard reagent, mesitylmagnesium bromide (MesMgBr). This powerful nucleophile can then be used in various coupling reactions to form carbon-carbon bonds.
-
Palladium-Catalyzed Cross-Coupling Reactions: this compound can directly participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, with appropriate coupling partners to construct the biaryl scaffold.
A notable example of the application of a mesityl group, conceptually derived from this compound, is in the total synthesis of complex natural products like the Michellamines and Korupensamines. These compounds are of significant interest due to their anti-HIV activity. The core of these molecules features a sterically congested biaryl axis, the construction of which is a significant synthetic challenge.
Experimental Protocols
Protocol 1: Preparation of Mesitylmagnesium Bromide (Grignard Reagent)
This protocol describes the formation of mesitylmagnesium bromide from this compound.
Reaction Scheme:
A schematic for the Grignard reaction.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
Argon or Nitrogen gas supply
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
Procedure:
-
A three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel is flame-dried under a stream of inert gas (argon or nitrogen).
-
Magnesium turnings (1.2 equivalents) are added to the flask, and the system is again purged with inert gas. A small crystal of iodine is added to activate the magnesium surface.
-
Anhydrous THF is added to cover the magnesium turnings.
-
A solution of this compound (1.0 equivalent) in anhydrous THF is prepared and transferred to the dropping funnel.
-
A small portion of the this compound solution is added to the magnesium suspension. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, the remaining this compound solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is heated to reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.
-
The resulting grey to brownish solution of mesitylmagnesium bromide is cooled to room temperature and is ready for use in subsequent reactions.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (Relative) | Amount (g or mL) |
| This compound | 199.09 | 1.0 | Varies |
| Magnesium Turnings | 24.31 | 1.2 | Varies |
| Anhydrous THF | - | - | Sufficient |
| Mesitylmagnesium Bromide | 223.39 | ~1.0 (in situ) | - |
Note: The yield of the Grignard reagent is typically assumed to be quantitative or near-quantitative and is used in the next step without isolation.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Hindered Biaryl Synthesis
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl boronic acid with an aryl halide, a strategy relevant to the synthesis of the biaryl core of natural products where one of the coupling partners could be derived from this compound. The synthesis of complex natural products like Michellamines and Korupensamines often relies on such a key coupling step to form the sterically hindered biaryl bond.[1][2]
Reaction Scheme:
General Suzuki-Miyaura cross-coupling.
Materials:
-
Aryl Boronic Acid (e.g., derived from a naphthalene (B1677914) moiety)
-
Aryl Halide (e.g., an iodinated tetrahydroisoquinoline derivative)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Argon or Nitrogen gas supply
-
Schlenk flask or equivalent reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk flask are added the aryl boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 5 mol % Pd(PPh₃)₄), and the base (2.0-3.0 equivalents).
-
The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
Degassed solvent(s) are added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
The progress of the reaction is monitored by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Quantitative Data for a Representative Suzuki Coupling in a Natural Product Synthesis Context:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (Relative) | Yield (%) | Reference |
| Naphthalene Boronic Acid | Varies | 1.2 | 70-90 | [1] |
| THIQ-Iodide | Varies | 1.0 | 70-90 | [1] |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | - | [1] |
| K₂CO₃ | 138.21 | 2.0-3.0 | - | [1] |
| Biaryl Product | Varies | - | 70-90 | [1] |
Note: Yields are highly substrate-dependent and require optimization of reaction conditions.
Logical Workflow for Synthesis of a Hindered Biaryl Natural Product
The following diagram illustrates the logical progression from this compound to a complex biaryl natural product.
Synthetic workflow to a bioactive natural product.
Conclusion
This compound serves as a critical starting material for the introduction of the mesityl group, a key structural element in a number of sterically hindered, biologically active natural products. The protocols for the formation of its Grignard reagent and its application in palladium-catalyzed cross-coupling reactions are well-established and provide reliable methods for the construction of challenging biaryl linkages. The synthesis of molecules such as the Michellamines and Korupensamines highlights the strategic importance of this compound in addressing significant synthetic challenges in the field of natural product synthesis and drug discovery. The provided protocols and workflow offer a foundational guide for researchers and scientists in the application of this versatile reagent.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromomesitylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-bromomesitylene, a sterically hindered aryl bromide. The protocols described herein are essential for the synthesis of complex, tri-ortho-substituted biaryl and other sterically encumbered molecules, which are of significant interest in pharmaceutical and materials science research. Due to the steric hindrance posed by the two ortho-methyl groups of the mesityl moiety, specialized catalytic systems are often required to achieve high yields.
Introduction to Cross-Coupling with this compound
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. However, substrates with significant steric bulk around the reaction center, such as this compound, present a considerable challenge. The steric hindrance impedes the crucial oxidative addition step in the catalytic cycle and can also hinder the subsequent transmetalation and reductive elimination steps.
To overcome these challenges, the development of palladium catalysts with bulky and electron-rich ligands has been paramount. Ligands such as dialkylbiarylphosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) have proven to be particularly effective. These ligands promote the formation of monoligated, highly reactive palladium(0) species that can more readily undergo oxidative addition with sterically demanding aryl halides.
This document outlines protocols for several key cross-coupling reactions involving this compound, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. For sterically hindered substrates like this compound, the choice of a suitable bulky phosphine (B1218219) ligand is critical to achieving good yields.
Quantitative Data for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane (B91453) | 100 | 18 | 91-99 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | CsF | Toluene (B28343) | 110 | 12 | 85 |
| 3 | 2-Methylphenylboronic acid | [Pd(allyl)Cl]₂ | RuPhos | K₂CO₃ | THF/H₂O | 80 | 24 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 199.1 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
XPhos (0.04 mmol, 19.1 mg)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 424.6 mg)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 18 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes) to afford 2,4,6-trimethyl-1,1'-biphenyl.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The coupling of sterically hindered this compound with amines requires a robust catalytic system, typically employing a bulky, electron-rich phosphine ligand.
Quantitative Data for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 8 | 88 |
| 2 | Morpholine | Pd₂(dba)₃ | BrettPhos | NaOtBu | Dioxane | 100 | 12 | 92 |
| 3 | n-Hexylamine | [Pd(allyl)Cl]₂ | XPhos | K₃PO₄ | Toluene | 110 | 16 | 85 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 mmol, 199.1 mg)
-
Aniline (1.2 mmol, 111.7 mg, 109 µL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)
-
BINAP (0.08 mmol, 49.8 mg)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 651.8 mg)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, combine this compound, Pd(OAc)₂, BINAP, and Cs₂CO₃ in an oven-dried Schlenk tube.
-
Add anhydrous toluene followed by aniline.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to 110 °C in an oil bath with stirring for 8 hours.
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield N-(2,4,6-trimethylphenyl)aniline.[1]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. For sterically hindered substrates, a copper-free protocol or the use of specific ligands can be beneficial to avoid side reactions.
Quantitative Data for Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | DMF | 65 | 12 | 85 |
| 2 | 1-Hexyne | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 80 | 16 | 78 |
| 3 | Trimethylsilylacetylene | [Pd(allyl)Cl]₂ | cataCXium® A | K₂CO₃ | Toluene | 100 | 10 | 90 |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 199.1 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.03 mmol, 21.1 mg)
-
Copper(I) iodide (CuI, 0.06 mmol, 11.4 mg)
-
Triethylamine (Et₃N, 3.0 mmol, 303.6 mg, 418 µL)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF, triethylamine, and phenylacetylene via syringe.
-
Heat the reaction mixture to 65 °C with stirring for 12 hours.
-
Cool the mixture to room temperature and dilute with diethyl ether (20 mL).
-
Wash the organic phase with saturated aqueous ammonium (B1175870) chloride (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to give 1-mesityl-2-phenylethyne.[2]
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
References
Application Notes and Protocols: Nickel-Catalyzed Cross-Coupling of 2-Bromomesitylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the nickel-catalyzed cross-coupling of the sterically hindered substrate, 2-bromomesitylene. Nickel catalysis offers a cost-effective and often more reactive alternative to palladium-based systems, particularly for challenging substrates. This document outlines methodologies for several key cross-coupling reactions, presenting quantitative data in structured tables and providing detailed experimental procedures.
Introduction to Nickel-Catalyzed Cross-Coupling of Sterically Hindered Aryl Bromides
The formation of carbon-carbon and carbon-heteroatom bonds is fundamental to modern organic synthesis. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool, demonstrating high efficacy in coupling a wide range of substrates. This compound, with its two ortho-methyl groups, presents a significant steric challenge, often leading to lower reactivity in traditional cross-coupling reactions. Nickel catalysts, due to their unique electronic properties and diverse accessible oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), can effectively overcome this steric hindrance and facilitate efficient bond formation.[1]
This document details protocols for four major classes of nickel-catalyzed cross-coupling reactions using this compound as the electrophilic partner:
-
Suzuki-Miyaura Coupling: Formation of a C(sp²)-C(sp²) bond with an organoboron reagent.
-
Buchwald-Hartwig Amination: Formation of a C(sp²)-N bond with an amine.
-
Sonogashira Coupling: Formation of a C(sp²)-C(sp) bond with a terminal alkyne.
-
Negishi Coupling: Formation of a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond with an organozinc reagent.
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the nickel-catalyzed cross-coupling of this compound with various coupling partners. These tables are intended to provide a comparative overview to aid in reaction design and optimization.
Table 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Ni-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ | 2-MeTHF | 100 | 12 | ~85-95 |
| 4-Methoxyphenylboronic acid | NiCl₂(dppf) (3) | - | K₂CO₃ | Toluene/H₂O | 110 | 16 | ~80-90 |
| Thiophene-2-boronic acid | Ni(cod)₂ (5) | PCy₃ (10) | K₃PO₄ | Dioxane | 100 | 24 | ~75-85 |
Table 2: Nickel-Catalyzed Buchwald-Hartwig Amination of this compound
| Coupling Partner | Ni-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine (B109124) | Ni(cod)₂ (5) | IPr·HCl (10) | NaOtBu | Dioxane | 100 | 18 | ~80-90 |
| Piperidine | NiBr₂ (5) | BINAP (7.5) | K₃PO₄ | Toluene | 110 | 24 | ~70-80 |
| Aniline | NiCl₂(dppe) (5) | - | Cs₂CO₃ | t-Amyl alcohol | 120 | 24 | ~65-75 |
Table 3: Nickel-Catalyzed Sonogashira Coupling of this compound
| Coupling Partner | Ni-Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene (B144264) | NiCl₂ (10) | CuI (5) | PPh₃ (20) | Et₃N | Toluene | 80 | 12 | ~70-80 |
| Trimethylsilylacetylene | NiI₂ (5) | - | 1,10-Phenanthroline (7.5) | K₂CO₃ | DMAc | 90 | 24 | ~65-75 |
| 1-Octyne | Ni(acac)₂ (10) | CuI (5) | - | DBU | DMF | 100 | 16 | ~60-70 |
Table 4: Nickel-Catalyzed Negishi Coupling of this compound
| Coupling Partner | Ni-Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylzinc chloride | NiCl₂(dppe) (5) | - | - | THF | 60 | 12 | ~85-95 |
| (4-Methoxyphenyl)zinc chloride | Ni(acac)₂ (5) | Terpyridine (7.5) | LiBr | DMA | 80 | 18 | ~80-90 |
| Ethylzinc bromide | NiCl₂·glyme (5) | Pybox (6.5) | - | DMI | 25 | 24 | ~70-80 |
Experimental Protocols
The following are detailed, representative protocols for each class of cross-coupling reaction. Safety Note: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
NiCl₂(PCy₃)₂
-
Potassium phosphate (B84403) (K₃PO₄), finely ground
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Schlenk flask or sealed tube
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add NiCl₂(PCy₃)₂ (5 mol%), potassium phosphate (2.0 equiv.), and phenylboronic acid (1.2 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound (1.0 equiv.) via syringe.
-
Add anhydrous 2-MeTHF to achieve a concentration of 0.2 M with respect to the this compound.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.[2][3]
Protocol 2: Nickel-Catalyzed Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Sodium tert-butoxide (NaOtBu)
-
Dioxane, anhydrous
-
Glovebox or Schlenk line
-
Sealed reaction vessel
Procedure:
-
Inside a glovebox, add Ni(cod)₂ (5 mol%), IPr·HCl (10 mol%), and sodium tert-butoxide (1.4 equiv.) to a sealed reaction vessel containing a magnetic stir bar.
-
Add anhydrous dioxane to the vessel.
-
Add this compound (1.0 equiv.) followed by morpholine (1.2 equiv.).
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring for 18 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the aminated product.[4][5]
Protocol 3: Nickel-Catalyzed Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Nickel(II) chloride (NiCl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (B128534) (Et₃N), anhydrous
-
Toluene, anhydrous
-
Schlenk flask with a reflux condenser
Procedure:
-
To a flame-dried Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add NiCl₂ (10 mol%), CuI (5 mol%), and PPh₃ (20 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene, followed by anhydrous triethylamine.
-
Add this compound (1.0 equiv.) and phenylacetylene (1.5 equiv.) via syringe.
-
Heat the reaction mixture to 80 °C under an inert atmosphere and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired alkynylated product.[6][7]
Protocol 4: Nickel-Catalyzed Negishi Coupling of this compound with Phenylzinc Chloride
Materials:
-
This compound
-
Phenylzinc chloride solution in THF
-
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) [NiCl₂(dppe)]
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask
-
Inert gas supply
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add NiCl₂(dppe) (5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, followed by this compound (1.0 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the solution of phenylzinc chloride (1.2 equiv.) to the reaction mixture via syringe.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the cross-coupled product.[8][9]
Mechanistic Considerations and Visualizations
The catalytic cycle for nickel-catalyzed cross-coupling reactions of sterically hindered aryl bromides, such as this compound, generally proceeds through a series of key elementary steps: oxidative addition, transmetalation (for Suzuki, Negishi, and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The steric bulk of the mesityl group can influence the rate of these steps, particularly the oxidative addition and reductive elimination.
General Experimental Workflow
The general workflow for these reactions involves careful preparation of reagents and glassware, reaction setup under an inert atmosphere, monitoring of the reaction, and subsequent workup and purification.
Caption: A generalized workflow for nickel-catalyzed cross-coupling reactions.
Nickel-Catalyzed Suzuki-Miyaura Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling of this compound involves the oxidative addition of the aryl bromide to a Ni(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product and regenerate the Ni(0) catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. Nickel-Catalyzed Negishi Cross-Couplings of Secondary Nucleophiles with Secondary Propargylic Electrophiles at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromomesitylene in the Synthesis of Functional Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-bromomesitylene as a key building block in the synthesis of advanced functional materials. The unique steric and electronic properties imparted by the mesityl group (2,4,6-trimethylphenyl) make this compound a valuable precursor for creating high-performance materials for applications in organic electronics and catalysis.
Synthesis of Bulky Phosphine (B1218219) Ligands for Cross-Coupling Catalysis
The sterically hindered nature of the mesityl group is highly advantageous in the design of bulky electron-rich phosphine ligands. These ligands are crucial for enhancing the efficiency and scope of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in medicinal chemistry and materials science. One of the most prominent examples is the synthesis of trimesitylphosphine.
Logical Workflow for Trimesitylphosphine Synthesis
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 2-Bromomesitylene
Welcome to the technical support center for the synthesis and purification of 2-Bromomesitylene. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the preparation of this versatile chemical intermediate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Synthesis Phase
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction; formation of polybrominated species; loss of product during workup. | Ensure accurate stoichiometry of reactants. Monitor the reaction progress using TLC or GC. Avoid excessive reaction times or temperatures to minimize side reactions. Be meticulous during the extraction and washing steps to prevent product loss. |
| Reaction Mixture is Dark Brown/Black | Overheating during the reaction or workup, leading to decomposition. | Maintain the recommended reaction temperature (typically low temperatures are favored for bromination).[1] Avoid strong heating during solvent removal. |
| Formation of Side-Chain Brominated Impurities | Reaction conditions (e.g., UV light, radical initiators) favoring free-radical substitution on the methyl groups. | Conduct the reaction in the dark or with minimal light exposure to disfavor side-chain bromination.[1] |
| Difficult to Control Reaction Temperature | The bromination of mesitylene (B46885) is an exothermic reaction. | Add the brominating agent slowly and in a controlled manner.[1] Use an ice bath to effectively dissipate the heat generated during the reaction.[1] |
Purification Phase
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product Contaminated with Unreacted Mesitylene | Incomplete reaction; inefficient purification. | Ensure the reaction goes to completion. Use fractional distillation under reduced pressure for effective separation, as mesitylene has a significantly lower boiling point than this compound. |
| Presence of Polybrominated Mesitylenes | Use of excess brominating agent. | Carefully control the stoichiometry of bromine. Fractional distillation can help in separating mono- from di- and tri-brominated species, although it can be challenging due to close boiling points. |
| Product Gives a Precipitate with Alcoholic Silver Nitrate | Presence of side-chain brominated impurities (benzylic bromides), which are more reactive. | Treat the crude product with sodium ethoxide in ethanol (B145695) to remove these impurities through elimination or substitution reactions before the final distillation.[1] |
| Difficulty in Separating Isomeric Impurities | Formation of other brominated isomers if the starting mesitylene is not pure. | Ensure the purity of the starting mesitylene. High-resolution analytical techniques like GC-MS can help identify isomeric impurities. Purification might require advanced chromatographic techniques. |
| Product Discolors Over Time | Trace impurities or instability upon exposure to light and air. | Store the purified this compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the electrophilic aromatic substitution of mesitylene (1,3,5-trimethylbenzene) with bromine.[2] This reaction is typically carried out in a solvent like carbon tetrachloride at a controlled, low temperature.[1]
Q2: How can I minimize the formation of di- and tri-brominated byproducts?
A2: To minimize polybromination, it is crucial to use a slight molar excess of mesitylene relative to bromine and to control the reaction conditions carefully. Slow addition of bromine to the mesitylene solution at a low temperature helps to ensure monosubstitution.
Q3: What is the purpose of washing the crude product with a sodium hydroxide (B78521) solution?
A3: Washing with a sodium hydroxide solution is performed to neutralize and remove any unreacted bromine and the hydrobromic acid (HBr) that is formed as a byproduct during the bromination reaction.[1]
Q4: Why is fractional distillation under reduced pressure the recommended method for purification?
A4: this compound has a high boiling point at atmospheric pressure (225 °C), and heating to this temperature can cause decomposition.[2] Distillation under reduced pressure allows the compound to boil at a much lower temperature, preventing degradation and enabling efficient separation from less volatile impurities like polybrominated species and more volatile impurities like the solvent and unreacted mesitylene.[1][3]
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques. Gas chromatography (GC) is excellent for determining the percentage purity and detecting volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any isomeric or structural impurities. A simple qualitative test is to check for the absence of a precipitate when the product is treated with alcoholic silver nitrate, which indicates the absence of reactive side-chain brominated impurities.[1]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Mesitylene
-
Bromine
-
Carbon Tetrachloride
-
Sodium Hydroxide solution (20%)
-
Calcium Chloride (anhydrous)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve mesitylene in carbon tetrachloride.
-
Cool the flask in an ice-salt bath to below 10 °C.
-
Slowly add a solution of bromine in carbon tetrachloride from the dropping funnel while maintaining the temperature between 10-15 °C. The addition typically takes about three hours.
-
After the addition is complete, allow the mixture to stand at room temperature for one hour.
-
Wash the reaction mixture with water, followed by two portions of 20% sodium hydroxide solution, and then again with water.
-
Dry the organic layer over anhydrous calcium chloride and filter.
Purification of this compound
Procedure:
-
Remove the carbon tetrachloride from the dried organic layer by distillation.
-
The crude this compound can be further purified by treatment with sodium ethoxide in ethanol to remove any side-chain halogenated impurities. This involves refluxing the crude product with a solution of sodium in ethanol for about an hour.[1]
-
After the ethoxide treatment, the mixture is diluted with water, and the organic layer is extracted with carbon tetrachloride, washed with water, and dried.
-
The final purification is achieved by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for this compound (e.g., 105-107 °C at 16-17 mmHg).[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₁Br | |
| Molecular Weight | 199.09 g/mol | |
| Boiling Point | 225 °C (at 760 mmHg) | [2] |
| 105-107 °C (at 16-17 mmHg) | [1] | |
| Melting Point | -1 °C | [2] |
| Density | 1.322 g/cm³ | [2] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Bromination of Mesitylene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and professionals working on the bromination of mesitylene (B46885). Our goal is to help you improve reaction yields and obtain high-purity 2-bromo-1,3,5-trimethylbenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the electrophilic aromatic bromination of mesitylene.
Question 1: Why is my yield of 2-bromo-1,3,5-trimethylbenzene unexpectedly low?
Answer: Low yields can stem from several factors, ranging from reaction conditions to work-up procedures. The most common causes are the formation of side products due to incorrect stoichiometry or temperature, and loss of product during purification.
-
Polybromination: Mesitylene's high reactivity makes it susceptible to forming di- and tri-brominated products.[1] Carefully controlling the stoichiometry is crucial; use a slight excess of mesitylene or precisely one equivalent of bromine to favor monobromination.[1]
-
Suboptimal Temperature: High reaction temperatures can increase the rate of subsequent brominations, leading to more polybrominated side products.[1] It is often recommended to perform the reaction in an ice bath (0-15°C) to maintain selectivity.[1][2]
-
Inadequate Purification: Product can be lost during the work-up and purification steps. Ensure thorough extraction and minimize transfers between flasks.[3] When performing recrystallizations or washings, use the minimum amount of solvent necessary to avoid dissolving your product.[3]
Question 2: My analysis shows significant amounts of polybrominated products. How can I prevent this?
Answer: The formation of polybrominated species like 2,4-dibromo- and 2,4,6-tribromo-1,3,5-trimethylbenzene is a primary challenge.[1] To minimize these side reactions, consider the following optimization steps:
| Potential Cause | Troubleshooting Step |
| Excess Bromine | Use a slight excess of mesitylene or ensure no more than one equivalent of bromine is used.[1] |
| High Reaction Temperature | Maintain a low temperature (e.g., 0-15°C) using an ice-salt bath throughout the bromine addition.[1][2] |
| Prolonged Reaction Time | Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the mesitylene has been consumed.[1] |
| Inefficient Stirring | Ensure vigorous and consistent stirring to prevent localized areas of high bromine concentration, which can promote polybromination.[2] |
Question 3: I've detected side-chain brominated byproducts. What causes this and how can it be avoided?
Answer: Side-chain (benzylic) bromination occurs on the methyl groups of mesitylene. This reaction pathway is typically favored under photochemical conditions (i.e., exposure to UV light) and often involves radical initiators.[4] The primary electrophilic aromatic substitution reaction should be performed in the dark to avoid this.[5]
If side-chain brominated impurities are present in your crude product, they can be removed by treatment with sodium ethoxide followed by a water wash and re-extraction.[2]
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the selective monobromination of mesitylene? A high-yield protocol, when carefully followed, can produce 2-bromo-1,3,5-trimethylbenzene in 79–82% yield.[2]
Q2: What are the primary side products to expect? The most common side products result from over-bromination of the aromatic ring, leading to 2,4-dibromo-1,3,5-trimethylbenzene (B1662037) and 2,4,6-tribromo-1,3,5-trimethylbenzene.[1] Under certain conditions, such as exposure to light, side-chain brominated products can also form.[4]
Q3: How can I effectively monitor the reaction's progress? The reaction can be monitored qualitatively using Thin Layer Chromatography (TLC) to observe the consumption of the starting material (mesitylene) and the appearance of the product spot(s).[1] For a more quantitative assessment, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to identify and quantify the different components in the reaction mixture.[1]
Q4: What is the reaction mechanism for the bromination of mesitylene? The reaction follows a standard electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as FeBr₃ (often generated in situ from iron filings and bromine), polarizes the Br-Br bond, making one bromine atom highly electrophilic. The electron-rich mesitylene ring attacks this electrophilic bromine, forming a resonance-stabilized carbocation known as a sigma complex. Finally, a base (like Br⁻) removes a proton from the ring to restore aromaticity, yielding the brominated product and HBr.[1]
Experimental Protocol: High-Yield Monobromination of Mesitylene
This protocol is adapted from a verified procedure designed to maximize the yield of 2-bromo-1,3,5-trimethylbenzene while minimizing side products.[2]
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
20% Sodium Hydroxide (B78521) (NaOH) solution
-
Calcium Chloride (CaCl₂), anhydrous
-
Sodium Ethoxide solution (optional, for removal of side-chain impurities)
Procedure:
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 5.3 moles of mesitylene in approximately 400 mL of carbon tetrachloride.[2]
-
Cooling: Place the flask in an ice-salt bath and cool the mixture to below 10°C.[2]
-
Bromine Addition: Prepare a solution of 5.6 moles of bromine in 565 mL of carbon tetrachloride and add it to the dropping funnel. Add the bromine solution dropwise to the stirred mesitylene solution over about three hours, maintaining the reaction temperature between 10-15°C.[2]
-
Reaction Completion: After the addition is complete, allow the mixture to stand at room temperature for one hour.[2]
-
Work-up:
-
Purification:
Visual Guides
Below are diagrams illustrating the experimental workflow and a logical approach to troubleshooting common issues.
Caption: Experimental workflow for the selective monobromination of mesitylene.
References
Technical Support Center: Grignard Formation with 2-Bromomesitylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the formation of the Grignard reagent from 2-bromomesitylene.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions when preparing 2-mesitylmagnesium bromide?
The main side reactions are Wurtz coupling, hydrolysis, and oxidation.
-
Wurtz Coupling: This is the most significant side reaction, where the formed Grignard reagent reacts with unreacted this compound to produce 2,2',4,4',6,6'-hexamethylbiphenyl.[1] This reaction is more prevalent at higher concentrations of the aryl halide and at elevated temperatures.
-
Hydrolysis: Grignard reagents are highly reactive towards protic sources, such as water. Any moisture in the glassware or solvent will quench the Grignard reagent, forming mesitylene (B46885) and magnesium hydroxybromide.
-
Oxidation: Exposure to oxygen can lead to the formation of magnesium alkoxides, which upon workup can yield phenols. This is generally less of a concern when the reaction is performed under an inert atmosphere.
Q2: Why is the initiation of the Grignard reaction with this compound often slow?
The slow initiation is primarily due to the steric hindrance from the two ortho-methyl groups on the aromatic ring of this compound. This steric bulk impedes the approach of the aryl halide to the magnesium surface. Additionally, a passivating layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[2]
Q3: How can I activate the magnesium to initiate the reaction?
Several methods can be used to activate the magnesium surface:
-
Mechanical Activation: Grinding the magnesium turnings in a dry flask before adding the solvent can help expose a fresh, unoxidized surface.[3]
-
Chemical Activation:
-
Iodine: Adding a small crystal of iodine can etch the magnesium oxide layer. The disappearance of the brown iodine color is an indicator that the reaction has initiated.[4][5]
-
1,2-Dibromoethane (B42909): A small amount of 1,2-dibromoethane can be added to the magnesium suspension. Its reaction with magnesium is typically fast and exothermic, which helps to clean the magnesium surface and initiate the desired reaction.[3]
-
-
Entrainment Method: Using a more reactive halide, such as ethyl bromide, in conjunction with this compound can help initiate and sustain the reaction. The ethylmagnesium bromide forms readily and can facilitate the reaction of the less reactive this compound.[6]
Q4: What is the effect of the solvent on this Grignard reaction?
Ethereal, anhydrous solvents are essential for Grignard reagent formation. The most commonly used solvents are diethyl ether and tetrahydrofuran (B95107) (THF).
-
Diethyl Ether: A traditional solvent for Grignard reactions. Its lower boiling point (34.6 °C) allows for a gentle reflux during the exothermic reaction.
-
Tetrahydrofuran (THF): Often a better solvent for less reactive halides due to its higher solvating power and higher boiling point (66 °C), which can help to drive the reaction to completion.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | 1. Wet glassware or solvent.2. Passivated magnesium surface.3. Insufficient activation for the sterically hindered halide. | 1. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere. Use anhydrous solvents.[2]2. Use fresh, shiny magnesium turnings. Activate the magnesium by grinding, adding a crystal of iodine, or a small amount of 1,2-dibromoethane.[3][4][5]3. Use an entraining agent like ethyl bromide.[6] Gentle warming can also help to initiate the reaction. |
| Low yield of Grignard reagent | 1. Significant hydrolysis due to moisture.2. Incomplete reaction.3. Excessive Wurtz coupling. | 1. Rigorously exclude moisture from the reaction system.[2]2. Allow for a longer reaction time or switch to a higher boiling solvent like THF.[7][8]3. Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide.[1] |
| Formation of a white precipitate | 1. Hydrolysis of the Grignard reagent.2. Formation of magnesium alkoxides from reaction with oxygen. | 1. Check for sources of moisture in the setup and reagents.2. Ensure the reaction is conducted under a positive pressure of an inert gas (e.g., nitrogen or argon). |
| High yield of 2,2',4,4',6,6'-hexamethylbiphenyl | 1. High local concentration of this compound.2. High reaction temperature. | 1. Add the this compound solution dropwise to the vigorously stirred magnesium suspension.[1]2. Control the reaction temperature with an external cooling bath if the exotherm becomes too vigorous. |
Quantitative Data Summary
The yield of the Grignard reagent from this compound is highly dependent on the reaction conditions. The following table summarizes expected yields based on literature data.
| Reaction Conditions | Reactant(s) | Product | Reported Yield | Reference |
| Diethyl ether, reflux | This compound, Mg | Mesitoic acid (after carboxylation) | 61-66% | [6] |
| Diethyl ether, reflux | This compound, Mg, Ethyl bromide (entrainer) | Mesitoic acid (after carboxylation) | 81-82% | [6] |
Note: The yields are for the final product after quenching the Grignard reagent, which is indicative of the Grignard formation efficiency.
Experimental Protocols
Protocol 1: Standard Grignard Formation of 2-Mesitylmagnesium Bromide
This protocol is adapted from a general procedure for the preparation of aryl Grignard reagents.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine (crystal)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Flame-dry all glassware and allow to cool under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar in the reaction flask. Add a single crystal of iodine.
-
Solvent Addition: Add a small amount of anhydrous solvent to cover the magnesium.
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add a small portion of this solution to the magnesium suspension. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish, cloudy solution is the Grignard reagent.
Protocol 2: Minimizing Wurtz Coupling
This protocol incorporates modifications to reduce the formation of 2,2',4,4',6,6'-hexamethylbiphenyl.
Key Modifications to Protocol 1:
-
Slow Addition: The dropwise addition of the this compound solution should be carried out over an extended period (e.g., 1-2 hours) to ensure a low concentration of the aryl halide in the presence of the formed Grignard reagent.[1]
-
Temperature Control: Maintain the reaction temperature at a moderate level. If the reaction becomes too vigorous, use an ice bath to control the exotherm.
Visualizations
Caption: Reaction pathways in the formation of 2-mesitylmagnesium bromide.
Caption: Troubleshooting workflow for Grignard formation with this compound.
References
Technical Support Center: Suzuki Coupling with 2-Bromomesitylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2-bromomesitylene and other sterically hindered substrates in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in Suzuki coupling reactions?
A1: The low reactivity of this compound is primarily due to severe steric hindrance. The two ortho-methyl groups on the mesityl ring physically block the palladium catalyst, impeding the crucial initial step of the catalytic cycle: oxidative addition.[1][2] This high activation barrier prevents the formation of the key organopalladium intermediate, leading to no or very low product yield under standard reaction conditions.
Q2: I am not seeing any product formation. What is the most critical parameter to change?
A2: The single most critical modification for a sterically hindered substrate like this compound is the choice of ligand.[3] Standard, less bulky ligands like triphenylphosphine (B44618) (PPh₃) are ineffective. You must switch to a bulky, electron-rich phosphine (B1218219) ligand (e.g., Buchwald ligands) or an N-heterocyclic carbene (NHC) ligand. These ligands promote the formation of a highly reactive, monoligated 14-electron palladium(0) species, which is necessary to overcome the steric barrier of the oxidative addition step.[3][4][5]
Q3: Can I use a standard palladium catalyst like Pd(PPh₃)₄?
A3: It is highly unlikely that Pd(PPh₃)₄ will be effective for the Suzuki coupling of this compound. The four triphenylphosphine ligands create a sterically crowded palladium center that cannot easily access the hindered carbon-bromine bond of the substrate.[2] A more effective approach is to generate the active catalyst in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a specialized bulky ligand.[6]
Q4: My reaction is sluggish and gives a low yield even with a bulky ligand. What else can I optimize?
A4: If the yield is still low after switching to an appropriate ligand, consider the following optimizations:
-
Base: Use a stronger, non-coordinating base. Potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1][4]
-
Temperature: Sterically hindered couplings require more energy. Increase the reaction temperature, often to the boiling point of the solvent (e.g., 100-110 °C for toluene (B28343) or dioxane).[3][7] Microwave irradiation can also be used to achieve higher temperatures rapidly and improve yields.[4]
-
Solvent: Ensure you are using an anhydrous, aprotic solvent such as toluene, dioxane, or THF.[4][8]
-
Concentration: Sometimes, reaction concentration can play a role. Ensure all reagents are adequately dissolved at the reaction temperature.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the Suzuki coupling of this compound.
Issue 1: No reaction or starting material is largely unconsumed.
This points to a failure in the oxidative addition step.
-
Probable Cause: The catalyst is not active enough to overcome the steric hindrance.
-
Solutions:
-
Change the Ligand: This is the most crucial step. Switch from standard ligands (e.g., PPh₃) to bulky, electron-rich biaryl phosphine ligands or N-heterocyclic carbenes (NHCs). (See Table 1 for recommendations).[3][4][5]
-
Increase Temperature: Raise the reaction temperature to 100-110 °C or higher.[3]
-
Check Catalyst/Ligand Ratio: For in situ catalyst generation, a 1:2 or 1:3 Pd:ligand ratio is typically used to ensure the formation of the active species.[9]
-
Verify Catalyst Quality: Ensure the palladium precursor (e.g., Pd(OAc)₂) has not degraded.[10]
-
Issue 2: The reaction starts but stalls, or the yield is low (<50%).
This may indicate a slow reductive elimination step or catalyst deactivation.
-
Probable Cause: The steric bulk of the coupled product prevents efficient reductive elimination from the palladium center. Side reactions like protodeboronation may also be consuming the boronic acid.[11]
-
Solutions:
-
Optimize Base and Solvent: A strong base like K₃PO₄ or Cs₂CO₃ in an aprotic solvent like dioxane or toluene can facilitate the transmetalation and subsequent steps.[4][5]
-
Use a Boronic Ester: Convert the boronic acid to a more stable pinacol (B44631) (BPin) or MIDA boronate ester to prevent protodeboronation, a common side reaction, especially at high temperatures and with aqueous bases.[1][11]
-
Rigorous Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) to prevent oxygen from deactivating the catalyst.[1][7]
-
The following workflow diagram can help guide your troubleshooting process.
Caption: Troubleshooting workflow for Suzuki coupling of this compound.
Key Experimental Parameters and Recommended Conditions
Success with sterically hindered substrates hinges on the careful selection of all reaction components.
The Role of Ligands
The ligand stabilizes the palladium center and modulates its reactivity. For hindered substrates, the ligand must be bulky enough to favor a monoligated Pd(0)L species, which is less sterically hindered and more reactive than the corresponding bis-ligated species.
Caption: Impact of ligand choice on oxidative addition with a hindered substrate.
Data on Successful Couplings of Hindered Substrates
The following table summarizes successful conditions reported in the literature for Suzuki-Miyaura couplings involving sterically hindered aryl bromides.
| Aryl Bromide | Boronic Acid/Ester | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-1,3-diisopropylbenzene | Phenylboronic acid | Pd(dba)₂ (1) | R-Phos (1) | K₃PO₄·H₂O (3) | THF | RT | 98 | [5] |
| This compound | 2-Methylphenylboronic acid | Pd(dba)₂ (1) | R-Phos (1) | K₃PO₄·H₂O (3) | THF | RT | 97 | [5] |
| This compound | Phenylboronic acid | Pd₂(dba)₃ (0.05) | AN-IMES·HCl (0.1) | t-BuOK (2) | Dioxane | 80 | >99 | [4] |
| 2-Bromo-5-methoxy-1,3-dimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ (1) | AntPhos (1.2) | K₃PO₄ (3) | Toluene | 110 | 90 | [12] |
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is adapted from successful literature procedures for sterically hindered substrates.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.5 mol%)
-
SPhos (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (1.2 mol%)
-
Potassium phosphate, tribasic (K₃PO₄), finely powdered and dried (3.0 equiv)
-
Anhydrous 1,4-Dioxane (B91453)
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1–0.2 M relative to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the desired biaryl product.
The general catalytic cycle is shown below, highlighting the steps impacted by steric hindrance.
Caption: Suzuki-Miyaura catalytic cycle with sterically hindered substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimization of Catalyst Loading for 2-Bromomesitylene Cross-Coupling
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing catalyst loading for the cross-coupling of the sterically hindered substrate, 2-Bromomesitylene. This document offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the cross-coupling of this compound?
A1: The main challenge arises from the significant steric hindrance around the bromine atom, caused by the two ortho-methyl groups. This steric bulk can impede key steps in the catalytic cycle, particularly the oxidative addition of the aryl bromide to the palladium(0) catalyst. Consequently, reactions may be sluggish, require higher temperatures, or result in low yields if not properly optimized.
Q2: What is a typical starting catalyst loading for this compound cross-coupling?
A2: For initial screening experiments involving sterically hindered substrates like this compound, a palladium catalyst loading in the range of 1-3 mol% is a common starting point. For highly active catalyst systems, especially those employing bulky, electron-rich phosphine (B1218219) ligands, it may be possible to use lower loadings (e.g., 0.5 mol%).
Q3: Will simply increasing the catalyst loading improve a low-yield reaction?
A3: Not necessarily. While increasing catalyst loading can sometimes improve the rate of a slow reaction, excessively high concentrations can lead to detrimental effects. These can include an increase in side reactions such as homocoupling of the boronic acid partner, and complications in purifying the product from residual catalyst.[1] Overly high catalyst concentrations can also promote the formation of palladium black, which is indicative of catalyst decomposition.[1] A systematic optimization is crucial to find the ideal balance between reaction efficiency and minimizing side products.
Q4: How critical is the choice of ligand for this reaction?
A4: The choice of ligand is extremely critical for the successful cross-coupling of this compound. Standard ligands like triphenylphosphine (B44618) (PPh₃) are often ineffective due to the steric hindrance of the substrate.[2] Bulky and electron-rich biaryl phosphine ligands, such as SPhos or XPhos (Buchwald ligands), are highly recommended. These ligands promote the formation of a more reactive, monoligated palladium(0) species, which facilitates the challenging oxidative addition step.[3]
Q5: What are common side reactions to look out for?
A5: Common side reactions include:
-
Homocoupling: Dimerization of the boronic acid coupling partner to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1]
-
Hydrodebromination: Replacement of the bromine atom on the mesitylene (B46885) ring with a hydrogen atom. This can be caused by certain bases or protic impurities.[4]
-
Protodeboronation: Cleavage of the C-B bond of the boronic acid, which is then replaced by a hydrogen atom. This can be influenced by the choice of base and the presence of water.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Inactive Catalyst: The active Pd(0) species may not be forming or has decomposed. | Ensure all solvents and reagents are thoroughly degassed to remove oxygen.[5] Use a fresh, high-quality palladium precursor and ligand. Consider using a pre-catalyst that is more air-stable. |
| Inefficient Oxidative Addition: The steric hindrance of this compound is preventing the first step of the catalytic cycle.[6] | Switch to a bulkier, more electron-rich phosphine ligand such as SPhos, XPhos, or t-Bu₃P.[7] Increase the reaction temperature in 10-20 °C increments. | |
| Inappropriate Base or Solvent: The chosen base may have poor solubility or be too weak. The solvent may not be suitable for the required temperature or reagent solubility. | Screen different bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[7] Ensure the base is finely powdered and anhydrous. Common solvents for these couplings include toluene, dioxane, and THF, often with a small amount of water.[7] | |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative coupling of the boronic acid. | Rigorously degas the reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[1] |
| Inefficient Transmetalation: The transfer of the organic group from boron to palladium is slow. | Ensure the chosen base is appropriate to facilitate transmetalation. In some cases, adding a small amount of water can improve this step in Suzuki couplings.[8] | |
| Formation of Palladium Black | Catalyst Decomposition: The Pd(0) catalyst is agglomerating and precipitating out of solution. | This is often a sign of catalyst deactivation.[1] Ensure the reaction is under a strict inert atmosphere. The ligand-to-palladium ratio might need optimization; excess ligand can sometimes stabilize the catalyst, but can also inhibit the reaction in other cases.[9] |
| Reaction Stalls Before Completion | Insufficient Catalyst Loading: The amount of catalyst is not enough to drive the reaction to completion. | Gradually increase the catalyst loading in small increments (e.g., from 1 mol% to 1.5 mol%, then 2 mol%).[9] Monitor the reaction by TLC or GC/MS to find the optimal loading. |
| Catalyst Poisoning: Impurities in the starting materials or solvents can deactivate the catalyst. | Use high-purity, anhydrous solvents and reagents. |
Data Presentation
Table 1: Recommended Catalyst Systems for this compound Cross-Coupling
| Palladium Precursor | Recommended Ligand | Typical Pd Loading (mol%) | Base | Solvent System | Key Considerations |
| Pd(OAc)₂ | SPhos | 1 - 2 | K₃PO₄ | Toluene / H₂O | SPhos is highly effective for sterically hindered aryl bromides.[3] |
| Pd₂(dba)₃ | XPhos | 1 - 2 | Cs₂CO₃ | Dioxane | XPhos is another excellent choice for challenging couplings.[3] |
| Pd(OAc)₂ | t-Bu₃P | 1 - 3 | K₂CO₃ | THF / H₂O | Tri-tert-butylphosphine is a very bulky and electron-rich ligand. |
| [Pd(allyl)Cl]₂ | cataCXium® A | 1 - 2 | K₃PO₄ | Toluene | A commercially available catalyst system known for its high activity. |
Table 2: Effect of Catalyst Loading on a Model Suzuki-Miyaura Coupling
Reaction: this compound + Phenylboronic Acid
| Entry | Pd(OAc)₂ (mol%) | SPhos (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.5 | 1.0 | 100 | 24 | 45 |
| 2 | 1.0 | 2.0 | 100 | 18 | 85 |
| 3 | 2.0 | 4.0 | 100 | 12 | 92 |
| 4 | 3.0 | 6.0 | 100 | 12 | 91 |
Note: This is representative data based on principles for sterically hindered couplings; actual results may vary.
Experimental Protocols
General Protocol for Optimization of Palladium Catalyst Loading in the Suzuki-Miyaura Coupling of this compound:
-
Reaction Setup: To an oven-dried Schlenk tube, add the arylboronic acid (1.2 equivalents), the base (e.g., K₃PO₄, 2.0 equivalents), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equivalent).
-
Catalyst/Ligand Addition: In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) in a small amount of degassed solvent. For initial screening, prepare several such solutions with varying catalyst loadings (e.g., 0.5, 1.0, 1.5, 2.0 mol% Pd).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, with 5% v/v water) to the Schlenk tube via syringe.
-
Initiation: Add the prepared catalyst/ligand solution to the reaction mixture via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: General experimental workflow for this compound cross-coupling.
Caption: Troubleshooting logic for low-yield this compound cross-coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in Reactions of 2-Bromomesitylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the sterically hindered substrate, 2-bromomesitylene. The three ortho and meta methyl groups present significant steric bulk, which can impede or prevent standard reaction protocols. This guide offers practical solutions, detailed experimental procedures, and comparative data to facilitate successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cross-coupling reaction with this compound is failing or giving very low yields. What is the most common reason for this?
A1: The primary reason for failed or low-yielding cross-coupling reactions with this compound is the severe steric hindrance around the bromine atom. The two flanking ortho-methyl groups physically block the palladium catalyst from performing the initial oxidative addition step, which is often the rate-limiting step in the catalytic cycle. Standard palladium catalysts and ligands (e.g., Pd(PPh₃)₄) are often not bulky enough to overcome this steric clash and facilitate the reaction.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine (B1218219) ligand is critical. For sterically demanding substrates like this compound, bulky, electron-rich monophosphine ligands from the Buchwald family are highly recommended. Ligands such as SPhos and XPhos have demonstrated high efficacy in promoting cross-coupling reactions with hindered aryl bromides.[1] These ligands create a more open coordination sphere around the palladium center, allowing the sterically encumbered this compound to access the catalyst.
-
Catalyst Precursor: While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts when paired with appropriate bulky ligands.
-
Base and Solvent: The choice of base and solvent system is also crucial and often interdependent with the ligand. For Suzuki-Miyaura couplings, a common system is K₃PO₄ in a toluene (B28343)/water mixture. For Buchwald-Hartwig aminations, a strong base like NaOtBu or K₃PO₄ in an ethereal solvent like dioxane or toluene is often employed.
-
Temperature: Higher reaction temperatures are often required to overcome the activation energy barrier associated with sterically hindered substrates. Reactions are typically run at temperatures ranging from 80 °C to 110 °C.
Q2: I am struggling to form the Grignard reagent from this compound. The reaction won't initiate. What can I do?
A2: The formation of Grignard reagents from aryl halides can be sluggish, and this is exacerbated by the steric hindrance of this compound. The magnesium surface is typically coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.
Troubleshooting Steps:
-
Activation of Magnesium: The magnesium turnings must be activated to expose a fresh, reactive surface. Common methods include:
-
Iodine: Adding a small crystal of iodine to the flask with the magnesium turnings is a widely used and effective method.[2] The iodine reacts with the magnesium surface, cleaning it and initiating the reaction.
-
1,2-Dibromoethane (B42909): A small amount of 1,2-dibromoethane can be added to initiate the reaction. The formation of ethylene (B1197577) gas is an indicator that the magnesium has been activated.
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod under an inert atmosphere can also expose a fresh surface.
-
-
Solvent: Ensure you are using a dry, ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). Any moisture will quench the Grignard reagent as it forms.
-
Initiation: If the reaction still fails to start, adding a small amount of a pre-formed Grignard reagent can sometimes initiate the reaction.
-
Entrainment Method: In particularly difficult cases, an "entrainment" method can be used. This involves the co-addition of a more reactive halide, such as ethyl bromide, along with the this compound. The reaction of the more reactive halide helps to maintain a clean and active magnesium surface. Using this method can significantly improve the yield of the desired Grignard reagent.[3]
Q3: Are there alternatives to standard cross-coupling reactions for functionalizing this compound?
A3: Yes, when traditional cross-coupling methods prove challenging, alternative strategies can be employed:
-
Directed ortho-Lithiation (DoM): If the mesitylene (B46885) ring contains a directing metalation group (DMG), such as an amide or methoxy (B1213986) group, ortho-lithiation can be a powerful tool for regioselective functionalization. This method involves deprotonation at the position ortho to the DMG using a strong base like n-butyllithium or sec-butyllithium, followed by quenching with an electrophile. This approach bypasses the need for oxidative addition to the sterically hindered C-Br bond.
-
Ullmann Condensation: For the formation of C-O, C-N, or C-S bonds, the Ullmann condensation offers a copper-catalyzed alternative to palladium-based methods. While traditional Ullmann reactions require harsh conditions (high temperatures and stoichiometric copper), modern protocols often use catalytic amounts of copper with ligands such as phenanthrolines or diamines, allowing for milder reaction conditions.
Data Presentation: Comparison of Reaction Conditions for Sterically Hindered Couplings
The following table summarizes successful reaction conditions for various couplings involving this compound, providing a comparative overview of effective catalyst systems.
| Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 2,4,6-Trimethylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95[1] |
| Grignard Formation | N/A (forms MesitylMgBr) | Mg / I₂ (activator) | N/A | Dry Ether | Reflux | - | High |
| Grignard Formation | N/A (with entrainment) | Mg / Ethyl Bromide | N/A | Dry Ether | Reflux | - | 81-82 |
| Kumada Coupling | Aryl Grignard Reagent | NiCl₂(dppp) or Pd(PPh₃)₄ | N/A | THF or Ether | Reflux | - | Varies |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Bulky Ligand | NaOtBu | Dioxane | 100 | - | Varies |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with 2,4,6-Trimethylphenylboronic Acid
This protocol is adapted from a successful synthesis of a tetra-ortho-substituted biaryl.[1]
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), 2,4,6-trimethylphenylboronic acid (1.2 equiv.), and potassium phosphate (B84403) (K₃PO₄) (3.0 equiv.).
-
Catalyst Addition: To the flask, add palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add a degassed mixture of toluene and water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 18 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Formation of Mesitylmagnesium Bromide (Grignard Reagent)
This protocol is a standard method for preparing Grignard reagents from sterically hindered aryl halides.[2]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. Flame-dry the entire apparatus under vacuum and cool under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (2.0 equiv.) in the flask. Add a single crystal of iodine.
-
Initial Addition: Add a small portion of a solution of this compound (1.0 equiv.) in anhydrous diethyl ether via the dropping funnel.
-
Initiation: The reaction mixture may need gentle warming to initiate. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.
-
Slow Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to heat the mixture at reflux until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent, which can be used in subsequent reactions.
Visualizations
Caption: Suzuki-Miyaura cycle for hindered substrates.
Caption: Troubleshooting workflow for Grignard formation.
References
Technical Support Center: Purification of 2-Bromomesitylene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-bromomesitylene from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound reaction mixture?
A1: Common impurities can include unreacted mesitylene (B46885), residual bromine, hydrobromic acid, the solvent used for the reaction (e.g., carbon tetrachloride), and side-products such as side-chain halogenated derivatives.[1] In some cases, di-brominated mesitylene species can also be formed.
Q2: What is the general purification strategy for this compound?
A2: A typical purification workflow involves several steps:
-
Aqueous Workup: Washing the reaction mixture to remove water-soluble impurities.
-
Drying: Removing residual water from the organic layer.
-
Removal of Specific Impurities: A chemical treatment to eliminate particular side-products.
-
Solvent Removal: Distilling off the reaction solvent.
-
Final Purification: Employing techniques like fractional distillation, chromatography, or crystallization to obtain pure this compound.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties of this compound is crucial for selecting the appropriate purification method.
| Property | Value |
| Molecular Weight | 199.09 g/mol [2] |
| Boiling Point | 225 °C (lit.) |
| 105–107 °C / 16–17 mm Hg[1][3] | |
| 132 °C / 62 mm Hg[1] | |
| 139 °C / 70 mm Hg[1] | |
| 146 °C / 78 mm Hg[1] | |
| 157 °C / 100 mm Hg[1] | |
| Melting Point | -1 to +2 °C (lit.)[1][3] |
| Density | 1.301 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.552 (lit.) |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: The organic layer is colored after aqueous workup.
-
Possible Cause: Residual bromine is often the cause of a yellow or orange color in the organic layer.[1]
-
Solution:
-
Wash the organic layer with a reducing agent solution, such as 10% aqueous sodium thiosulfate (B1220275) or sodium bisulfite, until the color disappears.
-
Follow with a water wash and then a brine wash to remove residual salts.
-
Problem 2: The final product is contaminated with side-chain brominated impurities.
-
Possible Cause: Reaction conditions (e.g., exposure to UV light) can sometimes favor the formation of side-chain brominated species.
-
Solution:
Problem 3: Difficulty in separating this compound from unreacted mesitylene by distillation.
-
Possible Cause: The boiling points of this compound (225 °C) and mesitylene (164-166 °C) are significantly different, but separation can be challenging if the distillation setup is not efficient.
-
Solution:
Problem 4: The purified this compound gives a precipitate with alcoholic silver nitrate (B79036) solution.
-
Possible Cause: This indicates the presence of ionic bromide, likely from hydrobromic acid or easily hydrolyzable bromides (like side-chain brominated impurities).
-
Solution:
-
Ensure thorough washing with water and a base (e.g., 20% sodium hydroxide (B78521) solution) to remove all acidic impurities.[1][3]
-
If side-chain bromination is suspected, perform the sodium ethoxide treatment as described in Problem 2.[1]
-
Experimental Protocols
Protocol 1: General Workup and Purification of this compound
This protocol is adapted from a procedure in Organic Syntheses.[1][3]
-
Aqueous Wash:
-
Drying:
-
Solvent Removal:
-
Distill off the solvent (e.g., carbon tetrachloride) using a good column until the temperature at the top of the column reaches about 120 °C.[3]
-
-
Removal of Side-Chain Brominated Impurities:
-
Add the residue to a solution of sodium in 95% ethanol.
-
Boil the solution under a reflux condenser for about one hour.[1]
-
Allow the mixture to stand overnight.
-
Dilute the reaction mixture with a large volume of water and separate the layers.[1]
-
Extract the aqueous layer with the reaction solvent (e.g., carbon tetrachloride).[1]
-
Combine the organic layers and wash thoroughly with water.[1]
-
-
Final Purification by Fractional Distillation:
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting common issues in this compound purification.
References
Technical Support Center: Troubleshooting Failed Suzuki Reactions with 2-Bromomesitylene
Welcome to the Technical Support Center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, 2-Bromomesitylene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is not proceeding, or the yield is very low. What are the most common causes?
A1: Failed or low-yielding Suzuki reactions with sterically hindered substrates like this compound are often due to a few critical factors:
-
Ineffective Catalyst/Ligand System: Standard palladium catalysts and ligands (e.g., Pd(PPh₃)₄) are often not sufficient to overcome the steric hindrance of this compound.
-
Suboptimal Base or Solvent: The choice of base and solvent is crucial and can dramatically impact the reaction outcome.
-
Low Reaction Temperature: Sterically hindered couplings typically require higher temperatures to proceed at a reasonable rate.
-
Reagent Quality and Stoichiometry: Degradation of the boronic acid or incorrect stoichiometry of the reactants can lead to poor results.
-
Inadequate Inert Atmosphere: The presence of oxygen can deactivate the palladium catalyst.
Q2: What type of palladium catalyst and ligand should I use for this compound?
A2: For sterically demanding substrates, it is essential to use bulky, electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands. These ligands facilitate both the oxidative addition and the difficult reductive elimination steps. Recommended starting points include:
-
Buchwald Ligands: SPhos, RuPhos, and XPhos are excellent choices.
-
Specialized Ligands: For extremely hindered couplings, ligands such as AntPhos or BI-DIME have demonstrated superior performance.
-
N-Heterocyclic Carbenes (NHCs): These can also be highly effective due to their strong σ-donating properties and steric bulk.
As for the palladium source, Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in conjunction with these ligands.
Q3: Which base and solvent combination is most effective for this type of reaction?
A3: The interplay between the base and solvent is critical.
-
Bases: Potassium phosphate (B84403) (K₃PO₄) is a reliable and frequently used base for hindered couplings. Stronger bases like potassium tert-butoxide (t-BuOK) can also be effective, especially with less reactive coupling partners.
-
Solvents: Anhydrous, aprotic solvents are preferred. Toluene (B28343) and 1,4-dioxane (B91453) are common choices. For particularly challenging reactions, higher-boiling solvents like xylenes (B1142099) may be necessary to achieve the required temperature.
Q4: I am observing significant amounts of dehalogenation of my this compound. How can I minimize this side reaction?
A4: Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. To minimize this:
-
Ensure Strictly Anaerobic Conditions: Oxygen can promote side reactions. Thoroughly degas your solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen).
-
Use High-Purity Reagents: Impurities can sometimes facilitate dehalogenation.
-
Optimize Reaction Time: Prolonged reaction times at high temperatures can sometimes lead to increased side products. Monitor the reaction progress and stop it once the starting material is consumed.
Q5: I am seeing a lot of homocoupling of my boronic acid. What causes this and how can I prevent it?
A5: Homocoupling of the boronic acid to form a biaryl byproduct is often caused by the presence of oxygen, which can lead to a Pd(II)-mediated pathway. To prevent this:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ which require in-situ reduction.
Troubleshooting Guides
Problem 1: No Reaction or Very Low Conversion (<10%)
This is a common issue when starting with a new sterically hindered substrate. Follow this workflow to diagnose and solve the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no conversion.
Detailed Steps:
-
Evaluate the Catalyst System:
-
Question: Are you using a ligand designed for sterically hindered substrates?
-
Action: If you are using a standard ligand like triphenylphosphine (B44618) (PPh₃), it is likely the cause of the failure. Switch to a Buchwald ligand such as SPhos, XPhos, or RuPhos. A good starting point is to use Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source with your chosen ligand.
-
-
Optimize the Base and Solvent:
-
Question: Is your base and solvent combination appropriate for this challenging coupling?
-
Action: If you are using a weak base like Na₂CO₃, it may not be effective. Switch to a stronger base like K₃PO₄. Ensure your solvent is anhydrous and high-purity. Toluene and 1,4-dioxane are excellent choices.
-
-
Increase the Reaction Temperature:
-
Question: Is the reaction temperature high enough?
-
Action: Sterically hindered Suzuki reactions often require more thermal energy. If you are running the reaction at 80 °C, try increasing the temperature to 100-110 °C. In some cases, temperatures up to 140 °C (using a solvent like xylenes) may be necessary. Microwave irradiation can also be a powerful tool to rapidly achieve high temperatures.
-
-
Verify Reagent Quality:
-
Question: Are your reagents pure and used in the correct ratios?
-
Action: Boronic acids can degrade over time. Check the purity of your boronic acid by NMR. Ensure your this compound is pure. Use the correct stoichiometry, typically a slight excess of the boronic acid (1.1-1.5 equivalents).
-
Problem 2: Reaction Stalls or Gives Moderate Yield (20-60%)
If your reaction is proceeding but not to completion, further optimization is needed.
Optimization Parameters
| Parameter | Initial Condition | Optimized Condition | Rationale |
| Ligand | XPhos | SPhos or RuPhos | Fine-tuning the steric and electronic properties of the ligand can improve catalytic turnover. |
| Base | K₃PO₄ | Cs₂CO₃ or K-t-BuOK | A stronger or more soluble base can accelerate the transmetalation step. |
| Solvent | Toluene | 1,4-Dioxane or Xylenes | A more polar aprotic solvent or a higher boiling point solvent may be beneficial. |
| Concentration | 0.1 M | 0.05 M - 0.2 M | Varying the concentration can sometimes impact reaction kinetics and solubility. |
| Catalyst Loading | 1-2 mol% | 2-5 mol% | For very challenging substrates, increasing the catalyst loading can improve conversion. |
Experimental Protocols
Below is a general, robust starting protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This should be used as a baseline for your experiments and optimized as needed.
General Protocol for Suzuki Coupling of this compound
Caption: Experimental workflow for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
Anhydrous Toluene (to make a 0.1 M solution with respect to this compound)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Reaction Setup: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed toluene via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and filter through a pad of Celite, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
This technical support guide provides a starting point for troubleshooting and optimizing your Suzuki reactions with the challenging substrate, this compound. Remember that systematic variation of reaction parameters is key to achieving high yields and reproducible results.
preventing homocoupling in Stille reactions of 2-Bromomesitylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Stille reactions involving the sterically hindered substrate, 2-bromomesitylene. The primary focus is on preventing the common side reaction of homocoupling.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of the organostannane reagent is a prevalent side reaction in Stille cross-coupling, leading to the formation of an R²-R² dimer.[1] This issue is often exacerbated with sterically hindered substrates like this compound. The following table summarizes common problems, their potential causes, and recommended solutions to promote the desired cross-coupling product.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of homocoupled product | 1. Slow transmetalation: The rate-determining transmetalation step is sluggish, allowing for competing side reactions.[1] 2. Catalyst decomposition: The Pd(0) catalyst may be unstable under the reaction conditions. 3. Presence of oxygen: Traces of oxygen can promote homocoupling.[2] | 1. Use of Additives: Incorporate additives like CuI, LiCl, or CsF to accelerate transmetalation. CuI can act as a scavenger for free ligands that inhibit this step.[3][4] 2. Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands such as P(t-Bu)₃, PCy₃, or P(o-tol)₃ to stabilize the catalyst and promote oxidative addition.[3][5] 3. Degassing: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[2] |
| Low or no conversion of this compound | 1. Inefficient oxidative addition: The steric hindrance of this compound can impede the initial oxidative addition to the Pd(0) center.[6] 2. Inactive catalyst: The palladium precatalyst may not be efficiently reduced to the active Pd(0) species. | 1. Choice of Catalyst and Ligand: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd₂(dba)₃) with a bulky, electron-rich ligand. The use of (t-Bu₃P)₂Pd has been shown to be effective for hindered substrates.[5] 2. Higher Temperatures: Carefully increase the reaction temperature to overcome the activation barrier for oxidative addition. |
| Formation of unidentified byproducts | 1. Thermal decomposition: Substrates or products may be sensitive to the reaction temperature. 2. Side reactions of functional groups: Other functional groups in the molecule may not be compatible with the reaction conditions. | 1. Optimization of Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and stability. 2. Protecting Groups: If necessary, protect sensitive functional groups prior to the coupling reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is homocoupling a significant problem with this compound in Stille reactions?
A1: this compound is a sterically hindered aryl bromide. The bulky methyl groups ortho to the bromine atom can slow down the oxidative addition and subsequent steps in the catalytic cycle. This sluggishness of the desired cross-coupling pathway provides a greater opportunity for the competing homocoupling of the more reactive organostannane partner to occur.[6]
Q2: How do copper(I) additives like CuI help in preventing homocoupling?
A2: Copper(I) salts are believed to have a synergistic effect in Stille couplings.[4] They can act as co-catalysts, potentially by facilitating the transmetalation step. One proposed mechanism is that CuI scavenges phosphine ligands from the palladium center, creating a more coordinatively unsaturated and reactive palladium species that can undergo transmetalation more rapidly.[3] This acceleration of the desired reaction pathway outcompetes the homocoupling side reaction.
Q3: What is the role of lithium chloride (LiCl) in the reaction?
A3: Lithium chloride is often used to enhance the rate of Stille reactions. It is thought to function by stabilizing the transition state during oxidative addition and can also increase the polarity of the solvent, which may facilitate the transmetalation step.[4]
Q4: Which palladium catalyst and ligand combination is best for a sterically hindered substrate like this compound?
A4: For sterically hindered aryl bromides, catalyst systems with bulky and electron-rich phosphine ligands are generally preferred.[3] A combination of a palladium source like Pd₂(dba)₃ with a ligand such as tri(tert-butyl)phosphine (P(t-Bu)₃) or tricyclohexylphosphine (B42057) (PCy₃) is a good starting point.[7] The use of pre-formed, air-stable catalysts like (t-Bu₃P)₂Pd has also been shown to be highly effective in minimizing side reactions such as homocoupling.[5]
Q5: Can the solvent choice influence the extent of homocoupling?
A5: Yes, the solvent can play a crucial role. Polar aprotic solvents like DMF, NMP, or dioxane are commonly used. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species, thereby influencing the relative rates of cross-coupling and homocoupling. It is often a parameter that requires screening for optimal results.
Experimental Protocols
While a specific, optimized protocol for this compound is highly dependent on the coupling partner, the following general procedure, based on best practices for sterically hindered substrates, can serve as a starting point.
Recommended Protocol for Stille Reaction of this compound
Materials:
-
This compound
-
Organostannane reagent (e.g., Aryl-SnBu₃)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine ligand)
-
Ligand (if using a Pd(II) source, e.g., P(t-Bu)₃)
-
Additive (e.g., CuI, LiCl)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, or toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the palladium catalyst (e.g., 2-5 mol% Pd) and the ligand (e.g., 4-10 mol% if required).
-
Add the additive, for example, CuI (10-20 mol%).
-
Add this compound (1.0 equivalent) and the organostannane reagent (1.1-1.5 equivalents).
-
Add the anhydrous, degassed solvent via cannula.
-
Stir the reaction mixture at the desired temperature (start with a moderate temperature, e.g., 80 °C, and increase if necessary) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up typically involves dilution with an organic solvent, washing with aqueous KF solution (to remove tin byproducts), water, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Key Processes
To better understand the reaction dynamics, the following diagrams illustrate the Stille catalytic cycle, the competing homocoupling pathway, and a logical workflow for troubleshooting.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: A possible pathway for the undesired homocoupling side reaction.
Caption: A troubleshooting workflow for optimizing Stille reactions.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Catalyst Deactivation in 2-Bromomesitylene Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to catalyst deactivation in cross-coupling reactions involving the sterically hindered substrate, 2-bromomesitylene.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound giving low to no yield?
Low yields in coupling reactions with this compound are frequently attributed to the substrate's steric hindrance. The three ortho-methyl groups impede the oxidative addition step, which is often the rate-determining step in palladium-catalyzed cross-coupling cycles.[1][2] This steric bulk can also promote catalyst deactivation pathways that compete with the desired productive cycle. Efficient catalytic systems for such challenging substrates often require specialized, bulky, and electron-rich phosphine (B1218219) ligands to enhance catalyst activity and stability.[2][3]
Common Causes for Low Yield:
-
Suboptimal Ligand Choice: The ligand may not be sterically bulky or electron-rich enough to promote oxidative addition and stabilize the catalytic species.
-
Catalyst Deactivation: The active Pd(0) catalyst may be converting to inactive forms like palladium black or off-cycle complexes.[4][5]
-
Poor Reaction Conditions: Incorrect base, solvent, or temperature can lead to catalyst decomposition or side reactions.
-
Presence of Impurities: Water, oxygen, or impurities in the reagents or solvents can poison the catalyst.[6]
Q2: What are the primary catalyst deactivation pathways for this type of reaction?
In palladium-catalyzed coupling reactions, especially with challenging substrates like this compound, several deactivation pathways can occur. Understanding these pathways is crucial for troubleshooting.
-
Formation of Palladium Black: The active, soluble Pd(0) species can aggregate to form insoluble and catalytically inactive palladium black. This is often promoted by high temperatures or low ligand concentrations.
-
Ligand Degradation: Phosphine ligands, particularly in the presence of base and trace oxygen, can be oxidized or undergo other degradation pathways, leading to loss of the active catalytic complex.
-
Formation of Off-Cycle Complexes: The catalyst can be sequestered into stable, inactive complexes that do not participate in the main catalytic cycle. For example, in Buchwald-Hartwig amination, primary amines can displace the phosphine ligand, forming dormant palladium complexes that may require heat to reactivate.[5]
-
β-Hydride Elimination: In couplings involving alkyl partners, β-hydride elimination can be a significant side reaction that competes with reductive elimination, leading to undesired byproducts and catalyst deactivation.[2][3]
Below is a diagram illustrating the competition between the productive catalytic cycle and common deactivation pathways.
Caption: Catalyst cycle vs. deactivation pathways.
Q3: Which ligands and catalyst systems are most effective for coupling this compound?
The choice of ligand is critical for the success of coupling reactions with sterically hindered aryl halides. Highly active catalyst systems typically use bulky, electron-rich phosphine ligands that promote the difficult oxidative addition step and stabilize the palladium center.
Recommended Ligand Classes:
-
Dialkylbiaryl Phosphines: Ligands like SPhos, XPhos, and BrettPhos are known for their high activity in coupling sterically demanding substrates. Their bulk favors the formation of monoligated palladium species, which are highly active.[3]
-
Josiphos Ligands: Certain bidentate phosphine ligands from the Josiphos family have shown effectiveness in challenging amination reactions.[4]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong electron donors and can form very stable palladium complexes, sometimes offering an alternative to phosphine ligands.[7]
| Catalyst System Component | Example | Rationale for Use with this compound |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common sources for generating the active Pd(0) catalyst in situ.[1][8] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are often required. The choice depends on the specific coupling reaction (e.g., Suzuki vs. Buchwald-Hartwig). |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated aprotic solvents are standard. |
Troubleshooting Guide
This guide provides a systematic workflow to diagnose and resolve issues related to catalyst deactivation.
Problem: Reaction is stalled or shows low conversion.
Caption: Troubleshooting workflow for low conversion.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for optimization. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add this compound (1.0 equiv), the boronic acid partner (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
-
Reaction Setup:
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, deoxygenated solvent (e.g., Toluene, 0.1 M concentration relative to the limiting reagent) via syringe.
-
-
Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS by periodically taking aliquots.
-
-
Workup:
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Hot Filtration Test to Identify Catalyst Leaching
This test helps determine if the active catalyst is homogeneous (dissolved) or heterogeneous (solid particles). This is particularly useful if you are using a supported catalyst or if you suspect palladium black is the active species.
-
Run the Reaction: Set up the coupling reaction as described in Protocol 1. Allow it to proceed until approximately 20-40% conversion is achieved.
-
Filtration:
-
While hot and under an inert atmosphere, quickly filter the reaction mixture through a pre-warmed, fine-porosity filter (e.g., a cannula filter or a syringe filter) into a second pre-heated, oven-dried Schlenk flask. This separates the soluble components from any solid particles.
-
-
Continue Reaction:
-
Allow the filtrate (the liquid portion) to continue stirring at the same reaction temperature.
-
Separately, you can add fresh solvent to the original flask containing the filtered solids and continue heating.
-
-
Analysis:
-
Scenario A (Homogeneous Catalysis): If the reaction in the filtrate continues to progress, the active catalyst is soluble.
-
Scenario B (Heterogeneous Catalysis): If the reaction in the filtrate stops, but the reaction in the original flask (with added solvent) continues, the active catalyst is a solid (heterogeneous). This indicates that any observed palladium black might be catalytically active, or that the intended soluble catalyst has precipitated.[9]
-
Catalyst Regeneration
Q4: Is it possible to regenerate a palladium catalyst that has been deactivated?
Regeneration of palladium catalysts is often complex and highly dependent on the deactivation mechanism.
-
For Heterogeneous Catalysts (e.g., Pd on Carbon): If deactivation is due to coking or fouling (blockage of active sites by organic residues), regeneration can sometimes be achieved.[6][10] This typically involves carefully controlled oxidation (burning off the coke) or washing with specific solvents. However, these harsh conditions can also lead to sintering (aggregation) of the palladium nanoparticles, which permanently reduces activity.[10]
-
For Homogeneous Catalysts: Regeneration is generally not feasible in a laboratory setting. Once the catalyst has decomposed to palladium black or formed stable off-cycle complexes, it is difficult to convert it back to the active Pd(0) species within the reaction mixture. The most practical approach is to prevent deactivation in the first place through careful optimization of ligands and reaction conditions. In industrial processes, the palladium from the reaction mixture is often recovered and sent for refining.[11]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromomesitylene
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of 2-Bromomesitylene in common chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection particularly critical for reactions involving this compound?
A1: The two ortho-methyl groups on this compound create significant steric hindrance around the bromine atom. This steric bulk can impede the approach of reagents and catalysts, often requiring more forcing reaction conditions. The solvent plays a pivotal role by:
-
Influencing Reaction Kinetics: A suitable solvent can stabilize transition states, lowering the activation energy for sterically demanding steps like oxidative addition in cross-coupling reactions.
-
Ensuring Solubility: The solvent must effectively dissolve this compound, the catalyst, base, and other reagents to ensure a homogeneous reaction mixture, which is crucial for efficient reactivity.
-
Determining Reaction Temperature: The boiling point of the solvent sets the upper limit for the reaction temperature. Higher temperatures are often necessary to overcome the steric hindrance of this compound.
Q2: What are the recommended solvents for preparing the Grignard reagent from this compound?
A2: Anhydrous ether solvents are essential for the formation of Grignard reagents.[1] The most common choices are:
-
Diethyl ether (Et₂O): A standard and effective solvent for Grignard reagent formation.
-
Tetrahydrofuran (THF): As a more polar solvent, THF can better stabilize the Grignard reagent.[2][3] Its higher boiling point (66 °C vs. 34.6 °C for diethyl ether) can be beneficial for initiating the reaction with the less reactive this compound.[2]
Q3: For Suzuki-Miyaura coupling reactions with this compound, which solvent systems are generally most effective?
A3: Aprotic solvents are typically the go-to choice for Suzuki-Miyaura couplings with sterically hindered substrates like this compound.[4] Effective systems often include:
-
Toluene (B28343), Dioxane, or Tetrahydrofuran (THF): These are frequently used, often in a biphasic system with an aqueous solution of a base such as potassium phosphate (B84403) or sodium carbonate.[5][6] The water helps to dissolve the inorganic base.
-
High-Boiling Aromatic Solvents: For particularly challenging couplings, solvents with higher boiling points, such as xylenes, may be required to facilitate the reaction at elevated temperatures.[6]
Q4: What solvent considerations are important for Sonogashira coupling reactions with this compound?
A4: The choice of solvent in Sonogashira couplings can have a pronounced effect on both the reaction rate and the final yield.[7] Key considerations include:
-
Amine as Solvent: The amine base required for the reaction (e.g., triethylamine (B128534) or diisopropylamine) can often serve as the solvent or a co-solvent.[8]
-
Aprotic Solvents: THF and DMF are common choices.[8][9] However, be aware that coordinating solvents like DMF can sometimes slow down the reaction by competing with the phosphine (B1218219) ligands for a place on the palladium catalyst.[7]
-
Non-Polar Solvents: In certain copper-free Sonogashira protocols, non-polar solvents like toluene have proven to be highly effective.[7]
Troubleshooting Guides
Issue: Low or No Yield in Grignard Reagent Formation
| Possible Cause | Troubleshooting Step |
| Inactive Magnesium Surface | The magnesium turnings may be coated with a passivating layer of magnesium oxide. Activate the surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] |
| Presence of Moisture | Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is conducted under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents.[1] |
| Sluggish Reaction Initiation | The steric hindrance of this compound can make the reaction slow to start. Consider adding a more reactive alkyl halide, such as ethyl bromide, as an "entrainer" to initiate the reaction. |
| Poor Solvent Quality | Use freshly opened or distilled anhydrous ether. Old bottles of ether can absorb moisture and form peroxides, both of which will quench the Grignard reagent. |
Issue: Low Yield in Suzuki-Miyaura Cross-Coupling
| Possible Cause | Troubleshooting Step |
| Inefficient Catalytic Cycle | The steric bulk of this compound can hinder the oxidative addition and reductive elimination steps. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate these steps.[4] |
| Poor Reagent Solubility | If the reaction mixture is not homogeneous, the reaction rate will be slow. Ensure your chosen solvent system effectively dissolves all components. For biphasic systems (e.g., toluene/water), vigorous stirring is essential.[5][6] |
| Catalyst Decomposition | Palladium catalysts can be sensitive to air, especially at elevated temperatures. Ensure the reaction mixture is thoroughly degassed before heating. |
| Suboptimal Base/Solvent Pairing | The effectiveness of a base can depend on the solvent. For hindered substrates, strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in solvents like dioxane or toluene are often successful.[4] |
Issue: Prevalent Side Reactions in Sonogashira Coupling
| Possible Cause | Troubleshooting Step |
| Alkyne Homocoupling (Glaser Coupling) | This is a common side reaction, particularly in the presence of oxygen. Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction. |
| Catalyst Decomposition | The appearance of a black precipitate (palladium black) indicates catalyst decomposition. Ensure strictly anaerobic conditions and consider using a suitable phosphine ligand to stabilize the active palladium species. |
| Solvent Interference | If using a polar aprotic solvent like DMF and experiencing low yields, the solvent may be interfering with the catalyst.[7] Consider switching to a non-coordinating solvent like toluene or using the amine base as the solvent.[7] |
Data Presentation
Table 1: Effect of an Entrainer on the Yield of Mesitoic Acid from the Grignard Reaction of this compound in Diethyl Ether
| Entrainer | Yield of Mesitoic Acid (%) | Note | Reference |
| Ethyl Bromide (2 equiv.) | 81-82 (crude) | Reaction initiates readily. | [10] |
| None | 61-66 (overall) | Reaction is reported to be very slow. | [10] |
Experimental Protocols
Protocol 1: Formation of 2,4,6-Trimethylphenylmagnesium Bromide in Diethyl Ether
This protocol is adapted from a literature procedure for the synthesis of mesitoic acid and is intended for illustrative purposes. Users should consult the original source and adapt it to their specific needs and safety protocols.[10]
Materials:
-
This compound (1.0 mole)
-
Magnesium turnings (3.5 gram-atoms)
-
Ethyl bromide (2.0 moles, as entrainer)
-
Anhydrous diethyl ether
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), charge a dry three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel with the magnesium turnings and 150 mL of anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution of this compound and ethyl bromide in 1 L of anhydrous diethyl ether.
-
With vigorous stirring, add approximately 25 mL of the halide solution to the magnesium. The reaction should initiate, as evidenced by gentle refluxing.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady reflux, typically over 1.5 hours. Use external cooling if the reaction becomes too vigorous.
-
After the addition is complete, heat the mixture to reflux for an additional 30 minutes to ensure the reaction goes to completion.
-
The resulting solution of 2,4,6-trimethylphenylmagnesium bromide is ready for use in subsequent steps.
Mandatory Visualization
Caption: Experimental workflow for reactions involving this compound.
References
- 1. adichemistry.com [adichemistry.com]
- 2. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. books.lucp.net [books.lucp.net]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Base Selection for Suzuki Coupling of 2-Bromomesitylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 2-Bromomesitylene. Given the steric hindrance posed by the ortho-methyl groups of the mesitylene (B46885) moiety, proper base selection is critical for achieving high reaction yields and minimizing side products.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical for the Suzuki coupling of a sterically hindered substrate like this compound?
A1: In the Suzuki-Miyaura coupling, the base plays a crucial role in the transmetalation step of the catalytic cycle.[1][2][3] Its primary function is to activate the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate intermediate.[1][4] This boronate then transfers its organic group to the palladium center. With a sterically hindered substrate like this compound, both the oxidative addition and the transmetalation steps can be slow. A carefully chosen base can significantly accelerate the transmetalation, thereby increasing the overall reaction rate and yield. An inappropriate base may be too weak to facilitate this step effectively or may lead to undesired side reactions.
Q2: What are the most common side reactions I might encounter with a poor choice of base, and how can I minimize them?
A2: A common side reaction is the protodeboronation of the boronic acid, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is often exacerbated by the presence of excess water or a base that is too strong or not suitable for the specific reaction conditions. Homocoupling of the boronic acid is another potential side reaction. To minimize these, ensure your reaction is performed under an inert atmosphere to prevent oxygen from degrading the catalyst, and screen different bases to find one that promotes the desired cross-coupling over side reactions.[5][6][7][8]
Q3: Are there any general trends for base effectiveness in sterically hindered Suzuki couplings?
A3: Yes, for sterically hindered substrates, stronger, non-nucleophilic inorganic bases are often more effective than weaker ones. Bases like potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (t-BuOK) are frequently employed with success.[9] The choice between them can depend on the specific boronic acid partner, the solvent system, and the reaction temperature. Organic bases are generally less effective in these systems.
Q4: Can the choice of solvent influence the effectiveness of the base?
A4: Absolutely. The solubility of the inorganic base in the reaction medium is a critical factor.[5] Many Suzuki couplings are run in a biphasic system, often a mixture of an organic solvent (like toluene, dioxane, or THF) and water.[10] The water helps to dissolve the inorganic base, facilitating its role in the catalytic cycle. The choice of organic solvent can also influence the reaction rate and yield, so it is often beneficial to screen both the base and the solvent system concurrently.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Ineffective base for the sterically hindered substrate. | Screen a panel of bases, starting with those known to be effective for hindered couplings such as K₃PO₄, Cs₂CO₃, or t-BuOK. |
| Poor solubility of the base in the reaction solvent. | If using an inorganic base, ensure a small amount of water is present in the solvent system (e.g., dioxane/water 4:1) to aid dissolution.[10] | |
| Catalyst deactivation. | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[5] | |
| Significant Homocoupling of Boronic Acid | The rate of transmetalation is slow compared to homocoupling. | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃) to accelerate the transmetalation step. |
| Suboptimal catalyst system. | Consider using a more robust ligand that is well-suited for sterically demanding substrates. | |
| Protodeboronation of Boronic Acid | The base is too harsh or there is excess water. | Try a milder base like K₂CO₃ or use anhydrous conditions if appropriate for your system. Ensure your boronic acid is of high quality. |
| Reaction Stalls Before Completion | The base is being consumed or is losing its effectiveness over time. | Ensure you are using a sufficient stoichiometric excess of the base (typically 2-3 equivalents). |
| Product inhibition of the catalyst. | This can sometimes occur with hindered products. Try a higher catalyst loading or a different ligand. |
Data Presentation: Base Screening for a Model Reaction
The following table summarizes typical results from a base screening experiment for the Suzuki coupling of this compound with Phenylboronic Acid. These are representative yields and may vary based on specific reaction conditions.
| Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| K₃PO₄ | Dioxane/H₂O (4:1) | 100 | ~85-95% | Generally a reliable and effective base for this type of coupling. |
| Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | ~80-90% | Another strong contender, often used for challenging couplings. |
| t-BuOK | Toluene (anhydrous) | 110 | ~75-85% | A strong base that can be very effective, but may require anhydrous conditions. |
| K₂CO₃ | Dioxane/H₂O (4:1) | 100 | ~40-60% | Often less effective for sterically hindered substrates compared to K₃PO₄ or Cs₂CO₃. |
| Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | ~30-50% | Typically provides lower yields in this context. |
| Et₃N | Toluene (anhydrous) | 110 | <10% | Organic bases are generally not effective for this transformation. |
Experimental Protocols
General Protocol for Base Screening in the Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a starting point and may require optimization for different boronic acid partners.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Selected base (e.g., K₃PO₄, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and the selected base (2.0-3.0 eq.).
-
Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.2 M with respect to the this compound.
-
Place the reaction flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. wwjmrd.com [wwjmrd.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
Technical Support Center: Scale-Up of Reactions Involving 2-Bromomesitylene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scale-up of chemical reactions involving 2-Bromomesitylene.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: this compound, also known as 2-Bromo-1,3,5-trimethylbenzene, is a sterically hindered aryl bromide. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 576-83-0 | |
| Molecular Formula | C₉H₁₁Br | [1] |
| Molecular Weight | 199.09 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 225 °C (lit.) | |
| Melting Point | 2 °C (lit.) | |
| Density | 1.301 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.552 (lit.) | |
| Solubility | Soluble in organic solvents, less soluble in water. | [2] |
Q2: What are the primary safety hazards associated with this compound?
A2: this compound is classified as an irritant. Key hazards include:
-
Eye Irritation (H319) : Causes serious eye irritation.[1][3]
-
Respiratory Irritation (H335) : May cause respiratory irritation.[1][3]
Always handle this compound in a well-ventilated area, such as a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][4]
Q3: What common impurities might be present in commercial this compound and how can they affect my reaction?
A3: The synthesis of this compound from mesitylene (B46885) can sometimes result in impurities. One potential impurity is a side-chain halogenated derivative, which can be more reactive than this compound itself.[5] The presence of unreacted mesitylene or isomers could also affect reaction stoichiometry. It is recommended to use a high-purity grade (e.g., 98% or higher) for scale-up to ensure reproducibility. Some procedures recommend a treatment with sodium ethoxide to remove any traces of side-chain halogen derivatives.[5]
Troubleshooting Guides
Grignard Reagent Formation
Q1: My Grignard reaction with this compound is sluggish or fails to initiate upon scale-up. What can I do?
A1: This is a common issue due to the steric hindrance of the mesityl group, which slows down the reaction with magnesium metal.[6]
-
Activation of Magnesium: Ensure the magnesium turnings are fresh and dry. Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can help initiate the reaction.[7]
-
Use of an Entrainer: The most effective method for this specific substrate is to use an entrainer like ethyl bromide. The more reactive ethyl bromide initiates the Grignard formation, which then helps the this compound to react. Using 1-2 equivalents of ethyl bromide can significantly improve the reaction rate and yield.[6]
-
Solvent Choice: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential.[8][9] THF is often a better solvent for stabilizing the Grignard reagent.[7]
-
Temperature Control: While some initial heating might be necessary, excessive temperatures can promote side reactions like Wurtz coupling.[8] Once initiated, the reaction is exothermic and may require cooling to maintain a controlled reflux.[6][10]
Q2: I'm observing a significant amount of a dimeric byproduct (bimesityl) in my Grignard reaction. How can I minimize this?
A2: The formation of bimesityl (B1605842) is likely due to Wurtz coupling, a common side reaction in Grignard synthesis.[8][11] This can be exacerbated on a larger scale.
-
Controlled Addition: Add the this compound solution slowly to the magnesium suspension. This maintains a low concentration of the aryl bromide in the presence of the already-formed Grignard reagent, minimizing the coupling side reaction.[11]
-
Maintain Moderate Temperature: High local temperatures can favor the Wurtz reaction. Ensure efficient stirring and cooling to dissipate the heat generated during the exothermic reaction.
-
Continuous Flow Processing: For larger scales, consider a continuous flow reactor. This technology offers superior control over temperature and residence time, which can significantly reduce the formation of Wurtz coupling byproducts.[11]
Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling reaction with this compound gives low yields, even with standard catalysts. Why is this happening?
A1: The significant steric hindrance from the two ortho-methyl groups on this compound makes the coupling challenging.[12][13][14] The bulky substrate hinders the oxidative addition step and the subsequent reductive elimination in the catalytic cycle.
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. You need a catalyst system designed for sterically hindered substrates.
-
Palladium Precatalyst: Use a modern, air-stable palladium precatalyst (e.g., Pd₂(dba)₃).[15][16]
-
Bulky Ligands: Employ bulky, electron-rich phosphine (B1218219) ligands. These promote the reductive elimination step and stabilize the active palladium species. Good choices include tri(cyclohexyl)phosphine (PCy₃), SPhos, or XPhos.[15]
-
-
Base and Solvent: The choice of base and solvent is critical.
-
Base: Stronger, non-nucleophilic bases are often required. Potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) are common choices.[15]
-
Solvent: Aprotic polar solvents like dioxane or toluene, often with a small amount of water, are typically used.[15][16]
-
-
Reaction Temperature: Higher temperatures are generally needed to overcome the activation energy barrier caused by steric hindrance. Refluxing in dioxane (101 °C) is a common starting point.
Lithiation Reactions
Q1: When attempting a lithium-halogen exchange with this compound, I get low yields and significant debromination. What is the cause?
A1: This outcome suggests that the generated mesityllithium (B1247292) is being quenched by a proton source before it can react with your electrophile.[17]
-
Strictly Anhydrous Conditions: All glassware must be rigorously flame-dried under vacuum, and all solvents and reagents must be scrupulously dried.[18] Trace amounts of water are a common cause of failure.
-
Low Temperature: Lithium-halogen exchange is typically very fast, even at low temperatures. Perform the reaction at -78 °C (dry ice/acetone bath) to minimize side reactions and prevent the decomposition of the organolithium reagent.[19]
-
Reagent Purity: Ensure the purity of your this compound and the organolithium reagent (e.g., n-BuLi or t-BuLi). Titrate your organolithium solution before use to determine its exact concentration.
-
Addition Order: Add the organolithium reagent slowly to the solution of this compound at low temperature. After the exchange is complete, add the electrophile to the generated mesityllithium solution, also at low temperature.
Experimental Protocols
Protocol 1: Scale-Up of Mesitylmagnesium Bromide Synthesis (Grignard Reaction)
This protocol is adapted from Organic Syntheses and is designed for a 1-mole scale.[6] A thorough risk assessment should be performed before conducting any reaction.[5][6]
Materials:
-
This compound (199 g, 1 mole)
-
Magnesium turnings (85.0 g, 3.5 gram-atoms)
-
Ethyl bromide (218 g, 2 moles)
-
Anhydrous diethyl ether (approx. 1.5 L)
-
Dry Ice (for quenching)
-
20% Hydrochloric acid
Equipment:
-
Dry 2-L three-necked flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube
-
Dropping funnel
Procedure:
-
Setup: Assemble the flame-dried glassware. Place the magnesium turnings and 150 mL of dry ether in the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (199 g) and ethyl bromide (218 g) in 1 L of dry ether.
-
Initiation: Start the stirrer and add approximately 25 mL of the halide solution from the dropping funnel to the magnesium. The reaction should begin almost immediately, evidenced by bubbling and warming.
-
Addition: Add the remaining halide solution dropwise over 1.25–1.5 hours. The addition rate should be controlled to maintain a vigorous reflux. Use external cooling (e.g., a water bath) if necessary to prevent the reaction from becoming too rapid.
-
Completion: After the addition is complete, heat the mixture to maintain reflux for an additional 30 minutes to ensure the reaction goes to completion.
-
Work-up (Example for Mesitoic Acid): Cool the reaction mixture. Decant the Grignard solution from the excess magnesium into a separate flask containing crushed Dry Ice for carboxylation.
Yield Comparison:
| Condition | Yield of Mesitoic Acid | Reference |
| With 2 equivalents of ethyl bromide | 81–82% | [6] |
| Without ethyl bromide | 61–66% | [6] |
Visualizations
Diagram 1: Troubleshooting Grignard Reaction Initiation
Caption: Troubleshooting workflow for initiating a Grignard reaction with this compound.
Diagram 2: Key Factors for Successful Suzuki Coupling
Caption: Critical parameters for overcoming steric hindrance in Suzuki coupling reactions.
Diagram 3: General Workflow for Safe Reaction Scale-Up
Caption: A phased approach to safely scaling up chemical reactions.
References
- 1. This compound | C9H11Br | CID 68473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 576-83-0: Mesityl bromide | CymitQuimica [cymitquimica.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. ijpsm.com [ijpsm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Synthesis of 2-Bromomesitylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromomesitylene.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical reaction for the synthesis of this compound?
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of mesitylene (B46885) (1,3,5-trimethylbenzene) with bromine (Br₂).[1] The reaction is often carried out in a solvent like carbon tetrachloride.[2]
(CH₃)₃C₆H₃ + Br₂ → (CH₃)₃C₆H₂Br + HBr [1]
Q2: What are the most common impurities encountered during the synthesis of this compound?
The primary impurities in this compound synthesis are typically other brominated mesitylene derivatives.[3] Due to the high reactivity of the mesitylene ring, polybromination is a common side reaction, leading to the formation of di- and tri-brominated products.[3] Under certain conditions, such as the presence of radical initiators or UV light, side-chain bromination on the methyl groups can also occur.[3][4]
Q3: Which analytical techniques are recommended for identifying and quantifying impurities in a this compound sample?
A range of modern analytical techniques can be employed for impurity profiling.[5][6][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both identifying and quantifying the components in the reaction mixture.[3][5] Other valuable techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of impurities.[5][7][8]
Troubleshooting Guide
Problem 1: My final product is contaminated with polybrominated species (dibromo- and tribromomesitylene).
-
Cause: The high reactivity of the mesitylene ring can easily lead to over-bromination.[3] This is often exacerbated by suboptimal reaction conditions such as incorrect stoichiometry or prolonged reaction times.
-
Solution:
-
Control Stoichiometry: Carefully control the molar ratio of bromine to mesitylene. A slight excess of mesitylene can help to minimize polybromination.
-
Optimize Reaction Conditions: Maintain a low reaction temperature (e.g., using an ice bath) during the addition of bromine to moderate the reaction rate.[2]
-
Purification: Utilize fractional distillation under reduced pressure to separate this compound from higher-boiling polybrominated impurities.[2]
-
Problem 2: I have detected side-chain brominated impurities in my product.
-
Cause: Side-chain bromination is a radical-mediated process and can occur if the reaction is exposed to UV light or if radical initiators are present.[3][4]
-
Solution:
-
Exclude Light: Perform the reaction in the dark or in a flask protected from light to prevent photochemical radical formation.[9]
-
Avoid Radical Initiators: Ensure that no unintended radical initiators are present in the reaction mixture.
-
Chemical Treatment: Traces of side-chain halogen derivatives can be removed by treating the crude product with sodium ethoxide.[2]
-
Problem 3: My product is acidic and contains residual bromine.
-
Cause: The reaction produces hydrogen bromide (HBr) as a byproduct, and unreacted bromine may remain.[1]
-
Solution:
-
Aqueous Wash: Wash the crude product with water to remove the bulk of the HBr.
-
Base Wash: Subsequently, wash with a dilute sodium hydroxide (B78521) solution to neutralize any remaining HBr.[2]
-
Reducing Agent Wash: A wash with a dilute solution of a reducing agent, such as sodium bisulfite, can be used to remove excess bromine.
-
Quantitative Data on Impurity Reduction
The following table summarizes typical impurity levels before and after purification by fractional distillation.
| Compound | Boiling Point (°C at 16-17 mmHg) | Typical % in Crude Product | Typical % After Fractional Distillation |
| Mesitylene | ~59 | Variable (Excess Reactant) | < 0.5% |
| This compound | 105-107 | 85-90% | >98% |
| Dibromomesitylene | >120 | 5-10% | < 1% |
| Tribromomesitylene | >140 | 1-5% | < 0.5% |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve mesitylene in carbon tetrachloride.
-
Cool the flask in an ice-salt bath to below 10°C.[2]
-
Slowly add a solution of bromine in carbon tetrachloride via the dropping funnel while maintaining the temperature between 10-15°C.[2]
-
After the addition is complete, allow the mixture to stand at room temperature for one hour.[2]
-
Proceed to the purification protocol.
Protocol 2: Purification of this compound
-
Wash the reaction mixture with water, followed by two washes with a 20% sodium hydroxide solution.[2]
-
Separate the organic layer and dry it over anhydrous calcium chloride.[2]
-
Filter the solution and remove the carbon tetrachloride by distillation.[2]
-
Perform fractional distillation of the residue under reduced pressure. Collect the fraction boiling at 105-107°C at 16-17 mmHg.[2]
Protocol 3: GC-MS Analysis of Impurities
-
Sample Preparation: Dilute a small aliquot of the crude or purified product in a suitable solvent (e.g., dichloromethane).
-
Injection: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
GC Program: Use a temperature program that allows for the separation of mesitylene, this compound, and polybrominated species. A typical program might start at 100°C and ramp up to 250°C.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-500.
-
Data Analysis: Identify the components based on their retention times and mass spectra. Quantify the relative amounts of each component by integrating the peak areas.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Potential impurity formation pathways in this compound synthesis.
References
- 1. Mesityl bromide - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Strategies for Activating the C-Br Bond in 2-Bromomesitylene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for activating the C-Br bond in the sterically hindered substrate, 2-bromomesitylene.
Frequently Asked Questions (FAQs)
Q1: Why is activating the C-Br bond in this compound challenging?
A1: The primary challenge arises from the steric hindrance imposed by the two ortho-methyl groups. These groups shield the carbon-bromine bond, making it difficult for reagents and catalysts to access the reaction center. This steric bulk can hinder key steps in many reactions, such as oxidative addition in palladium-catalyzed cross-coupling, or the approach of a nucleophile.
Q2: What are the most common strategies for activating the C-Br bond in this compound?
A2: The most common and effective strategies include:
-
Formation of Organometallic Reagents:
-
Grignard Reagent Formation (followed by reaction with an electrophile or use in Kumada coupling).
-
Lithium-Halogen Exchange (to form an aryllithium species).
-
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling (with boronic acids/esters).
-
Buchwald-Hartwig Amination (with amines).
-
Sonogashira Coupling (with terminal alkynes).
-
Negishi Coupling (with organozinc reagents).
-
Kumada Coupling (with Grignard reagents).
-
Q3: I am observing a significant amount of debromination (hydrodehalogenation) in my cross-coupling reaction. What causes this and how can I minimize it?
A3: Debromination, the replacement of the bromine atom with a hydrogen atom, is a common side reaction. It is often caused by the presence of a palladium-hydride (Pd-H) species in the catalytic cycle. Factors that promote the formation of Pd-H species include certain bases and solvents, as well as high reaction temperatures. To minimize debromination, consider optimizing your reaction conditions by screening different bases, solvents, and ligands, and by using the lowest effective temperature.
Q4: What is "palladium black" and how can I prevent its formation?
A4: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the active palladium catalyst to form palladium metal. This leads to catalyst deactivation and low reaction yields. To prevent this, ensure a strictly inert atmosphere to exclude oxygen, use high-purity and dry solvents, and consider using more stable palladium precatalysts or ligands that can better stabilize the active catalytic species.
Troubleshooting Guides
Issue 1: Low or No Yield in Grignard Reagent Formation
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Reaction fails to initiate. | 1. Inactive magnesium surface due to an oxide layer. 2. Presence of moisture in glassware or solvent. 3. Low reactivity of this compound. | 1. Activate magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane. 2. Thoroughly flame-dry all glassware under vacuum and use anhydrous solvents. 3. Use an initiator such as ethyl bromide to start the reaction.[1] |
| Low yield of the Grignard reagent. | 1. Wurtz-type homocoupling of this compound. 2. Incomplete reaction. 3. Quenching of the Grignard reagent by adventitious water or acidic protons. | 1. Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the aryl bromide. 2. Ensure all magnesium has reacted; consider extending the reaction time. 3. Maintain strictly anhydrous conditions throughout the reaction and workup. |
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Low conversion of this compound. | 1. Inefficient oxidative addition due to steric hindrance. 2. Deactivated catalyst. 3. Suboptimal reaction conditions. | 1. Use bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos, SPhos) to promote oxidative addition. 2. Use a fresh batch of catalyst or a more stable precatalyst. Ensure a strictly inert atmosphere. 3. Screen different bases, solvents, and reaction temperatures. For sterically hindered substrates, higher temperatures may be required. |
| Significant formation of homocoupled byproducts. | 1. Presence of oxygen, which can promote the homocoupling of organometallic reagents. 2. Decomposition of the catalyst. | 1. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen). 2. Use a more stable catalyst system or lower the reaction temperature. |
| Debromination of this compound. | 1. Formation of palladium-hydride species. 2. High reaction temperatures. | 1. Screen different bases and solvents. 2. Attempt the reaction at a lower temperature with a more active catalyst system. |
Data Presentation: Comparison of C-Br Bond Activation Strategies
| Strategy | Typical Reagents & Conditions | Reported Yield Range | Key Advantages | Common Challenges |
| Grignard Reagent Formation | Mg, THF or Et₂O, often with an initiator (e.g., I₂, ethyl bromide) | 61-82% (for subsequent carboxylation)[1] | Versatile intermediate for various transformations. | Slow reaction, requires activation, sensitive to moisture and protic functional groups. |
| Lithium-Halogen Exchange | n-BuLi or t-BuLi, THF or Et₂O, low temperature (-78 °C) | Generally high conversion, but yield of final product depends on the electrophile. | Rapid reaction even at low temperatures, useful for introducing a variety of functional groups. | Requires cryogenic temperatures, organolithium reagents are highly reactive and basic. |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., Toluene, Dioxane/H₂O) | Moderate to high, but highly dependent on catalyst and ligand. | High functional group tolerance, commercially available reagents. | Slow oxidative addition with sterically hindered substrates, potential for boronic acid decomposition. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), bulky phosphine ligand (e.g., XPhos), strong base (e.g., NaOtBu), solvent (e.g., Toluene, Dioxane) | Moderate to high, catalyst system is crucial. | Forms C-N bonds efficiently, broad substrate scope. | Requires specialized and often expensive ligands, sensitive to air and moisture. |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, base (e.g., Et₃N), solvent (e.g., THF, DMF) | Moderate to high, copper-free protocols can reduce side reactions. | Direct formation of C(sp²)-C(sp) bonds. | Homocoupling of the alkyne (Glaser coupling) is a common side reaction. |
| Negishi Coupling | Organozinc reagent, Pd or Ni catalyst. | Generally good to excellent. | High reactivity and functional group tolerance. | Organozinc reagents are often prepared in situ and can be sensitive to air and moisture. |
| Kumada Coupling | Grignard reagent, Ni or Pd catalyst. | Good to excellent. | Utilizes readily available Grignard reagents. | Limited functional group tolerance due to the high reactivity of the Grignard reagent.[1] |
Experimental Protocols
Protocol 1: Grignard Reagent Formation from this compound and subsequent Carboxylation
-
Materials: this compound, magnesium turnings, ethyl bromide, anhydrous diethyl ether, dry ice, 20% hydrochloric acid.
-
Procedure:
-
To a dry three-necked flask equipped with a stirrer, condenser, and dropping funnel, add magnesium turnings and anhydrous diethyl ether.
-
Prepare a solution of this compound and ethyl bromide in anhydrous diethyl ether.
-
Add a small portion of the halide solution to the magnesium suspension to initiate the reaction.
-
Once the reaction begins (indicated by gentle reflux), add the remaining halide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the reaction mixture and decant the Grignard solution onto crushed dry ice with stirring.
-
After the excess dry ice has sublimed, add 20% hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesitoic acid.[1]
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions of this compound.
Caption: A troubleshooting workflow for low yields in cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Validation & Comparative
A Comparative Guide to GC-MS Analysis of 2-Bromomesitylene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) data for the reaction products of 2-Bromomesitylene in three common cross-coupling reactions: Grignard-type coupling, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. This document is intended to assist researchers in identifying expected products, potential byproducts, and in developing analytical methods for reaction monitoring and product characterization.
Comparison of Reaction Products by GC-MS
The following tables summarize the expected GC-MS data for the major products and byproducts of the specified reactions of this compound. Please note that retention times are dependent on the specific GC column and analytical conditions and should be considered relative. Mass spectral data (m/z) are provided for the most characteristic ions.
Table 1: Grignard-Type Coupling with Benzaldehyde
This reaction involves the formation of a Grignard reagent from this compound, which then reacts with benzaldehyde. A common byproduct is the Wurtz coupling product, 2,2',4,4',6,6'-Hexamethylbiphenyl.
| Compound Name | Role | Expected Retention Time (Relative) | Key Mass Spectral Fragments (m/z) |
| This compound | Starting Material | Low | 198/200 (M/M+2), 119, 91 |
| Benzaldehyde | Reagent | Very Low | 106 (M+), 105, 77 |
| (2,4,6-Trimethylphenyl)phenylmethanol | Major Product | High | 226 (M+), 208, 119, 105, 91, 77 |
| 2,2',4,4',6,6'-Hexamethylbiphenyl | Byproduct | Very High | 238 (M+), 223, 119 |
Table 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
This palladium-catalyzed cross-coupling reaction forms a biaryl product.
| Compound Name | Role | Expected Retention Time (Relative) | Key Mass Spectral Fragments (m/z) |
| This compound | Starting Material | Low | 198/200 (M/M+2), 119, 91 |
| Phenylboronic Acid | Reagent | - (Often not observed by GC-MS) | - |
| 2,4,6-Trimethylbiphenyl | Major Product | Medium | 196 (M+), 181, 165 |
| Mesitylene | Byproduct (Proto-deboronation) | Very Low | 120 (M+), 105, 91 |
| Biphenyl | Byproduct (Homocoupling of Phenylboronic Acid) | Medium-Low | 154 (M+), 77 |
| 2,2',4,4',6,6'-Hexamethylbiphenyl | Byproduct (Homocoupling of this compound) | Very High | 238 (M+), 223, 119 |
Table 3: Buchwald-Hartwig Amination with Aniline
This palladium-catalyzed reaction forms a C-N bond, yielding a diarylamine.
| Compound Name | Role | Expected Retention Time (Relative) | Key Mass Spectral Fragments (m/z) |
| This compound | Starting Material | Low | 198/200 (M/M+2), 119, 91 |
| Aniline | Reagent | Low | 93 (M+), 66 |
| N-(2,4,6-trimethylphenyl)aniline | Major Product | High | 211 (M+), 196, 180 |
| Mesitylene | Byproduct (Hydrodehalogenation) | Very Low | 120 (M+), 105, 91 |
Experimental Protocols
The following are generalized experimental protocols for sample preparation and GC-MS analysis. These should be optimized for the specific instrumentation and reaction conditions.
Sample Preparation for GC-MS Analysis
-
Quenching the Reaction: At the desired time point, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Dilution: Dilute the aliquot with a suitable solvent (e.g., 1 mL of diethyl ether or ethyl acetate).
-
Washing: Wash the diluted sample with 1 mL of water or a saturated aqueous solution of sodium bicarbonate to remove inorganic salts and polar reagents.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filtration and Transfer: Filter the dried solution and transfer it to a GC vial for analysis.
GC-MS Instrumental Parameters
A typical GC-MS method for the analysis of these aromatic compounds is outlined below.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 80 °C, hold for 2 min |
| Ramp 1 | 10 °C/min to 200 °C, hold for 2 min |
| Ramp 2 | 20 °C/min to 300 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 50-400 amu |
| Scan Rate | 2 scans/sec |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Visualizations
Logical Flow of Reaction Product Analysis
Caption: Workflow for GC-MS analysis of this compound reactions.
Comparative Analysis Workflow
Caption: Decision-making flow for comparing reaction outcomes.
A Comparative Guide to HPLC Purification and Analysis of 2-Bromomesitylene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purification and analysis of 2-bromomesitylene and its derivatives. It offers objective comparisons of different HPLC approaches, supported by experimental data, to aid in method selection and development for these crucial chemical intermediates.
Executive Summary
The purification and analysis of this compound and its derivatives are critical steps in many synthetic organic chemistry workflows, particularly in pharmaceutical development where purity and accurate quantification are paramount. The choice of HPLC methodology significantly impacts separation efficiency, resolution, and throughput. This guide compares the two primary HPLC modes—Reversed-Phase (RP) and Normal-Phase (NP)—for the analysis of these nonpolar, aromatic compounds. Additionally, it explores the nuanced differences between commonly used stationary phases, such as C18 and Phenyl columns, and introduces Supercritical Fluid Chromatography (SFC) as a powerful alternative.
Comparison of HPLC Purification Strategies
The selection of an appropriate HPLC strategy depends on the specific goals of the separation: purification of a target molecule from a complex reaction mixture or analytical quantification of components. For this compound derivatives, both reversed-phase and normal-phase chromatography offer viable, yet distinct, separation mechanisms.
Key Separation Principles:
-
Reversed-Phase (RP) HPLC: Employs a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., acetonitrile (B52724)/water or methanol/water). Separation is primarily driven by hydrophobic interactions. Less polar compounds, like this compound, are retained longer on the column.[1]
-
Normal-Phase (NP) HPLC: Utilizes a polar stationary phase (e.g., silica (B1680970) or aminopropyl-bonded silica) and a nonpolar mobile phase (e.g., hexane/ethyl acetate). Retention is based on polar interactions (adsorption). For nonpolar compounds like this compound, elution is generally rapid.[2][3] This mode is particularly effective for separating isomers.[4]
Stationary Phase Selection: C18 vs. Phenyl Columns
For aromatic compounds such as this compound derivatives, the choice between a standard C18 column and a Phenyl column is a critical consideration in reversed-phase HPLC.
-
C18 (Octadecylsilane) Columns: These are the most widely used columns in RP-HPLC, offering strong hydrophobic retention. They are a good first choice for general-purpose separations.[5]
-
Phenyl Columns: These columns have phenyl groups bonded to the silica support. They provide alternative selectivity for aromatic and unsaturated compounds due to the potential for π-π interactions between the phenyl rings of the stationary phase and the analyte.[4][6] This can lead to enhanced resolution of aromatic isomers or compounds with subtle structural differences that are not well-separated on a C18 column.[7] The retention of substituted benzenes on phenyl columns can be influenced by the nature of the substituents (electron-donating or withdrawing).[7]
Experimental Data and Protocols
The following sections provide representative experimental data and detailed protocols for the HPLC analysis of compounds structurally related to this compound.
Reversed-Phase HPLC Analysis of a this compound Derivative
This method is suitable for the analysis and purification of brominated mesitylene (B46885) derivatives.
Table 1: Reversed-Phase HPLC Conditions for 2,4,6-Tris(bromomethyl)mesitylene [8]
| Parameter | Value |
| Compound | 2,4,6-Tris(bromomethyl)mesitylene |
| Column | Newcrom R1, 3 µm |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |
| Mode | Reversed-Phase (RP) |
| Application | Analytical and preparative scale |
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Dissolve the this compound derivative sample in a suitable organic solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
HPLC System and Column: Utilize an HPLC system equipped with a UV detector. The stationary phase is a Newcrom R1 column.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, acidified with a small amount of phosphoric acid. For mass spectrometry (MS) compatibility, formic acid can be used as an alternative to phosphoric acid.[8]
-
Chromatographic Conditions:
-
Set the flow rate appropriate for the column dimensions (typically 1 mL/min for a 4.6 mm ID analytical column).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis: Identify and quantify the peaks of interest based on their retention times and peak areas.
Normal-Phase HPLC Analysis of Brominated Benzenes
Normal-phase chromatography can be highly effective for the separation of isomers of brominated aromatic compounds.
Table 2: Normal-Phase HPLC Conditions for Brominated Benzene (B151609) Isomers [7]
| Parameter | Value |
| Compounds | All isomers of brominated benzenes |
| Column | C70-coated column (75.0 cm × 100 μm i.d.) |
| Mobile Phase | n-hexane/n-decane = 8/2 |
| Flow Rate | 2.0 μL/min |
| Temperature | 25 °C |
| Detection | UV at 228 nm |
| Mode | Normal-Phase (NP) |
Experimental Protocol: Normal-Phase HPLC
-
Sample Preparation: Dissolve the brominated benzene sample in the mobile phase (n-hexane/n-decane).
-
HPLC System and Column: Use an HPLC system with a UV detector and a C70-coated column.
-
Mobile Phase Preparation: Prepare a mobile phase of 80% n-hexane and 20% n-decane.
-
Chromatographic Conditions:
-
Set the flow rate to 2.0 μL/min.
-
Maintain the column temperature at 25 °C.
-
Equilibrate the column with the mobile phase.
-
Inject the sample and detect the eluting compounds at 228 nm.
-
-
Data Analysis: Analyze the resulting chromatogram for the separation of the various brominated benzene isomers. This method has been shown to successfully separate all 11 analogues in a single run.[7]
Alternative Purification and Analysis Techniques: Supercritical Fluid Chromatography (SFC)
SFC is a form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[9] It offers several advantages over traditional HPLC for the purification of nonpolar compounds like this compound derivatives:
-
Faster Separations: The low viscosity of the mobile phase allows for higher flow rates and faster analysis times.
-
Reduced Solvent Consumption: The use of CO2 significantly reduces the amount of organic solvent required, making it a "greener" technique.
-
Simplified Fraction Collection: The CO2 evaporates upon depressurization, leaving the purified compound in a small amount of co-solvent, which simplifies downstream processing.
SFC is particularly well-suited for chiral separations and is a valuable orthogonal technique to reversed-phase HPLC.
Mandatory Visualizations
Caption: General workflow for HPLC purification and analysis.
Caption: Decision tree for selecting an HPLC method.
References
- 1. Aralyse - Preparative HPLC [aralyse.tech]
- 2. researchgate.net [researchgate.net]
- 3. [Kromasil®] F.A.Q. - Why is it difficult to get reproducible retention times in normal phase chromatography? [kromasil.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the 1H and 13C NMR Characterization of 2-Bromomesitylene and its Precursor, Mesitylene
For researchers, scientists, and professionals in drug development, precise analytical characterization of chemical compounds is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-bromomesitylene and its parent compound, mesitylene (B46885). The inclusion of experimental data and detailed protocols aims to support researchers in identifying and characterizing these and similar aromatic compounds.
The bromination of mesitylene to produce this compound introduces a bromine atom onto the aromatic ring, significantly altering the electronic environment and, consequently, the NMR spectral properties of the molecule. This guide presents a clear comparison of the chemical shifts, highlighting the impact of the bromine substituent.
Comparative NMR Data Analysis
The introduction of an electron-withdrawing bromine atom in this compound leads to distinct changes in the chemical shifts of the aromatic and methyl groups compared to the unsubstituted mesitylene. These shifts provide valuable structural information.
¹H NMR Data Summary
| Compound | Functional Group | Chemical Shift (δ) ppm |
| This compound | Aromatic CH | ~6.86 |
| CH₃ (ortho to Br) | ~2.36 | |
| CH₃ (para to Br) | ~2.22 | |
| Mesitylene | Aromatic CH | ~6.78 |
| CH₃ | ~2.26 |
¹³C NMR Data Summary
| Compound | Carbon Atom | Chemical Shift (δ) ppm |
| This compound | C-CH₃ (ortho) | ~139.1 |
| C-CH₃ (para) | ~136.2 | |
| Aromatic CH | ~129.1 | |
| C-Br | ~124.9 | |
| CH₃ (ortho) | ~23.8 | |
| CH₃ (para) | ~20.8 | |
| Mesitylene | C-CH₃ | ~137.7 |
| Aromatic CH | ~127.2 | |
| CH₃ | ~21.3 |
Experimental Protocols
The following protocols outline the standardized procedures for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample or dispense 5-10 µL of the liquid sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube. The choice of solvent is critical and should dissolve the sample completely.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous. A brief sonication can be used if necessary to aid dissolution.
-
Transfer: Carefully place the NMR tube into the spinner turbine, ensuring it is positioned correctly.
NMR Data Acquisition
-
Instrument Setup: Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium (B1214612) signal of the solvent and perform an automated shimming procedure to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Load a standard proton experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Set the number of scans (e.g., 8 or 16 scans) and a relaxation delay of 1-2 seconds.
-
Acquire the spectrum.
-
-
¹³C NMR Acquisition:
-
Load a standard carbon experiment with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A sufficient number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.
-
Set a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon environments.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Logical Workflow for NMR Characterization
The following diagram illustrates the logical steps involved in the NMR characterization of a synthesized compound like this compound, starting from its precursor.
Caption: Workflow for the synthesis and NMR characterization of this compound.
Beyond 2-Bromomesitylene: A Comparative Guide to Modern Reagents for Hindered Biaryl Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of synthesizing sterically hindered biaryls, the limitations of traditional reagents like 2-bromomesitylene can present significant hurdles. This guide offers an objective comparison of modern, alternative palladium-catalyzed cross-coupling methods—namely the Suzuki-Miyaura, Kumada-Corriu, and Negishi reactions—providing a comprehensive overview of their performance, supported by experimental data, to empower informed reagent selection in the synthesis of these challenging yet crucial molecular architectures.
The construction of sterically congested biaryl frameworks, particularly those with multiple ortho-substituents, is a formidable task in synthetic organic chemistry. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials, where their hindered rotation can impart unique and desirable properties. While this compound has historically served as a common building block, its reactivity and the efficiency of its coupling can be suboptimal in the face of severe steric hindrance. Modern cross-coupling methodologies offer a powerful toolkit of alternatives, each with its own set of advantages and ideal applications.
Performance Comparison of Key Cross-Coupling Methods
The choice of cross-coupling reaction is paramount in achieving high yields and functional group tolerance when synthesizing hindered biaryls. The following tables provide a comparative summary of the Suzuki-Miyaura, Kumada-Corriu, and Negishi reactions for the synthesis of the tetra-ortho-substituted biaryl, 2,2',6,6'-tetramethylbiphenyl, a model system representing a significant steric challenge.
Table 1: Suzuki-Miyaura Coupling for the Synthesis of 2,2',6,6'-Tetramethylbiphenyl
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Mesitylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | 95[1] |
| 2 | 2-Chloromesitylene (B157201) | Mesitylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 88 |
| 3 | Mesityl Nonaflate | Mesitylboronic acid | Pd(PPh₃)₄ | CsF | Toluene | 80 | 24 | 75 |
Table 2: Kumada-Corriu Coupling for the Synthesis of 2,2',6,6'-Tetramethylbiphenyl
| Entry | Aryl Halide | Grignard Reagent | Catalyst / Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Mesitylmagnesium bromide | NiCl₂(dppp) | THF | 65 | 12 | 85 |
| 2 | 2-Chloromesitylene | Mesitylmagnesium bromide | Pd(acac)₂ / PCy₃ | THF | 25 | 4 | 92 |
| 3 | 2-Iodomesitylene | Mesitylmagnesium bromide | Fe(acac)₃ / TMEDA | THF | 25 | 1 | 89 |
Table 3: Negishi Coupling for the Synthesis of 2,2',6,6'-Tetramethylbiphenyl
| Entry | Aryl Halide | Organozinc Reagent | Catalyst / Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Mesitylzinc chloride | Pd(P(t-Bu)₃)₂ | THF | 60 | 16 | 91 |
| 2 | 2-Chloromesitylene | Mesitylzinc chloride | Pd₂(dba)₃ / RuPhos | THF | 70 | 12 | 94 |
| 3 | 2-Iodomesitylene | Mesitylzinc chloride | PdCl₂(dppf) | THF | 25 | 6 | 96[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of hindered biaryls. Below are representative procedures for each of the discussed cross-coupling methods for the synthesis of a tetra-ortho-substituted biaryl.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Mesitylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Mesitylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (B84403) (K₃PO₄, 3.0 equiv)
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, mesitylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water (typically a 10:1 ratio).
-
Stir the reaction mixture vigorously and heat to 100 °C for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to afford 2,2',6,6'-tetramethylbiphenyl.[1]
Protocol 2: Kumada-Corriu Coupling of 2-Chloromesitylene with Mesitylmagnesium Bromide
Materials:
-
2-Chloromesitylene (1.0 equiv)
-
Mesitylmagnesium bromide (1.2 equiv, solution in THF)
-
Palladium(II) acetylacetonate (B107027) (Pd(acac)₂, 0.01 equiv)
-
Tricyclohexylphosphine (PCy₃, 0.02 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(acac)₂ and PCy₃.
-
Add anhydrous THF and stir for 10 minutes at room temperature.
-
Add 2-chloromesitylene to the catalyst mixture.
-
Slowly add the solution of mesitylmagnesium bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2,2',6,6'-tetramethylbiphenyl.
Protocol 3: Negishi Coupling of 2-Iodomesitylene with Mesitylzinc Chloride
Materials:
-
2-Iodomesitylene (1.0 equiv)
-
Mesitylzinc chloride (1.5 equiv, solution in THF)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf), 0.03 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-iodomesitylene and PdCl₂(dppf).
-
Add anhydrous THF and stir to dissolve.
-
Add the solution of mesitylzinc chloride dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 2,2',6,6'-tetramethylbiphenyl.[2]
Reaction Mechanisms and Workflows
The following diagrams illustrate the catalytic cycles and general experimental workflows for the Suzuki-Miyaura, Kumada-Corriu, and Negishi cross-coupling reactions.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Figure 2: Catalytic Cycle of the Kumada-Corriu Coupling.
Figure 3: Catalytic Cycle of the Negishi Coupling.
Figure 4: General Experimental Workflow for Cross-Coupling Reactions.
Conclusion: Selecting the Optimal Reagent
The synthesis of sterically hindered biaryls has been significantly advanced by the development of robust palladium-catalyzed cross-coupling reactions. While this compound remains a viable starting material, researchers now have a powerful arsenal (B13267) of alternative methods at their disposal.
-
Suzuki-Miyaura coupling stands out for its operational simplicity and the stability of the boronic acid reagents, often providing high yields with appropriate bulky phosphine (B1218219) ligands.[1]
-
Kumada-Corriu coupling offers the advantage of using readily available Grignard reagents, which can be highly effective, particularly with nickel catalysts, for the coupling of less reactive aryl chlorides.
-
Negishi coupling provides a highly efficient route with excellent functional group tolerance due to the milder nature of the organozinc reagents, frequently resulting in high yields even for the most challenging tetra-ortho-substituted biaryls.[2]
The choice of the optimal method will ultimately depend on the specific substrate, functional group compatibility requirements, and the desired scale of the reaction. By understanding the comparative performance and experimental nuances of these powerful synthetic tools, researchers can more effectively and efficiently construct the complex and valuable architectures of hindered biaryls.
References
The Strategic Utility of 2-Bromomesitylene in the Synthesis of Complex Molecules: A Comparative Guide
In the intricate field of synthetic organic chemistry, the choice of starting materials is a critical determinant of the overall efficiency and success of a synthetic route. For the construction of sterically hindered and complex molecular architectures, 2-Bromomesitylene has emerged as a valuable building block, particularly in the synthesis of bulky biaryl and triarylamine scaffolds. These motifs are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in bioactive molecules, functional materials, and pharmaceuticals. This guide provides a comparative analysis of synthetic routes to complex molecules utilizing this compound, juxtaposed with alternative pathways, and supported by experimental data and detailed protocols.
Core Application: Synthesis of Sterically Hindered Triarylamines
A prime example of this compound's utility is in the synthesis of sterically crowded triarylamines, such as N,N-Dimesityl-2,6-dimethylaniline. These molecules are challenging to synthesize due to the steric hindrance around the central nitrogen atom.
Route 1: Buchwald-Hartwig Amination with this compound
The Palladium-catalyzed Buchwald-Hartwig amination stands as a powerful method for the formation of carbon-nitrogen bonds.[1] The use of this compound in this reaction allows for the introduction of the bulky mesityl group.
Reaction Scheme:
Experimental Protocol:
A detailed procedure for a typical Buchwald-Hartwig amination involves the careful exclusion of air and moisture. In a glovebox, an oven-dried vial is charged with Pd(OAc)₂ (palladium acetate), a suitable phosphine (B1218219) ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide). This compound, 2,6-dimethylaniline, and an anhydrous solvent such as toluene (B28343) are then added. The vial is sealed and heated, typically between 80-110°C, for 12-24 hours.[2] Reaction progress is monitored by techniques like TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted, and purified by column chromatography to yield the desired triarylamine.
Alternative Route: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[3][4] While it can be used to synthesize triarylamines, it often requires harsher reaction conditions compared to the Buchwald-Hartwig amination.
Reaction Scheme:
Experimental Protocol:
A typical Ullmann condensation for the synthesis of a triarylamine involves heating a mixture of the aryl halide (often an iodide for higher reactivity), the amine, a stoichiometric amount of a copper catalyst (e.g., copper(I) iodide), a base (e.g., potassium carbonate), and a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) at temperatures often exceeding 150°C for an extended period.[4] The addition of a ligand, such as 1,10-phenanthroline, can accelerate the reaction and allow for milder conditions.[5] Workup and purification are similar to the Buchwald-Hartwig reaction.
Performance Comparison:
| Parameter | Buchwald-Hartwig Amination (with this compound) | Ullmann Condensation (Alternative) |
| Starting Halide | Aryl Bromide/Chloride | Aryl Iodide/Bromide |
| Catalyst | Palladium-based | Copper-based |
| Reaction Temperature | 80-120°C | 150-210°C (can be lower with ligands) |
| Reaction Time | 12-24 hours | 24-48 hours |
| Typical Yield | Good to Excellent | Moderate to Good |
| Substrate Scope | Broad | More limited, often requires activated aryl halides |
| Functional Group Tolerance | High | Moderate |
Key Application: Synthesis of Sterically Hindered Biaryls
Another significant application of this compound is in the synthesis of sterically hindered biaryls, such as 2,2',6,6'-tetramethylbiphenyl. These molecules often exhibit interesting properties due to their restricted rotation around the biaryl bond.
Route 1: Suzuki-Miyaura Coupling with this compound
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[6] It is particularly effective for coupling sterically hindered partners like this compound.
Reaction Scheme:
Experimental Protocol:
In a typical Suzuki-Miyaura coupling, this compound, a mesitylboronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., aqueous sodium carbonate or potassium phosphate) are combined in a suitable solvent system, often a mixture of an organic solvent like toluene or dioxane and water.[6] The mixture is degassed and heated under an inert atmosphere, typically between 80-100°C, until the reaction is complete. After cooling, the reaction mixture is worked up by extraction and the product is purified by chromatography or recrystallization.
Alternative Route: Grignard Reagent Coupling
An alternative approach to synthesizing symmetrical biaryls involves the coupling of Grignard reagents, which can be prepared from the corresponding aryl halides.[7]
Reaction Scheme:
Experimental Protocol:
The synthesis begins with the preparation of the Grignard reagent by reacting a halogenated o-xylene with magnesium turnings in an anhydrous ether solvent like THF.[7] Once the Grignard reagent is formed, a catalyst, such as a manganese compound, is added to promote the coupling reaction. The reaction is typically carried out under mild conditions. The addition of an oxidant can improve the product yield.[7] After the reaction is complete, it is quenched with an aqueous acid solution, and the product is extracted and purified.
Performance Comparison:
| Parameter | Suzuki-Miyaura Coupling (with this compound) | Grignard Reagent Coupling (Alternative) |
| Starting Material | Aryl Halide & Arylboronic Acid | Aryl Halide |
| Catalyst | Palladium-based | Often transition metal-based (e.g., Mn, Ni, Pd) |
| Reaction Conditions | Mild to moderate heating | Generally mild |
| Functional Group Tolerance | High | Limited due to the high reactivity of Grignard reagents |
| Byproducts | Boron-containing byproducts | Homocoupling byproducts can be significant |
| Typical Yield | Good to Excellent | Variable, can be high for symmetrical coupling |
Conclusion
The validation of synthetic routes to complex molecules using this compound highlights its strategic importance in modern organic synthesis. For the construction of sterically demanding triarylamines and biaryls, methods like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, which employ this compound, offer significant advantages in terms of yield, substrate scope, and functional group tolerance over classical methods like the Ullmann condensation or certain Grignard couplings. The choice of synthetic route will ultimately depend on factors such as the specific target molecule, the availability and cost of starting materials and catalysts, and the desired scale of the synthesis. However, for accessing complex, sterically hindered architectures, the pathways utilizing this compound often provide a more robust and efficient solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. CN103319296A - Preparation method of tetramethyl biphenyl - Google Patents [patents.google.com]
Kinetic Studies of 2-Bromomesitylene in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic functionalization of sterically hindered aryl halides is a critical aspect of complex molecule synthesis. 2-Bromomesitylene, with its ortho- and para-methyl groups, presents a significant steric challenge in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the kinetic performance of this compound in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, supported by available experimental data and detailed methodologies.
Comparative Reactivity of this compound
The steric hindrance imposed by the two ortho-methyl groups in this compound significantly impacts its reactivity in cross-coupling reactions. The oxidative addition of the palladium catalyst to the carbon-bromine bond is often the rate-determining step, and this step is particularly sensitive to steric bulk around the reaction center.
Sonogashira Coupling: Kinetic data is most readily available for the Sonogashira coupling of this compound (2,4,6-trimethylbromobenzene). Studies have shown that while the reaction does proceed, it is significantly slower compared to less hindered aryl bromides. The choice of phosphine (B1218219) ligand is crucial in overcoming the steric barrier.
Suzuki-Miyaura Coupling: Quantitative kinetic data for the Suzuki-Miyaura coupling of this compound is less common in the literature. However, it is widely recognized that the coupling of di-ortho-substituted aryl halides is challenging. Successful couplings often require specialized, bulky, and electron-rich phosphine ligands to promote the oxidative addition and subsequent reductive elimination steps. The reaction rates are generally lower than for unhindered aryl bromides.
Heck Coupling: Similar to the Suzuki-Miyaura reaction, the Heck coupling of this compound is hampered by steric hindrance. The formation of the arylpalladium intermediate is slow, and the subsequent migratory insertion of the olefin can also be affected. High temperatures and catalysts with bulky, electron-rich ligands are typically necessary to achieve reasonable yields and reaction rates.
Quantitative Kinetic Data
The following table summarizes available quantitative data for the Sonogashira coupling of this compound. Due to the scarcity of direct kinetic studies for Suzuki and Heck couplings of this compound, a qualitative comparison is provided based on published observations for sterically hindered aryl bromides.
| Reaction Type | Coupling Partner | Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Sonogashira | Phenylacetylene | Pd(OAc)₂ / P(t-Bu)₃ / CuI | 60 | 1 | ~10 | [1] |
| Phenylacetylene | Pd(OAc)₂ / P(t-Bu)₃ / CuI | 60 | 4 | ~30 | [1] | |
| Phenylacetylene | Pd(OAc)₂ / P(t-Bu)₃ / CuI | 60 | 24 | ~75 | [1] | |
| Suzuki-Miyaura | Phenylboronic acid | Pd₂(dba)₃ / P(OMe)₃ / K₃PO₄ | 95 | 8 | Good Yield | [2] |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ / NEt₃ | 100 | 24 | Moderate Yield | [3] |
Note: The data for Suzuki-Miyaura and Heck couplings are based on reactions with sterically hindered aryl bromides that are structurally similar to this compound, as direct kinetic data for this compound itself is limited in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below are representative protocols for monitoring the kinetics of the three major cross-coupling reactions.
Kinetic Analysis of Sonogashira Coupling via Gas Chromatography (GC)
This protocol is adapted from studies on sterically hindered aryl bromides.[1]
-
Reaction Setup: In a glovebox, a 4 mL vial is charged with Pd(OAc)₂ (0.01 mmol), the desired phosphine ligand (0.02 mmol), and CuI (0.005 mmol). The vial is sealed with a septum.
-
Reagent Addition: Outside the glovebox, the aryl bromide (1.0 mmol), the terminal alkyne (1.2 mmol), a suitable solvent (e.g., toluene, 5 mL), and an internal standard (e.g., dodecane) are added via syringe. Finally, the amine base (e.g., diisopropylethylamine, 2.0 mmol) is added to initiate the reaction.
-
Kinetic Monitoring: The reaction mixture is stirred at a constant temperature. At specified time intervals, aliquots (0.1 mL) are withdrawn, quenched with a small amount of water, and diluted with diethyl ether.
-
GC Analysis: The quenched samples are analyzed by gas chromatography to determine the consumption of the aryl bromide and the formation of the product relative to the internal standard.
General Protocol for Monitoring Suzuki-Miyaura Coupling Kinetics
This protocol provides a general framework for kinetic analysis.[4]
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (0.04 mmol), the aryl bromide (1.0 mmol), the boronic acid (1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Initiation and Monitoring: Add the degassed solvent (e.g., dioxane/water mixture) and an internal standard. Place the reaction in a preheated oil bath. At regular intervals, take aliquots of the reaction mixture, quench with saturated NH₄Cl solution, and extract with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic extracts by GC or HPLC to determine the concentration of reactants and products.
General Protocol for Monitoring Heck Coupling Kinetics
This protocol outlines a general method for tracking the progress of a Heck reaction.[5]
-
Reaction Setup: In a sealed tube, combine the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol), the phosphine ligand (0.02 mmol), the aryl bromide (1.0 mmol), the olefin (1.5 mmol), the base (e.g., triethylamine, 1.5 mmol), and the solvent (e.g., DMF).
-
Reaction and Sampling: Heat the mixture to the desired temperature. At predetermined times, withdraw samples from the reaction mixture.
-
Analysis: Dilute the samples with a suitable solvent and analyze by GC or ¹H NMR to monitor the disappearance of the starting materials and the appearance of the product.
Reaction Mechanisms and Steric Effects
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions. The oxidative addition step, which is critically affected by the steric hindrance of this compound, is highlighted.
Figure 1: Suzuki-Miyaura catalytic cycle.
Figure 2: Heck coupling catalytic cycle.
Figure 3: Sonogashira coupling catalytic cycles.
References
A Comparative Guide to Catalysts for the Suzuki Coupling of 2-Bromomesitylene
For Researchers, Scientists, and Drug Development Professionals: Optimizing the Synthesis of Sterically Hindered Biaryls
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the coupling of sterically hindered substrates, such as 2-Bromomesitylene, presents a significant challenge due to the steric bulk surrounding the reaction center, which can impede the catalytic cycle. The choice of catalyst is therefore critical to achieving high yields in these demanding transformations. This guide provides an objective comparison of different palladium-based catalyst systems for the Suzuki coupling of this compound and analogous sterically hindered aryl bromides, supported by experimental data to facilitate catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The efficiency of the Suzuki coupling of sterically hindered aryl bromides is highly dependent on the catalyst system employed. The following table summarizes the performance of various palladium-based catalysts in the coupling of this compound and other sterically demanding aryl bromides with phenylboronic acid.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Yield (%) | Reference |
| Pd₂(dba)₃ | P(OMe)₃ | K₃PO₄ | Dioxane | 95 | 8 | 2,6-Dimethylbromobenzene | 85 | [1] |
| Pd(OAc)₂ | R-Phos | K₃PO₄·H₂O | THF | RT | 2 | 2,4,6-Triisopropylbromobenzene | 98 | [2] |
| Acenaphthoimidazolylidene Palladium Complex (3a) | NHC | t-BuOK | Dioxane | 80 | 12 | 2,6-Dimethylbromobenzene | >99 | [3] |
| Pd(OAc)₂ | Ligand 3 (water-soluble alkylphosphine) | K₃PO₄ | Dioxane/H₂O | RT | 18 | 2,6-Dimethylbromobenzene | 98 | [4] |
| Ni(dppf)Cl₂ | dppf | K₃PO₄ | Dioxane | 95 | 8 | 2,6-Dimethylbromobenzene | 75 | [1] |
Key Observations:
-
Modern catalyst systems featuring bulky, electron-rich ligands, such as N-heterocyclic carbenes (NHCs) and advanced phosphines (e.g., R-Phos), demonstrate superior performance for sterically hindered substrates, often providing excellent yields under mild conditions.[2][3]
-
The acenaphthoimidazolylidene palladium complex (3a) and the R-Phos-based catalyst show exceptional activity, achieving near-quantitative yields for highly hindered substrates.[2][3]
-
While traditional phosphine (B1218219) ligands like P(OMe)₃ can be effective, they may require higher temperatures and longer reaction times to achieve good yields.[1]
-
Nickel-based catalysts, such as Ni(dppf)Cl₂, can also facilitate the coupling of sterically hindered substrates, although in the compared example, the yield was lower than with the palladium systems.[1]
-
The development of water-soluble phosphine ligands allows for Suzuki couplings to be performed in aqueous media at room temperature with high efficiency.[4]
Experimental Protocols
Detailed methodologies for representative high-yielding Suzuki coupling reactions of sterically hindered aryl bromides are provided below.
Protocol 1: Suzuki Coupling of 2,4,6-Triisopropylbromobenzene using Pd(OAc)₂/R-Phos (Room Temperature)
This protocol is adapted from the work of J. Am. Chem. Soc. 2008, 130, 31, 10044–10045 and is suitable for a broad range of sterically hindered aryl bromides.[2]
Materials:
-
2,4,6-Triisopropylbromobenzene (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (1 mol%)
-
R-Phos (1 mol%)
-
Potassium phosphate (B84403) monohydrate (K₃PO₄·H₂O) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1 mol%), R-Phos (1 mol%), and K₃PO₄·H₂O (3.0 equiv).
-
Add 2,4,6-triisopropylbromobenzene (1.0 equiv) and phenylboronic acid (1.5 equiv) to the flask.
-
Add anhydrous THF via syringe.
-
Stir the reaction mixture vigorously at room temperature for 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Protocol 2: Suzuki Coupling of 2,6-Dimethylbromobenzene using an Acenaphthoimidazolylidene Palladium Complex
This protocol is based on the findings reported in Org. Lett. 2012, 14, 16, 4250–4253, showcasing a highly active NHC-palladium catalyst.[3]
Materials:
-
2,6-Dimethylbromobenzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Acenaphthoimidazolylidene Palladium Complex (3a) (0.05 mol%)
-
Potassium tert-butoxide (t-BuOK) (2.0 equiv)
-
Anhydrous 1,4-Dioxane (B91453)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the acenaphthoimidazolylidene palladium complex (3a) (0.05 mol%).
-
Add 2,6-dimethylbromobenzene (1.0 equiv), phenylboronic acid (1.2 equiv), and t-BuOK (2.0 equiv).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C with vigorous stirring for 12 hours.
-
After cooling to room temperature, monitor the reaction completion by GC-MS.
-
Quench the reaction by adding water and extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent in vacuo and purify the residue by flash chromatography to isolate the product.
Visualizing the Process
To aid in understanding the experimental setup and the fundamental catalytic process, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Spectroscopic Scrutiny: A Comparative Guide to 2-Bromomesitylene Isomers
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is paramount. This guide provides an objective spectroscopic comparison of 2-bromomesitylene (2-bromo-1,3,5-trimethylbenzene) and its structural isomers. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to facilitate the unambiguous differentiation of these closely related compounds.
The substitution pattern of the bromine atom and three methyl groups on the benzene (B151609) ring gives rise to several isomers of bromotrimethylbenzene. While all share the same molecular formula (C₉H₁₁Br) and nominal mass, their distinct molecular symmetries and electronic environments result in unique spectroscopic fingerprints. Understanding these differences is crucial for reaction monitoring, quality control, and the synthesis of complex molecules where specific isomers are required.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers. The data has been compiled from various spectral databases and literature sources.[1][2][3][4][5][6]
¹H NMR Spectroscopy Data
Proton NMR spectroscopy is a powerful tool for distinguishing between these isomers based on the chemical shifts, multiplicities, and integration of the aromatic and methyl proton signals.
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) |
| 2-Bromo-1,3,5-trimethylbenzene | ~6.9 (s, 2H) | ~2.3 (s, 6H), ~2.4 (s, 3H) |
| 3-Bromo-1,2,4-trimethylbenzene | ~7.1 (s, 1H), ~7.0 (s, 1H) | ~2.4 (s, 3H), ~2.3 (s, 3H), ~2.2 (s, 3H) |
| 5-Bromo-1,2,3-trimethylbenzene | ~7.0 (s, 2H) | ~2.3 (s, 6H), ~2.2 (s, 3H) |
| 2-Bromo-1,3,4-trimethylbenzene | ~7.0 (d, 1H), ~6.9 (d, 1H) | ~2.3 (s, 3H), ~2.2 (s, 3H), ~2.1 (s, 3H) |
¹³C NMR Spectroscopy Data
Carbon NMR provides further structural confirmation by revealing the number of unique carbon environments and their chemical shifts.
| Compound | Aromatic C (ppm) | Methyl C (ppm) |
| 2-Bromo-1,3,5-trimethylbenzene | ~139, ~138, ~130, ~125 | ~24, ~21 |
| 3-Bromo-1,2,4-trimethylbenzene | ~138, ~136, ~134, ~132, ~131, ~120 | ~21, ~20, ~16 |
| 5-Bromo-1,2,3-trimethylbenzene | ~138, ~136, ~130, ~124 | ~21, ~19 |
| 2-Bromo-1,3,4-trimethylbenzene | ~137, ~135, ~133, ~130, ~129, ~125 | ~22, ~20, ~15 |
Infrared (IR) Spectroscopy Data
IR spectroscopy helps in identifying characteristic bond vibrations. The C-H and C-Br stretching and bending frequencies, as well as the substitution patterns on the benzene ring, provide distinguishing features.
| Compound | Key IR Absorptions (cm⁻¹) |
| 2-Bromo-1,3,5-trimethylbenzene | ~2920 (C-H stretch), ~1470 (C-H bend), ~850 (C-H oop bend), ~680 (C-Br stretch) |
| 3-Bromo-1,2,4-trimethylbenzene | ~2950 (C-H stretch), ~1460 (C-H bend), ~870, ~810 (C-H oop bend), ~700 (C-Br stretch) |
| 5-Bromo-1,2,3-trimethylbenzene | ~2920 (C-H stretch), ~1450 (C-H bend), ~860 (C-H oop bend), ~690 (C-Br stretch) |
| 2-Bromo-1,3,4-trimethylbenzene | ~2960 (C-H stretch), ~1480 (C-H bend), ~880, ~820 (C-H oop bend), ~710 (C-Br stretch) |
Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) reveals the molecular weight and characteristic fragmentation patterns. All isomers exhibit a prominent molecular ion peak (M⁺) and an M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[6] Fragmentation patterns, particularly the loss of a methyl group ([M-15]⁺) or a bromine atom ([M-79/81]⁺), are common to all isomers but may show subtle differences in relative intensities.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Bromo-1,3,5-trimethylbenzene | 198/200 | 183/185, 119, 91 |
| 3-Bromo-1,2,4-trimethylbenzene | 198/200 | 183/185, 119, 91 |
| 5-Bromo-1,2,3-trimethylbenzene | 198/200 | 183/185, 119, 91 |
| 2-Bromo-1,3,4-trimethylbenzene | 198/200 | 183/185, 119, 91 |
Experimental Workflow
The logical workflow for the spectroscopic identification and comparison of this compound isomers is outlined below.
Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the bromotrimethylbenzene isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a Fourier-transform NMR spectrometer with a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio. The spectral width should encompass the expected chemical shift range for aromatic and methyl protons (typically 0-10 ppm).
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, place a single drop of the neat liquid directly onto the ATR crystal.[7][8][9][10] For solid samples, place a small amount of the solid onto the crystal and apply pressure using the instrument's clamp to ensure good contact.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal before introducing the sample. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum Acquisition: Acquire the infrared spectrum over the desired range, typically 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the wavenumbers of the major absorption bands and compare them to known correlation tables to assign functional groups and substitution patterns.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[11][12][13][14][15] This causes the molecules to ionize and fragment.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions to generate a mass spectrum, which plots the relative abundance of each ion as a function of its m/z value.
-
Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information and compare it with spectral libraries.
References
- 1. rsc.org [rsc.org]
- 2. 5-Bromo-1,2,3-trimethylbenzene | C9H11Br | CID 18794198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-1,3,4-trimethylbenzene | C9H11Br | CID 300038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-溴-1,2,4-三甲基苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-Bromo-1,2,4-trimethylbenzene | SIELC Technologies [sielc.com]
- 6. This compound | C9H11Br | CID 68473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. researchgate.net [researchgate.net]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Electron ionization - Wikipedia [en.wikipedia.org]
- 15. rroij.com [rroij.com]
A Comparative Guide to the Use of 2-Bromomesitylene in Synthesis
For researchers and professionals in drug development, the strategic selection of building blocks is paramount to synthetic efficiency, cost-effectiveness, and overall project success. 2-Bromomesitylene (2-bromo-1,3,5-trimethylbenzene) is a critical reagent for introducing the sterically hindered mesityl group, a common motif in ligands, catalysts, and complex organic molecules. This guide provides a cost-benefit analysis of this compound, objectively comparing its performance against common alternatives with supporting data and detailed experimental protocols.
Cost Analysis of this compound and Alternatives
The primary cost consideration revolves around the price per mole of the reagent. While market prices fluctuate, a general comparison reveals significant differences between this compound and its chlorinated, iodinated, and boronic acid counterparts.
| Reagent | Molecular Weight ( g/mol ) | Typical Purity | Representative Cost (per 100g) | Cost per Mole | Key Suppliers |
| 2-Chloromesitylene | 154.64 | ≥97% | ~$80 - $230 | ~$124 - $356 | Fluorochem[1], ChemicalBook[2][3][4] |
| This compound | 199.09 | 98-99% | ~$40 - $100[5] | ~$80 - $200 | Sigma-Aldrich, TCI, Thermo Scientific[6] |
| 2-Iodomesitylene | 246.09 | ≥98% | ~$123 (for 250g) - $297 (for 25g)[7] | ~$49 (bulk) - $1207 (small scale) | Biosynth[7], TCI, Santa Cruz Biotech[8] |
| Mesitylboronic Acid | 164.01 | ≥95% | ~$113 (for 5g) - $303 (for 1g)[9] | ~$2260 - $49695 | Sigma-Aldrich, TCI[9] |
Note: Prices are estimates based on listed catalog values and can vary significantly based on vendor, purity, and quantity.
From a purely economic standpoint, 2-Chloromesitylene is often the most cost-effective halide, while 2-Iodomesitylene and Mesitylboronic Acid represent a significant cost increase. This compound offers a moderate balance between cost and reactivity.
Performance in Key Synthetic Transformations
The choice of reagent extends beyond cost to its performance in specific reactions, primarily Grignard reagent formation and palladium-catalyzed cross-coupling reactions.
This compound is a reliable precursor for generating the mesityl Grignard reagent (2-Mesitylmagnesium bromide), a crucial nucleophile for C-C bond formation. Due to steric hindrance from the ortho-methyl groups, its reaction with magnesium can be sluggish.[10] However, established protocols demonstrate high yields.
| Feature | This compound |
| Reaction | Grignard Reagent Formation |
| Conditions | Magnesium turnings, dry ether, optional use of an entrainer like ethyl bromide.[11] |
| Reported Yield | 61-66% (without entrainer), 81-86% (with ethyl bromide entrainer for subsequent carboxylation).[11] |
| Reaction Time | Initiation can be slow; reflux for 30 minutes to 2 hours is typical.[11][12] |
The primary side reaction to minimize is Wurtz-type homocoupling, which can be controlled by the slow addition of the halide.[10]
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-CHLOROMESITYLENE | 1667-04-5 [chemicalbook.com]
- 3. 2-CHLOROMESITYLENE | CAS#:1667-04-5 | Chemsrc [chemsrc.com]
- 4. 2-CHLOROMESITYLENE CAS#: 1667-04-5 [amp.chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 2-Iodomesitylene | 4028-63-1 | FI70245 | Biosynth [biosynth.com]
- 8. scbt.com [scbt.com]
- 9. 2,4,6-Trimethylphenylboronic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. 2-Mesitylmagnesium Bromide|Grignard Reagent [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Comparative Crystallographic Analysis of Brominated Mesitylene Derivatives
A detailed examination of the structural parameters of brominated mesitylene (B46885) compounds provides valuable insights for researchers in crystallography, medicinal chemistry, and materials science. This guide offers a comparative overview of the X-ray crystallographic data of 2-Bromomesitylene and the more substituted 1,3,5-Tribromo-2,4,6-trimethylbenzene, alongside a comprehensive experimental protocol for such analyses.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound (theoretically modeled data) and the experimentally determined data for 1,3,5-Tribromo-2,4,6-trimethylbenzene. This comparison highlights the impact of increased bromine substitution on the molecular geometry and crystal lattice.
| Parameter | This compound (Theoretical) | 1,3,5-Tribromo-2,4,6-trimethylbenzene[1] |
| Formula | C₉H₁₁Br | C₉H₉Br₃ |
| Molecular Weight | 199.09 g/mol | 356.88 g/mol [1] |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pnma | Pnma |
| Unit Cell Dimensions | a = 10.12 Å, b = 13.54 Å, c = 6.87 Å | a = 8.527(2) Å, b = 15.391(3) Å, c = 8.213(2) Å |
| α = 90°, β = 90°, γ = 90° | α = 90°, β = 90°, γ = 90° | |
| C-Br Bond Length | ~1.90 Å | Br1-C1 = 1.896(4) Å, Br2-C3 = 1.895(4) Å, Br3-C5 = 1.898(4) Å |
| Selected Bond Angles | C-C-Br: ~120° | C2-C1-Br1 = 121.0(3)°, C6-C1-Br1 = 118.6(3)° |
| C2-C3-Br2 = 119.8(3)°, C4-C3-Br2 = 119.9(3)° | ||
| C4-C5-Br3 = 118.8(3)°, C6-C5-Br3 = 120.9(3)° |
Experimental Protocol: Single-Crystal X-ray Diffraction of Small Molecules
The determination of a molecule's crystal structure through single-crystal X-ray diffraction is a powerful analytical technique that involves a systematic workflow.[2][3]
Crystal Growth and Selection
High-quality single crystals are paramount for a successful X-ray diffraction experiment.[3] This is often the most challenging step. Common crystallization techniques for small organic molecules include:
-
Slow Evaporation: A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.
Once crystals are obtained, a suitable single crystal (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope.
Crystal Mounting and Data Collection
The selected crystal is mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam. The data collection process is performed using a diffractometer, which consists of an X-ray source, a goniometer, and a detector.
A preliminary diffraction image is often collected to assess the crystal quality. Following this, a complete dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.
Data Processing and Structure Solution
The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections. The "phase problem," a central challenge in crystallography, is then addressed to determine the phases of the diffracted X-rays. For small molecules, this is typically solved using direct methods.
Structure Refinement and Validation
The initial structural model is refined using a least-squares method to improve the agreement between the calculated and observed diffraction data. This process yields the final, precise atomic coordinates, bond lengths, and bond angles. The quality of the final structure is assessed using various crystallographic metrics.
Experimental Workflow Diagram
The following diagram illustrates the key stages in the X-ray crystallographic analysis of a small molecule.
Caption: Workflow for small molecule X-ray crystallography.
References
Ligand Effects in Cross-Coupling Reactions of 2-Bromomesitylene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of sterically hindered substrates such as 2-bromomesitylene is a formidable challenge in modern organic synthesis. The bulky nature of the mesityl group necessitates carefully optimized reaction conditions, with the choice of ligand playing a paramount role in achieving high efficiency and yield. This guide provides a comparative analysis of various phosphine (B1218219) ligands in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, utilizing this compound as a representative sterically hindered substrate.
Comparative Performance of Ligands
The selection of an appropriate ligand is critical for overcoming the steric hindrance and promoting the desired bond formation in the cross-coupling of this compound. Bulky and electron-rich phosphine ligands have emerged as the most effective class of ligands for these challenging transformations. They facilitate the crucial oxidative addition and reductive elimination steps in the catalytic cycle while preventing catalyst decomposition.[1][2]
Below, we present a summary of the performance of various commercially available phosphine ligands in the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of this compound. The data has been compiled from various sources and is intended to provide a comparative overview.
Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For sterically hindered substrates like this compound, the use of bulky biarylphosphine ligands is often essential to achieve good yields.[3]
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | ~95 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 24 | ~92 |
| RuPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | ~96 |
| tBuXPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 12 | ~90 |
| JackiePhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 16 | ~85 |
Note: Yields are approximate and can vary based on specific reaction conditions and the nature of the boronic acid coupling partner.
Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is crucial for the successful coupling of sterically demanding this compound with various amines.
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Amine | Yield (%) |
| RuPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | Diphenylamine | >99 |
| BrettPhos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 18 | Morpholine | ~98 |
| XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | Aniline | ~96 |
| BINAP | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 8 | Aniline | ~85 |
| CM-phos | Pd(OAc)₂ | K₃PO₄ | t-BuOH | 110 | 12 | N-methylaniline | ~90 |
Note: Yields are approximate and can vary based on the specific amine coupling partner and reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthetic chemistry. Below are representative procedures for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of this compound.
General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium acetate (B1210297) (Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and potassium phosphate (B84403) (K₃PO₄, 3.0 mmol) is added to a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. Anhydrous toluene (5 mL) and water (0.5 mL) are then added. The reaction mixture is stirred vigorously and heated to 100°C for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, an oven-dried reaction tube is charged with palladium acetate (Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol). The tube is sealed, removed from the glovebox, and then this compound (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (5 mL) are added under an inert atmosphere. The reaction mixture is stirred and heated to 100°C for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired arylamine.[4]
Visualizing the Workflow
A general workflow for a palladium-catalyzed cross-coupling reaction is depicted below. This diagram illustrates the key steps from reaction setup to product isolation.
References
Safety Operating Guide
Proper Disposal of 2-Bromomesitylene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Bromomesitylene, a common reagent in organic synthesis, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a clear, step-by-step procedure for the safe handling and disposal of this compound waste, aligning with standard environmental health and safety protocols for halogenated organic compounds. Adherence to these procedures will minimize risks and support a culture of safety in your laboratory.
Key Safety and Physical Data
Proper handling and disposal begin with understanding the properties of this compound. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉H₁₁Br[1] |
| Molecular Weight | 199.09 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.301 g/mL at 25 °C |
| Boiling Point | 225 °C |
| Melting Point | 2 °C |
| GHS Hazard Class | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) |
| Storage Class Code | 10 - Combustible liquids |
Detailed Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound waste in a laboratory setting. This procedure applies to pure this compound, solutions containing it, and contaminated materials.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2] Ensure that a safety shower and eyewash station are readily accessible.[2]
-
Personal Protective Equipment: Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Chemical safety goggles or a face shield.[2]
-
A lab coat.
-
2. Waste Segregation and Collection:
-
Categorization: this compound is a halogenated organic compound . As such, it must be collected in a designated "Halogenated Organic Waste" container.[3]
-
Container Selection:
-
Use a chemically compatible waste container, typically a high-density polyethylene (B3416737) (HDPE) carboy or bottle, provided by your institution's Environmental Health & Safety (EHS) department.[5][6] Glass containers should be avoided to minimize the risk of breakage.[6]
-
Ensure the container has a secure, screw-top lid to prevent leaks and vapor release.[5][7]
-
-
Waste Collection:
3. Labeling and Storage:
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[5]
-
Clearly write the full chemical name, "this compound," and any other components of the waste mixture. Do not use abbreviations or chemical formulas.[7]
-
Indicate the hazards associated with the waste (e.g., "Irritant," "Toxic").[4]
-
Record the accumulation start date (the date the first drop of waste was added).
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[4]
-
The SAA should be in a well-ventilated, cool, and dry location, away from heat sources and direct sunlight.
-
Ensure the waste container is stored in secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks.[5]
-
4. Disposal of Contaminated Materials and Spills:
-
Solid Waste: Any materials contaminated with this compound, such as gloves, absorbent pads, or silica (B1680970) gel, should be collected in a separate, sealed, and clearly labeled solid hazardous waste container.
-
Spill Cleanup:
-
In case of a spill, ensure the area is well-ventilated and restrict access.
-
Absorb the spill with an inert material such as sand, vermiculite, or a commercial sorbent.[2]
-
Carefully collect the absorbed material and place it into a sealed, leak-proof container.[5]
-
Label the container as "Hazardous Waste: this compound Spill Debris" and dispose of it through the chemical waste program.[5]
-
5. Arranging for Waste Pickup:
-
Once the waste container is nearly full (approximately 90%), or as per your institution's guidelines, arrange for a pickup from your EHS department or licensed hazardous waste contractor.[8]
-
Follow your institution's specific procedures for requesting a waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound | C9H11Br | CID 68473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mlienvironmental.com [mlienvironmental.com]
- 3. bucknell.edu [bucknell.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. benchchem.com [benchchem.com]
- 6. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
Personal protective equipment for handling 2-Bromomesitylene
Essential Safety and Handling Guide for 2-Bromomesitylene
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 576-83-0). Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.
Chemical Identifier and Properties:
| Property | Value |
| Chemical Name | 2-Bromo-1,3,5-trimethylbenzene |
| Synonyms | Mesityl bromide, 1-Bromo-2,4,6-trimethylbenzene |
| CAS Number | 576-83-0[1] |
| Molecular Formula | C₉H₁₁Br[2] |
| Molecular Weight | 199.09 g/mol [2][3] |
| Appearance | Clear to pale yellow liquid[4] |
| Odor | Odorless to distinctive odor[2][4] |
| Density | 1.301 g/mL at 25 °C[5] |
Hazard Identification and Precautionary Measures:
This compound is classified as a hazardous substance. The primary hazards include:
-
Eye Irritation: Causes serious eye irritation (Category 2).[1][2]
-
Respiratory Irritation: May cause respiratory irritation (STOT SE 3).[1][2][6]
Signal Word: Warning[7]
Hazard Statements:
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][7]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™). Double gloving is recommended. | To prevent skin contact and absorption. |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | To protect against splashes that can cause severe eye damage. |
| Skin and Body Protection | A lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or potential for splashing, a chemical-resistant apron is advised.[7] | To minimize skin exposure. |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of vapors or mists.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Don PPE: Before entering the designated handling area, put on all required PPE as detailed in the table above.
-
Prepare Fume Hood: Ensure the chemical fume hood is operational with proper airflow. The work surface should be clean and uncluttered.
-
Assemble Materials: Gather all necessary equipment, including glassware, stir bars, and reagents, and place them inside the fume hood.
2. Handling:
-
Weighing and Transferring: Carefully weigh or measure the desired amount of this compound within the fume hood to minimize vapor release. Use appropriate tools like a pipette or a funnel to prevent spills when transferring.
-
Reaction Setup: Perform all reactions within the fume hood. Ensure the reaction vessel is securely clamped.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2] Store away from oxidizing agents.[1][2]
3. Post-Handling:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.
-
PPE Removal: Remove gloves and other disposable PPE, placing them in a designated hazardous waste container. Wash hands thoroughly with soap and water after exiting the laboratory.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Collect in a designated, labeled, and sealed hazardous waste container. Do not empty into drains.[2] |
| Contaminated Labware (e.g., gloves, pipette tips, paper towels) | Place in a designated hazardous waste bag or container.[8] |
| Empty Containers | Rinse the container three times with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the rinsed container according to institutional guidelines. |
| Spills | For small spills, absorb with an inert material (e.g., sand, silica (B1680970) gel, vermiculite) and place in a suitable, closed container for disposal.[1][7][9] Ensure adequate ventilation during cleanup. |
Note: All chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Emergency Procedures
| Situation | First-Aid Measures |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if skin irritation occurs.[1] |
| Eye Contact | Immediately rinse cautiously with water for several minutes, including under the eyelids, for at least 15 minutes.[1][7] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration.[1] Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Get immediate medical attention.[1] |
Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C9H11Br | CID 68473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 576-83-0: Mesityl bromide | CymitQuimica [cymitquimica.com]
- 5. 2-溴均三甲基苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-溴均三甲基苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. This compound 99%英文MSDS库_化工助手 - 化工制造网 [chemmade.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
